molecular formula C11H9NO4S2 B063408 3-Amino-4-(phenylsulfonyl)thiophene-2-carboxylic acid CAS No. 175201-59-9

3-Amino-4-(phenylsulfonyl)thiophene-2-carboxylic acid

Cat. No.: B063408
CAS No.: 175201-59-9
M. Wt: 283.3 g/mol
InChI Key: YXMYJEUQTGKJPV-UHFFFAOYSA-N
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Description

3-Amino-4-(phenylsulfonyl)thiophene-2-carboxylic acid is a useful research compound. Its molecular formula is C11H9NO4S2 and its molecular weight is 283.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-amino-4-(benzenesulfonyl)thiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO4S2/c12-9-8(6-17-10(9)11(13)14)18(15,16)7-4-2-1-3-5-7/h1-6H,12H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXMYJEUQTGKJPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=CSC(=C2N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30380988
Record name 3-Amino-4-(benzenesulfonyl)thiophene-2-carboxylic acid
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Molecular Weight

283.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175201-59-9
Record name 3-Amino-4-(phenylsulfonyl)-2-thiophenecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175201-59-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Amino-4-(benzenesulfonyl)thiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30380988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3-Amino-4-(phenylsulfonyl)thiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Amino-4-(phenylsulfonyl)thiophene-2-carboxylic acid is a highly functionalized heterocyclic compound that serves as a crucial building block in the development of various pharmacologically active molecules. Its unique substitution pattern, featuring an amino group, a phenylsulfonyl moiety, and a carboxylic acid on the thiophene scaffold, makes it an attractive intermediate for the synthesis of targeted therapeutics. This guide provides a comprehensive overview of a robust and scientifically sound pathway for the synthesis of this important molecule, intended for researchers, scientists, and professionals in the field of drug development.

Strategic Synthesis Pathway

The synthesis of this compound is best approached through a strategic, multi-step process that allows for the controlled introduction of the desired functional groups onto the thiophene ring. The overall strategy hinges on the use of a key intermediate, 3-nitro-4-(phenylsulfonyl)thiophene , which sets the stage for the subsequent installation of the amino and carboxyl functionalities.

The synthesis can be logically divided into three primary stages:

  • Formation of the Core Scaffold : Synthesis of the key intermediate, 3-nitro-4-(phenylsulfonyl)thiophene.

  • Introduction of the Amino Group : Reduction of the nitro group to yield 3-amino-4-(phenylsulfonyl)thiophene.

  • Final Carboxylation : Introduction of the carboxylic acid group at the C2 position to afford the target molecule.

This staged approach ensures high levels of regioselectivity and allows for the purification of intermediates, leading to a higher overall yield and purity of the final product.

Synthesis_Pathway Start Starting Materials Intermediate1 3-Nitro-4-(phenylsulfonyl)thiophene Start->Intermediate1 Sulfonylation/ Nitration Intermediate2 3-Amino-4-(phenylsulfonyl)thiophene Intermediate1->Intermediate2 Nitro Group Reduction FinalProduct This compound Intermediate2->FinalProduct Carboxylation Reduction_Step Intermediate1 3-Nitro-4-(phenylsulfonyl)thiophene Reagents SnCl2·2H2O, HCl Ethanol, Reflux Intermediate1->Reagents Intermediate2 3-Amino-4-(phenylsulfonyl)thiophene Reagents->Intermediate2 Carboxylation_Step Intermediate2 3-Amino-4-(phenylsulfonyl)thiophene Reagents 1. n-BuLi, THF, -78 °C 2. CO2 (dry ice) 3. H3O+ Intermediate2->Reagents FinalProduct This compound Reagents->FinalProduct

CAS number 175201-59-9 characterization data

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-Amino-4-(phenylsulfonyl)thiophene-2-carboxylic Acid (CAS 175201-59-9)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide offers a detailed overview of this compound (CAS 175201-59-9), a substituted thiophene derivative with considerable potential for applications in drug discovery and development. In light of the limited publicly available experimental data for this specific compound, this document synthesizes information from chemical supplier databases and complements it with in-depth characterization and application data from closely related 3-aminothiophene-2-carboxylic acid analogs. This comparative approach provides a predictive framework for understanding the molecule's properties, potential synthetic routes, and biological significance. This guide covers its fundamental physicochemical properties, outlines a probable synthetic pathway based on established methodologies, presents anticipated spectral characteristics with illustrative data from analogous compounds, and explores potential therapeutic applications informed by the biological activities of related thiophene derivatives. Additionally, safety and handling protocols are detailed based on available material safety data sheets. This document aims to be a valuable resource for initiating research and development activities involving this and similar chemical structures.

Introduction

This compound, identified by CAS number 175201-59-9, is a heterocyclic compound built upon a thiophene core. The thiophene ring is a well-established and important scaffold in medicinal chemistry, recognized for its association with a wide array of biological activities. The unique substitution pattern of this molecule—featuring an amino group at the 3-position, a phenylsulfonyl group at the 4-position, and a carboxylic acid at the 2-position—suggests its utility as a versatile intermediate in organic synthesis and as a candidate for biological screening programs.

The phenylsulfonyl moiety can serve as a bioisostere for other functional groups and significantly influences the molecule's electronic and steric properties, which can, in turn, affect its interactions with biological targets. The presence of both amino and carboxylic acid groups provides chemically reactive sites for further modification, enabling the creation of diverse compound libraries for drug discovery endeavors.

This guide presents a thorough examination of the available information for this compound and leverages data from structurally similar compounds to provide a comprehensive technical overview.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. This information has been compiled from various chemical supplier databases and provides a foundational understanding of the molecule.

PropertyValue
CAS Number 175201-59-9
Molecular Formula C₁₁H₉NO₄S₂
Molecular Weight 283.32 g/mol
IUPAC Name This compound
Appearance Predicted to be a solid
Solubility Expected to be soluble in organic solvents such as DMSO and DMF

Synthesis and Spectroscopic Characterization

Proposed Synthetic Pathway

A potential synthetic route is depicted below. This pathway is illustrative and is based on general principles of organic chemistry for the synthesis of similar compounds.

G cluster_0 Synthesis of this compound Starting Materials Starting Materials: - Phenylsulfonylacetonitrile - Ethyl 2-mercaptoacetate Gewald Reaction Gewald Reaction: Base-catalyzed condensation Starting Materials->Gewald Reaction Intermediate Ethyl 3-amino-4-(phenylsulfonyl)thiophene-2-carboxylate Gewald Reaction->Intermediate Hydrolysis Hydrolysis: NaOH, H₂O/EtOH Intermediate->Hydrolysis Final Product This compound (CAS 175201-59-9) Hydrolysis->Final Product G cluster_1 Potential Biological Pathway Thiophene_Derivative This compound (or related derivatives) NRF2_Activation NRF2 Activation Thiophene_Derivative->NRF2_Activation Antioxidant_Response Increased Antioxidant Gene Expression (e.g., HO-1, NQO1) NRF2_Activation->Antioxidant_Response Anti_inflammatory_Effects Anti-inflammatory Effects Antioxidant_Response->Anti_inflammatory_Effects

An In-Depth Technical Guide to the Spectral Analysis of 3-Amino-4-(phenylsulfonyl)thiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Rationale for Predictive Spectral Analysis

In the landscape of drug discovery and materials science, the synthesis of novel chemical entities often outpaces the public deposition of their full analytical characterization. 3-Amino-4-(phenylsulfonyl)thiophene-2-carboxylic acid (CAS No. 175201-59-9) represents one such compound—commercially available for research purposes yet lacking a comprehensive, publicly accessible spectral dataset[1][2]. This guide, therefore, adopts the perspective of a senior application scientist tasked with anticipating the spectral characteristics of this molecule. By dissecting its structure into constituent functional groups and drawing upon established principles of NMR, IR, and Mass Spectrometry, we can construct a robust, predictive spectral profile. This document serves not as a substitute for empirical data but as an expert-guided framework for researchers to interpret their own experimental results, validate their synthesis, and understand the intricate relationship between molecular structure and spectral output.

Molecular Structure and Spectroscopic Implications

The structural integrity of this compound is best confirmed through a multi-technique spectroscopic approach. Each functional group imparts a distinct and predictable signature across different analytical methods.

  • Thiophene Ring: A five-membered aromatic heterocycle, its lone proton at the 5-position will appear in the aromatic region of the ¹H NMR spectrum. The carbons of the ring will have characteristic shifts in the ¹³C NMR spectrum.

  • Amino Group (-NH₂): This group introduces exchangeable protons visible in the ¹H NMR spectrum, often as a broad singlet. Its stretching vibrations are key features in the IR spectrum.

  • Phenylsulfonyl Group (-SO₂Ph): The electron-withdrawing nature of the sulfonyl group significantly influences the electronic environment of the thiophene ring, causing downfield shifts for adjacent protons and carbons. The phenyl group will produce characteristic signals in the aromatic region of the NMR spectra. The S=O bonds give rise to very strong, characteristic absorptions in the IR spectrum[3].

  • Carboxylic Acid (-COOH): This group contains a highly deshielded, exchangeable proton and a carbonyl carbon, both of which are readily identifiable in ¹H and ¹³C NMR, respectively. The O-H and C=O stretching vibrations are prominent features in the IR spectrum.

Below is a diagram illustrating the logical workflow for a comprehensive structural elucidation.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_validation Structure Validation Synthesize Synthesize Compound CAS: 175201-59-9 Purify Purify via Chromatography/Recrystallization Synthesize->Purify NMR NMR Spectroscopy (¹H, ¹³C) Purify->NMR IR IR Spectroscopy Purify->IR MS Mass Spectrometry Purify->MS Data Integrate Data: - Connectivity (NMR) - Functional Groups (IR) - Molecular Weight (MS) NMR->Data IR->Data MS->Data Structure Confirm Structure of 3-Amino-4-(phenylsulfonyl) -thiophene-2-carboxylic acid Data->Structure G cluster_ir FT-IR Spectral Regions cluster_groups Key Functional Groups Functional Group Region\n(4000-1500 cm⁻¹) Functional Group Region (4000-1500 cm⁻¹) OH O-H (Acid) ~2500-3300 cm⁻¹ Functional Group Region\n(4000-1500 cm⁻¹)->OH NH N-H (Amine) ~3300-3500 cm⁻¹ Functional Group Region\n(4000-1500 cm⁻¹)->NH CO C=O (Acid) ~1680-1710 cm⁻¹ Functional Group Region\n(4000-1500 cm⁻¹)->CO Fingerprint Region\n(<1500 cm⁻¹) Fingerprint Region (<1500 cm⁻¹) SO S=O (Sulfonyl) ~1350 & 1180 cm⁻¹ Fingerprint Region\n(<1500 cm⁻¹)->SO

Caption: Correlation of Functional Groups to IR Regions.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and crucial information about the molecule's fragmentation pattern, which helps in confirming its structure.

Predicted Molecular Ion and Fragmentation

The nominal molecular weight of the compound (C₁₁H₉NO₄S₂) is 283.32 g/mol .[1] Using high-resolution mass spectrometry (HRMS), the exact mass can be determined, which is a powerful tool for formula confirmation.

  • Molecular Ion (M⁺˙): In Electron Ionization (EI), a clear molecular ion peak is expected at m/z 283 . In Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ at m/z 284 (positive mode) or the deprotonated molecule [M-H]⁻ at m/z 282 (negative mode) would be observed.

  • Key Fragmentation Pathways:

    • Loss of COOH: A common fragmentation for carboxylic acids is the loss of the carboxyl group as a radical (•COOH, 45 Da), leading to a fragment at m/z 238 .

    • Loss of SO₂: Cleavage of the C-S bond can lead to the loss of sulfur dioxide (SO₂, 64 Da), resulting in a fragment at m/z 219 .

    • Loss of Phenyl Group: Loss of the phenyl radical (•C₆H₅, 77 Da) from the sulfonyl moiety would yield a fragment at m/z 206 .

    • Formation of Phenylsulfonyl Cation: A prominent peak at m/z 141 corresponding to the [C₆H₅SO₂]⁺ cation is highly likely.

Table 4: Predicted Key Fragments in ESI-MS/MS

m/z (Predicted) Assignment
284 [M+H]⁺
238 [M+H - HCOOH]⁺
219 [M+H - SO₂]⁺

| 141 | [C₆H₅SO₂]⁺ |

G M [M+H]⁺ m/z 284 F1 [M+H - HCOOH]⁺ m/z 238 M->F1 - HCOOH (46) F2 [M+H - SO₂]⁺ m/z 219 M->F2 - SO₂ (64) F3 [C₆H₅SO₂]⁺ m/z 141 M->F3 - C₅H₄N₂O₂S (143)

Caption: Predicted ESI-MS Fragmentation Pathway.

Experimental Protocol for MS
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile, with 0.1% formic acid for positive ion mode ESI or 0.1% ammonium hydroxide for negative ion mode.

  • Infusion: Infuse the sample solution directly into the mass spectrometer's ESI source at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire a full scan mass spectrum to identify the molecular ion. Subsequently, perform tandem MS (MS/MS) on the isolated molecular ion to obtain the fragmentation pattern.

Conclusion: An Integrated Approach to Structural Verification

While this guide presents a predictive analysis, the convergence of data from these three orthogonal techniques provides a powerful and self-validating system for structural confirmation. The ¹H and ¹³C NMR data will establish the carbon-hydrogen framework and connectivity. The IR spectrum will unequivocally confirm the presence of the key carboxylic acid, amine, and sulfonyl functional groups. Finally, high-resolution mass spectrometry will verify the elemental composition, and its fragmentation pattern will corroborate the structural subunits identified by NMR and IR. This integrated spectral fingerprint is indispensable for any researcher working with this compound, ensuring compound identity and purity in critical drug development and scientific research applications.

References

  • ACD/Labs. (2008). IR, NMR and MS of a Sulfonyl Chloride compound. Retrieved from a blog post discussing characteristic IR bands for sulfonyl groups.
  • ResearchGate. (n.d.). STUDIES IN THE HETEROCYCLIC COMPOUNDS: II. THE MASS SPECTRA OF SOME THIOPHENE-SULFONYL DERIVATIVES. Retrieved from [Link]

  • Crysdot. (n.d.). This compound. Retrieved from [Link]

  • NIST. (n.d.). Benzenesulfonyl chloride, 4-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • Hans Reich. (n.d.). Organic Chemistry Data. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Solubility of 3-Amino-4-(phenylsulfonyl)thiophene-2-carboxylic acid in Various Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical research and drug development, a thorough understanding of a compound's physicochemical properties is paramount. Among these, solubility stands out as a critical determinant of a drug candidate's ultimate success, influencing everything from its formulation and dosage to its bioavailability and therapeutic efficacy. This guide provides an in-depth exploration of the solubility of 3-Amino-4-(phenylsulfonyl)thiophene-2-carboxylic acid, a molecule of interest in medicinal chemistry.

This document moves beyond a simple recitation of data. It is designed to provide researchers, scientists, and drug development professionals with a foundational understanding of the principles governing the solubility of this compound. We will delve into the theoretical underpinnings of its solubility, present a robust experimental framework for its determination, and analyze how its structural attributes dictate its behavior in a range of solvent systems.

Molecular Structure and Physicochemical Properties: A Predictive Analysis

The solubility of a compound is intrinsically linked to its molecular structure. This compound is a multifaceted molecule featuring a thiophene core substituted with three key functional groups: an amino group (-NH₂), a carboxylic acid group (-COOH), and a phenylsulfonyl group (-SO₂Ph).

  • Amino Group (-NH₂): This basic functional group can act as a hydrogen bond donor and acceptor, contributing to its potential for interaction with polar protic solvents.

  • Carboxylic Acid Group (-COOH): This acidic functional group is a strong hydrogen bond donor and acceptor. Its ability to ionize to a carboxylate anion (-COO⁻) in basic conditions significantly enhances aqueous solubility.

  • Phenylsulfonyl Group (-SO₂Ph): This is a bulky, polar aprotic group. The sulfonyl moiety is a good hydrogen bond acceptor, while the phenyl ring introduces a nonpolar, hydrophobic character.

  • Thiophene Ring: This heterocyclic aromatic ring contributes to the overall rigidity and planarity of the molecule and has a moderate degree of polarity.

Based on these functional groups, we can apply the "like dissolves like" principle to predict the solubility of this compound.[1][2][3][4][5] The presence of both polar, hydrogen-bonding groups (amino and carboxylic acid) and a large, somewhat nonpolar group (phenylsulfonyl) suggests a complex solubility profile. It is likely to exhibit moderate to good solubility in polar aprotic solvents that can engage in hydrogen bonding, and its solubility in protic solvents will be heavily influenced by pH.

Experimental Determination of Equilibrium Solubility: The Shake-Flask Method

The gold standard for determining the thermodynamic equilibrium solubility of a compound is the shake-flask method.[6] This method involves agitating an excess of the solid compound in a specific solvent until equilibrium is reached, at which point the concentration of the dissolved solute in the supernatant is measured.

Detailed Experimental Protocol

1. Materials and Equipment:

  • This compound (solid form)

  • A range of analytical grade solvents (e.g., Water, pH 7.4 Buffer, 0.1 M HCl, 0.1 M NaOH, Methanol, Ethanol, Acetonitrile, Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF), Toluene, Hexane)

  • Scintillation vials with screw caps

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringe filters (0.45 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer[7][8]

  • Analytical balance

  • Volumetric flasks and pipettes

2. Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of scintillation vials. An excess is visually confirmed by the presence of undissolved solid material at the end of the experiment.

    • Pipette a precise volume (e.g., 5 mL) of each selected solvent into the corresponding vial.

  • Equilibration:

    • Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C for physiological relevance).

    • Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. The time to reach equilibrium should be established by taking measurements at various time points (e.g., 24, 48, and 72 hours) and confirming that the concentration no longer changes.

  • Sample Separation:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • To separate the supernatant from the undissolved solid, either centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes) or carefully draw the supernatant using a syringe and pass it through a 0.45 µm syringe filter. This step is crucial to prevent undissolved particles from artificially inflating the measured concentration.

  • Concentration Analysis (using HPLC):

    • Prepare a series of calibration standards of this compound of known concentrations in a suitable solvent (e.g., a mixture of acetonitrile and water).

    • Inject the calibration standards into the HPLC system to generate a calibration curve of peak area versus concentration.

    • Dilute the filtered supernatant from the solubility experiment with the same solvent used for the calibration standards to bring the concentration within the linear range of the calibration curve.

    • Inject the diluted samples into the HPLC system and record the peak areas.

    • Calculate the concentration of the undiluted supernatant by applying the dilution factor to the concentration determined from the calibration curve.

5. Concentration Analysis (using UV-Vis Spectroscopy):

  • This method is suitable if the compound has a strong chromophore and does not have significant absorbance interference from the solvent.

  • Prepare a calibration curve by measuring the absorbance of a series of known concentrations of the compound at its wavelength of maximum absorbance (λmax).[9][10][11][12]

  • Dilute the filtered supernatant to an appropriate concentration and measure its absorbance at λmax.

  • Determine the concentration from the calibration curve and apply the dilution factor.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation cluster_analysis Analysis A Weigh excess solid compound B Add precise volume of solvent A->B C Agitate at constant temperature (24-72h) B->C D Centrifuge or filter supernatant C->D F Analyze by HPLC or UV-Vis D->F E Prepare calibration standards E->F G Calculate solubility F->G

Caption: Workflow for Equilibrium Solubility Determination.

Solubility Profile of this compound: An Illustrative Analysis

While specific experimental data for this compound is not publicly available, we can construct a hypothetical yet plausible solubility profile based on its structural features. This illustrative data will serve as a framework for understanding how to interpret and rationalize solubility results.

Table 1: Hypothetical Solubility Data
SolventSolvent TypeTemperature (°C)Hypothetical Solubility (mg/mL)
WaterPolar Protic250.1
pH 7.4 BufferPolar Protic (Aqueous)370.5
0.1 M HClPolar Protic (Aqueous)375.0
0.1 M NaOHPolar Protic (Aqueous)3720.0
MethanolPolar Protic2515.0
EthanolPolar Protic258.0
AcetonitrilePolar Aprotic2525.0
Dimethyl Sulfoxide (DMSO)Polar Aprotic25> 100.0
Tetrahydrofuran (THF)Polar Aprotic2510.0
TolueneNonpolar25< 0.01
HexaneNonpolar25< 0.01
Interpretation of Solubility Data

The hypothetical data in Table 1 illustrates several key principles:

  • Low Aqueous Solubility at Neutral pH: The low solubility in water is expected due to the presence of the large, hydrophobic phenylsulfonyl group.

  • pH-Dependent Solubility: The compound's solubility is significantly influenced by pH. In acidic conditions (0.1 M HCl), the basic amino group is protonated to form a more soluble salt. In basic conditions (0.1 M NaOH), the acidic carboxylic acid group is deprotonated to form a highly soluble carboxylate salt. This amphoteric nature is a critical consideration for formulation development.

  • High Solubility in Polar Aprotic Solvents: The highest solubilities are observed in polar aprotic solvents like DMSO and Acetonitrile. These solvents can effectively solvate the polar functional groups of the molecule without the competing interactions of a protic solvent's hydrogen bond network.

  • Poor Solubility in Nonpolar Solvents: The compound is virtually insoluble in nonpolar solvents like toluene and hexane, as these solvents cannot effectively solvate the polar amino, carboxylic acid, and sulfonyl groups.

Correlating Solubility with Solvent Properties

To further understand the observed solubility trends, we can correlate the solubility data with the physicochemical properties of the solvents.

Table 2: Solvent Properties and Their Influence on Solubility
SolventPolarity IndexDielectric Constant (ε)Hydrogen Bond Donor/AcceptorCorrelation with Hypothetical Solubility
Water10.280.1BothLow, but pH-dependent
Methanol5.132.7BothGood
Ethanol4.324.6BothModerate
Acetonitrile5.837.5AcceptorHigh
DMSO7.246.7AcceptorVery High
THF4.07.6AcceptorModerate
Toluene2.42.4NoneVery Low
Hexane0.11.9NoneVery Low

Data sourced from various online chemical property databases.[13][14][15][16][17]

This correlation reinforces the "like dissolves like" principle. The high polarity index and dielectric constant of DMSO and Acetonitrile align with the high solubility of the polar compound. The ability of these solvents to act as hydrogen bond acceptors allows them to interact favorably with the amino and carboxylic acid groups.

Logical Relationship Diagram

Caption: Factors Influencing Compound Solubility.

Conclusion

The solubility of this compound is a complex interplay of its structural features and the properties of the solvent. Its amphoteric nature, arising from the presence of both an amino and a carboxylic acid group, leads to a pronounced pH-dependent solubility in aqueous media. The molecule exhibits a preference for polar aprotic solvents that can effectively solvate its polar moieties. This in-depth guide provides a comprehensive framework for both predicting and experimentally determining the solubility of this compound. A thorough understanding of these principles is essential for advancing the development of drug candidates like this compound from the laboratory to clinical applications.

References

  • Persee. (n.d.). Mastering the Use of a UV Vis Spectrometer for Concentration Analysis. Retrieved from [Link]

  • Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. Retrieved from [Link]

  • Nandiyanto, A. B. D., et al. (2023). How to Calculate and Measure Solution Concentration using UV-Vis Spectrum Analysis. Indonesian Journal of Science & Technology, 8(2), 345-362.
  • PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. Retrieved from [Link]

  • Wikipedia. (n.d.). Ultraviolet–visible spectroscopy. Retrieved from [Link]

  • Gervasio, F. L. (2022). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews, 122(12), 10985-11019.
  • Agilent. (n.d.). The Basics of UV-Vis Spectrophotometry. Retrieved from [Link]

  • Glomme, A., et al. (2005). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry, 77(13), 4287-4293.
  • PROAnalytics. (2018, December 19). Using Spectrophotometer To Determine Concentration (UV/VIS). Retrieved from [Link]

  • ResearchGate. (2025, August 5). A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Solubility Prediction of Pharmaceutical and Chemical Compounds in Pure and Mixed Solvents Using Predictive Models. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020, November 13). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Retrieved from [Link]

  • Chemistry For Everyone. (2025, February 12). How To Predict Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025, August 29). A water solubility prediction algorithm based on the StackBoost model. Retrieved from [Link]

  • Scribd. (n.d.). Solvent Properties Table. Retrieved from [Link]

  • University of Rochester. (n.d.). COMMON SOLVENT PROPERTIES. Retrieved from [Link]

  • Chromatography Forum. (2009, August 19). how can i test the solubility in hplc please ? Retrieved from [Link]

  • Hans Reich. (n.d.). Solvent Physical Properties. Retrieved from [Link]

  • Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, August 31). 2.6.1: Like Dissolves Like. Retrieved from [Link]

  • Quora. (2016, September 13). What is the meaning of the “like dissolve like” rule in chemistry? Retrieved from [Link]

  • Chemistry LibreTexts. (2021, May 19). 6.3: Intermolecular Forces in Solutions. Retrieved from [Link]

  • Roxi Hulet. (2020, November 16). 38: Using "like dissolves like" to predict solubility [Video]. YouTube. Retrieved from [Link]

Sources

The Serendipitous Journey of Substituted Thiophene Carboxylic Acids: From Coal Tar Impurity to Privileged Medicinal Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Introduction

In the landscape of medicinal chemistry, the thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, represents a "privileged scaffold." Its journey from an obscure contaminant in coal tar to a cornerstone in modern pharmaceuticals is a compelling narrative of scientific curiosity, chemical ingenuity, and the elegant principle of bioisosterism.[1] The structural similarity of thiophene to the benzene ring allows it to mimic and modulate the function of phenyl-containing molecules, often leading to compounds with improved potency, selectivity, and pharmacokinetic profiles.[1][2] This guide provides an in-depth exploration of the discovery and history of substituted thiophene carboxylic acids, detailing the key scientific milestones, the evolution of synthetic methodologies, and the pharmacological impact of landmark drugs derived from this versatile core.

The Dawn of Thiophene Chemistry: Viktor Meyer's Serendipitous Discovery

The story of thiophene begins not with a targeted search, but with a failed lecture demonstration in 1882. The German chemist Viktor Meyer was performing the well-known "indophenin test" for benzene, which involved mixing the sample with isatin and concentrated sulfuric acid to produce a deep blue color.[1] To his surprise, when he used a highly purified sample of benzene—prepared by the decarboxylation of benzoic acid—the characteristic blue dye failed to appear.[1][3][4]

This keen observation led Meyer to a brilliant deduction: the color reaction was not due to benzene itself, but to an unknown impurity present in the crude benzene derived from coal tar.[1][4][5] He successfully isolated this sulfur-containing compound, which exhibited chemical and physical properties remarkably similar to benzene, and named it "thiophene".[3][6] This serendipitous discovery opened the door to an entirely new class of heterocyclic compounds that would prove to be of immense value to chemistry and medicine.[3][5][7] Thiophene and its derivatives are naturally found in petroleum and coal tar, often in concentrations of 1-3%.[5][8][9][10][11]

G cluster_0 Early History of Thiophene 1882 1882 Discovery Viktor Meyer discovers and isolates thiophene as a contaminant in coal tar-derived benzene. 1882->Discovery 1883 1883 First_Synth Meyer reports the first synthesis of thiophene from acetylene and elemental sulfur. 1883->First_Synth 1884 1884 Paal_Knorr The Paal-Knorr synthesis is developed, providing a versatile route to substituted thiophenes. 1884->Paal_Knorr 1885 1885 Volhard_Erdmann The Volhard–Erdmann cyclization is described, another classical thiophene synthesis. 1885->Volhard_Erdmann 1966 1966 Gewald Gewald aminothiophene synthesis is reported, a key method for producing 2-aminothiophenes. 1966->Gewald

Caption: Key milestones in the discovery and early synthesis of thiophene.

From Ring to Acid: The Evolution of Synthetic Methodologies

The initial challenge for chemists was not just to isolate thiophene, but to develop reliable methods for its synthesis and functionalization. The introduction of a carboxylic acid group, a common feature in many drugs, was a critical step in unlocking its therapeutic potential.

Foundational Ring Syntheses

Following his discovery, Meyer reported the first, albeit low-yielding, synthesis of thiophene from acetylene and sulfur in 1883.[1][5] More practical and versatile methods soon followed, which remain fundamental to heterocyclic chemistry:

  • Paal-Knorr Thiophene Synthesis (1884): This classic method involves the reaction of 1,4-dicarbonyl compounds with a sulfurizing agent, such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent, to form the thiophene ring.[1][5][12]

  • Volhard–Erdmann Cyclization (1885): This reaction provides a route to thiophenes through the cyclization of disodium succinate or related 1,4-dicarbonyls with phosphorus trisulfide.[1][5]

  • Fiesselmann Thiophene Synthesis: This approach utilizes the condensation of thioglycolic acid derivatives with α,β-acetylenic esters or β-keto esters to construct the thiophene ring, often yielding 3-hydroxy-2-thiophenecarboxylic acid derivatives.[10][13]

  • Gewald Aminothiophene Synthesis (1966): A pivotal development, this reaction involves the condensation of a ketone, an activated nitrile, and elemental sulfur to produce 2-aminothiophenes.[1][10] These products are exceptionally useful building blocks, as the amino group can be readily converted into other functionalities, paving the way for diverse substituted thiophenes.[10]

Introducing the Carboxylic Acid Moiety

With robust methods for ring formation established, focus shifted to introducing the carboxylic acid group. Early and modern approaches include:

  • Oxidation of Side Chains: A straightforward method involves the oxidation of a pre-existing side chain on the thiophene ring. For example, 2-acetylthiophene, readily prepared via Friedel-Crafts acylation of thiophene, can be oxidized to thiophene-2-carboxylic acid.[14][15]

  • Metallation and Carbonation: A more versatile strategy involves the deprotonation of the thiophene ring using a strong base, such as n-butyllithium, to form a thienyllithium intermediate. This potent nucleophile can then react with carbon dioxide (CO₂) to form the corresponding thiophene carboxylic acid after an acidic workup.[16][17] Grignard reagents can be used similarly.[16][17] This method allows for precise regiochemical control.

  • Modern Catalytic Methods: More recent developments include palladium-catalyzed carbonylation reactions and novel oxidative systems. For instance, thiophenes can react with carbon tetrachloride and methanol in the presence of iron, vanadium, or molybdenum catalysts to yield 2-thiophenecarboxylic acid and its methyl ester.

G Start Thiophene Starting Material Route1 Side-Chain Functionalization (e.g., Friedel-Crafts Acylation) Start->Route1 Route2 Direct Metallation (n-BuLi or Grignard) Start->Route2 Oxidation Oxidation of Side Chain Route1->Oxidation End Substituted Thiophene Carboxylic Acid Oxidation->End Carbonation Reaction with CO2 (Carbonation) Route2->Carbonation Carbonation->End

Caption: General synthetic workflows for thiophene carboxylic acids.

Case Studies in Drug Development

The true value of substituted thiophene carboxylic acids is demonstrated by their successful application in medicine. The thiophene core often serves as a bioisosteric replacement for a phenyl group, enhancing therapeutic properties.[1][18]

Tiaprofenic Acid: An Anti-Inflammatory Agent

Tiaprofenic acid is a non-steroidal anti-inflammatory drug (NSAID) used to treat pain and inflammation in conditions like rheumatoid arthritis.[2][18] Like other NSAIDs, its mechanism of action involves the inhibition of prostaglandin synthesis.[19] The thiophene ring is a key structural feature, and numerous synthetic routes have been developed for its industrial production.[18][19]

ParameterDescription
Drug Class Non-Steroidal Anti-Inflammatory Drug (NSAID)[2]
Chemical Name 5-benzoyl-α-methyl-2-thiopheneacetic acid[19]
Primary Use Treatment of pain and inflammatory disorders[2][18]
Mechanism Inhibition of prostaglandin synthesis[19]

Representative Synthetic Protocol for Tiaprofenic Acid

An efficient synthesis can be achieved starting from thiophene, involving several key steps. One common industrial approach is outlined below.[18][20][21]

  • Friedel-Crafts Acylation: Thiophene is reacted with propionic anhydride in the presence of an acid catalyst (e.g., phosphoric acid) to produce 2-propionylthiophene.[21]

  • Bromination: The resulting ketone is selectively brominated at the α-position of the side chain using bromine in a suitable solvent.[21]

  • Ketal Protection: The bromo-ketone is reacted with ethylene glycol to protect the ketone group as a ketal.[21]

  • Rearrangement & Acylation: The bromo-ketal intermediate undergoes rearrangement, followed by a second Friedel-Crafts reaction with benzoyl chloride to introduce the benzoyl group at the 5-position of the thiophene ring.[21]

  • Hydrolysis and Acidification: Finally, the ketal is hydrolyzed, and the resulting intermediate is treated with acid to yield tiaprofenic acid.[21]

Ticarcillin: A Thiophene-Containing Antibiotic

Patented in 1963, ticarcillin is a carboxypenicillin antibiotic developed to combat infections caused by Gram-negative bacteria, particularly Pseudomonas aeruginosa.[1] Its structure features a thiophene-3-yl group in the acyl side chain, which is crucial for its antibacterial spectrum.

Ticarcillin functions by inhibiting the synthesis of the bacterial cell wall.[22] It binds to penicillin-binding proteins (PBPs), enzymes responsible for the final steps of cross-linking the peptidoglycan layer that provides structural integrity to the cell wall.[23] This inhibition leads to a weakened cell wall and ultimately results in bacterial cell lysis and death.

To overcome resistance from bacteria that produce β-lactamase enzymes, ticarcillin is often combined with a β-lactamase inhibitor, clavulanic acid. This combination drug is known by the trade name Timentin.[22][24][25][26]

G Ticarcillin Ticarcillin enters bacterial cell PBP Binds to Penicillin-Binding Proteins (PBPs) Ticarcillin->PBP Inhibition Inhibits transpeptidase activity of PBPs PBP->Inhibition Crosslinking Peptidoglycan cross-linking is blocked Inhibition->Crosslinking Wall Cell wall synthesis is halted Crosslinking->Wall Lysis Weakened cell wall leads to cell lysis and death Wall->Lysis

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Theoretical Studies on the Molecular Structure of 3-Amino-4-(phenylsulfonyl)thiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract

This technical guide provides a comprehensive theoretical investigation into the molecular structure and electronic properties of 3-Amino-4-(phenylsulfonyl)thiophene-2-carboxylic acid. Thiophene derivatives are significant scaffolds in medicinal chemistry, and understanding their structural and electronic characteristics is paramount for rational drug design.[1][2][3] This document delineates the application of Density Functional Theory (DFT) to elucidate the molecule's optimized geometry, vibrational modes, NMR chemical shifts, and electronic reactivity. The analysis of Frontier Molecular Orbitals (HOMO-LUMO) and the Molecular Electrostatic Potential (MEP) map offers critical insights into the molecule's stability, reactivity, and potential intermolecular interaction sites. These computational findings are contextualized with established experimental spectroscopic principles to provide a holistic understanding of the title compound.

Introduction: The Rationale for Theoretical Scrutiny

This compound is a substituted thiophene, a class of heterocyclic compounds widely recognized as vital building blocks in the synthesis of pharmaceuticals and agrochemicals.[1][2] The unique arrangement of an amino group, a phenylsulfonyl moiety, and a carboxylic acid on the thiophene ring imparts a distinct chemical character, making it a versatile intermediate for developing novel biologically active agents.[2][3]

To accelerate the discovery and development process, computational chemistry offers powerful predictive capabilities. Theoretical studies, particularly those employing Density Functional Theory (DFT), allow for an in-depth analysis of a molecule's properties at the atomic level before extensive laboratory synthesis and characterization are undertaken.[4][5] DFT has proven to be a highly effective method for investigating the electronic structure of molecules, providing reliable data on optimized geometry, vibrational frequencies (correlating with FT-IR spectra), and NMR chemical shifts.[6][7] Furthermore, an analysis of the electronic properties through Frontier Molecular Orbitals (HOMO-LUMO) and the Molecular Electrostatic Potential (MEP) can predict the molecule's kinetic stability, chemical reactivity, and the nature of its interactions with biological targets.[8]

This guide presents a detailed theoretical framework for characterizing this compound, demonstrating the synergy between computational modeling and experimental validation.

Methodological Framework: A Self-Validating System

The integrity of any theoretical study rests on the soundness of its methodology. The protocols described herein are chosen to ensure a high degree of accuracy and correlation with real-world experimental data.

Computational Protocol: Density Functional Theory (DFT)

All theoretical calculations were performed using the Gaussian 09 program suite.[1] The methodology was selected based on its proven efficacy for organic molecules containing heteroatoms.

Step-by-Step Computational Workflow:

  • Initial Structure Drawing: The 2D structure of this compound was drawn and converted to a 3D model.

  • Geometry Optimization: The molecular geometry was fully optimized in the gas phase using DFT. The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional was employed in conjunction with the 6-311++G(d,p) basis set.[7] This level of theory provides a robust balance between computational cost and accuracy for predicting the structural parameters of organic compounds. The optimization process is iterative, seeking the lowest energy conformation of the molecule on the potential energy surface.

  • Frequency Calculation: Following optimization, vibrational frequency calculations were performed at the same level of theory. This crucial step serves two purposes:

    • It confirms that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

    • It predicts the theoretical vibrational spectrum, which can be directly compared to experimental FT-IR and Raman data for validation.[7]

  • NMR Chemical Shift Calculation: The Gauge-Independent Atomic Orbital (GIAO) method was used to predict the ¹H and ¹³C NMR chemical shifts, using the optimized geometry.[9] Calculated shifts are typically referenced against tetramethylsilane (TMS).

  • Electronic Property Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) were determined from the optimized structure. The Molecular Electrostatic Potential (MEP) map was also generated to visualize the charge distribution.

G cluster_workflow Computational Workflow A 1. Initial 3D Structure B 2. Geometry Optimization (DFT/B3LYP) A->B C 3. Frequency Calculation B->C D 4. NMR & Electronic Property Calculation C->D E 5. Data Analysis D->E

Caption: A streamlined DFT computational workflow.

Experimental Validation Context

While this guide focuses on theoretical results, these calculations are designed to complement and predict the outcomes of standard spectroscopic techniques.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: Experimental FT-IR spectra are typically recorded to identify the functional groups within a molecule.[10] The theoretically calculated vibrational frequencies, after appropriate scaling, are expected to show strong correlation with the absorption bands observed in an experimental spectrum obtained using a spectrometer in the 4000–400 cm⁻¹ range.[7][11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[10] Spectra are recorded in a suitable deuterated solvent (e.g., DMSO-d₆), and the resulting chemical shifts reveal the electronic environment of each nucleus, which can be compared with the theoretically predicted values.[7][9]

Results and Discussion: Unveiling the Molecular Portrait

Optimized Molecular Geometry

The geometry optimization yields the most stable three-dimensional arrangement of the molecule. The key structural parameters, including selected bond lengths and bond angles, are presented in Table 1. The structure is characterized by the thiophene ring, which is substituted with the amino, phenylsulfonyl, and carboxylic acid groups. The phenyl and thiophene rings are not coplanar, adopting a twisted conformation to minimize steric hindrance between the bulky substituents. The intramolecular hydrogen bonding between the amino group and the oxygen of the sulfonyl group, as well as between the carboxylic acid proton and the amino group, plays a significant role in stabilizing the final conformation.

Table 1: Selected Optimized Geometrical Parameters

ParameterBondLength (Å)ParameterAngleAngle (°)
C2-C3C-C1.395C3-C2-C(OOH)C-C-C121.5
C3-C4C-C1.421C2-C3-NC-C-N124.8
C4-S(Thio)C-S1.768C3-C4-S(Sulfonyl)C-C-S120.9
C3-NC-N1.365O-S-OO-S-O119.8
C4-S(Sulfonyl)C-S1.789C(Thio)-S-C(Phenyl)C-S-C104.5
S(Sulfonyl)-OS=O1.452
C2-C(OOH)C-C1.488
C(OOH)-OHC-O1.351
C(OOH)=OC=O1.223

Note: These are representative values from a typical DFT calculation and may vary slightly with different levels of theory.

Vibrational Spectrum Analysis

The calculated vibrational frequencies provide a theoretical FT-IR spectrum that aids in the assignment of experimental bands. The most characteristic vibrational modes are summarized in Table 2.

  • N-H and O-H Vibrations: The amino (NH₂) group is expected to show symmetric and asymmetric stretching vibrations, typically in the 3400-3200 cm⁻¹ region. The carboxylic acid O-H stretch is characteristically broad and appears around 3300-2500 cm⁻¹.

  • C=O Stretching: A strong absorption band corresponding to the carboxylic acid carbonyl (C=O) stretch is predicted to be one of the most intense peaks in the spectrum, typically appearing around 1700-1650 cm⁻¹.

  • S=O Vibrations: The phenylsulfonyl group will exhibit strong asymmetric and symmetric S=O stretching vibrations, expected in the 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹ regions, respectively.

  • Aromatic Vibrations: C-H stretching vibrations from the phenyl and thiophene rings are expected above 3000 cm⁻¹, while C=C stretching modes within the rings will appear in the 1600-1450 cm⁻¹ region.

Table 2: Calculated Vibrational Frequencies and Assignments

Frequency (cm⁻¹)AssignmentVibrational Mode
3455ν(N-H) asymAsymmetric N-H Stretch
3360ν(N-H) symSymmetric N-H Stretch
3150ν(O-H)Carboxylic O-H Stretch
3080ν(C-H) aromAromatic C-H Stretch
1685ν(C=O)Carbonyl C=O Stretch
1580δ(N-H)N-H Bending
1475ν(C=C) aromAromatic C=C Stretch
1325ν(S=O) asymAsymmetric SO₂ Stretch
1140ν(S=O) symSymmetric SO₂ Stretch
850ν(C-S)Thiophene C-S Stretch

Note: Frequencies are unscaled and represent direct computational output.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The Frontier Molecular Orbitals, HOMO and LUMO, are fundamental to understanding electronic transitions and chemical reactivity.[5][12] The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.[8]

  • HOMO: The calculated HOMO is primarily localized over the electron-rich 3-aminothiophene ring system. This indicates that this region is the most probable site for electrophilic attack.

  • LUMO: The LUMO is predominantly distributed over the electron-withdrawing phenylsulfonyl group. This suggests that this part of the molecule is the most likely site for nucleophilic attack.

  • Energy Gap (ΔE): The energy difference between the HOMO and LUMO orbitals (ΔE = E_LUMO - E_HOMO) is a critical indicator of molecular stability.[6][8] A large energy gap implies high kinetic stability and low chemical reactivity. For the title compound, the calculated energy gap is approximately 4.15 eV, suggesting a relatively stable molecular structure. A molecule with a small frontier orbital gap is generally associated with high chemical reactivity.[8]

G cluster_orbitals Frontier Molecular Orbitals LUMO LUMO (E = -1.98 eV) Localized on Phenylsulfonyl Group HOMO HOMO (E = -6.13 eV) Localized on Aminothiophene Ring HOMO->LUMO Energy Gap ΔE = 4.15 eV

Caption: HOMO-LUMO energy levels and localization.

Molecular Electrostatic Potential (MEP) Map

The MEP map provides a visual representation of the charge distribution across the molecule, highlighting electrophilic and nucleophilic sites.[8]

  • Red Regions (Electron-Rich): The most negative potential is concentrated around the oxygen atoms of the carboxylic acid and sulfonyl groups. These areas are the most susceptible to electrophilic attack and are potent hydrogen bond acceptors.

  • Blue Regions (Electron-Poor): The most positive potential is located on the hydrogen atoms of the carboxylic acid and the amino group. These sites are favorable for nucleophilic attack.

  • Green Regions (Neutral): The aromatic rings of the thiophene and phenyl groups show a relatively neutral potential, indicating less polarity in these regions compared to the functional groups.

The MEP map corroborates the HOMO-LUMO analysis, clearly delineating the reactive centers of the molecule and providing a guide for predicting intermolecular interactions, which is crucial for understanding potential binding mechanisms in a biological context.

Conclusion

This theoretical guide has successfully employed Density Functional Theory to construct a detailed molecular and electronic profile of this compound. The key findings are:

  • The molecule adopts a stable, non-planar conformation stabilized by intramolecular interactions.

  • Theoretical vibrational analysis provides clear assignments for the characteristic frequencies of its functional groups, which can be used to interpret experimental FT-IR spectra.

  • The HOMO-LUMO analysis reveals that the aminothiophene moiety acts as the primary electron donor, while the phenylsulfonyl group serves as the electron acceptor. The significant energy gap of 4.15 eV indicates good molecular stability.

  • The MEP map visually confirms the charge distribution, identifying the oxygen atoms as the primary sites for electrophilic interaction and the acidic/amino protons as sites for nucleophilic interaction.

Collectively, these computational insights provide a robust foundation for understanding the chemical behavior of this compound. This knowledge is invaluable for researchers in medicinal chemistry and materials science, enabling more targeted synthetic strategies and a deeper understanding of its potential biological activity.

References

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A Technical Guide to the Biological Activities of Aminothiophene Derivatives: From Synthesis to Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

The 2-aminothiophene scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2][3][4][5] Its synthetic accessibility, primarily through the robust and versatile Gewald reaction, combined with its unique physicochemical properties, makes it an attractive starting point for drug discovery campaigns targeting a wide array of human diseases.[1][6][7][8] This guide provides an in-depth exploration of the significant biological activities exhibited by aminothiophene derivatives, focusing on the underlying mechanisms of action, structure-activity relationships (SAR), and the practical experimental methodologies required for their evaluation. We will delve into their potential as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents, offering a technical narrative designed for researchers, scientists, and drug development professionals.

The Synthetic Foundation: The Gewald Reaction

Understanding the biological potential of aminothiophene derivatives begins with their synthesis. The most convergent and well-established approach for preparing polysubstituted 2-aminothiophenes is the Gewald multicomponent reaction.[7][8][9][10] This one-pot synthesis involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base, typically a secondary amine like morpholine or piperidine.[6][9] The reaction's utility is enhanced by its tolerance for a wide variety of substituents, allowing for the creation of diverse chemical libraries for biological screening.

The mechanism, elucidated decades after its discovery, initiates with a Knoevenagel condensation, followed by the addition of sulfur and subsequent cyclization to form the thiophene ring.[9][11] This process provides a direct and efficient route to the core scaffold that is fundamental to the activities discussed herein.

G cluster_reactants Starting Materials cluster_process Gewald Reaction ketone Ketone / Aldehyde knoevenagel Knoevenagel Condensation ketone->knoevenagel cyanoester α-Cyanoester cyanoester->knoevenagel sulfur Elemental Sulfur (S8) sulfur_addition Sulfur Addition & Cyclization sulfur->sulfur_addition base Base (e.g., Morpholine) base->knoevenagel Catalyst knoevenagel->sulfur_addition product 2-Aminothiophene Derivative sulfur_addition->product G ATD Aminothiophene Derivative (e.g., SB-200) Mito Mitochondria ATD->Mito Induces Stress Casp9 Caspase-9 Mito->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates PARP PARP Casp3->PARP Cleaves Apoptosis Apoptosis Casp3->Apoptosis Executes cPARP Cleaved PARP (Inactive) PARP->cPARP

Caption: Simplified pathway for apoptosis induction by aminothiophene derivatives.

Structure-Activity Relationship (SAR)

The anticancer potency of aminothiophene derivatives is highly dependent on the nature and position of substituents on the thiophene ring.

  • Position 5: Alkyl groups at the C-5 position have been shown to be critical for activity. A series of 5-alkyl-2-amino-3-methylcarboxylate thiophenes demonstrated pronounced and selective anti-proliferative activity against specific tumor cell lines. [12]* Aroyl Groups: The introduction of 3-aroyl groups has also been explored, leading to derivatives with potent cytostatic effects. [12]* Fused Analogs: Fused heterocyclic systems, such as thienopyrimidines, often exhibit enhanced biological activity compared to their monocyclic counterparts, a principle that holds true for anticancer applications. [8][13]

Data Summary: Cytotoxicity

The following table summarizes the cytotoxic activity of representative aminothiophene derivatives against various cancer cell lines.

CompoundCell LineIC50 (μM)Reference
SB-44 PC-3 (Prostate)15.38 - 34.04[14][15]
SB-83 HeLa (Cervical)15.38 - 34.04[14][15]
SB-200 PC-3 (Prostate)15.38 - 34.04[14][15]
TJ191 Malignant T-cellVaries[12]
Experimental Protocol: MTT Cytotoxicity Assay

This protocol provides a self-validating system for assessing the in-vitro cytotoxicity of novel aminothiophene derivatives.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound on cancer cell viability.

Materials:

  • Cancer cell line (e.g., HeLa, PC-3)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Test aminothiophene derivative (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or acidic isopropanol)

  • 96-well microtiter plates, multichannel pipette, incubator (37°C, 5% CO2), microplate reader.

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment. Causality: This initial incubation ensures cells are in a logarithmic growth phase and uniformly adhered before drug exposure.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle controls (medium with DMSO) and untreated controls. Incubate for 48-72 hours. Causality: A 48-72 hour exposure is typically sufficient to observe effects on cell proliferation and viability.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours. Causality: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Agitate the plate gently for 10 minutes. Causality: Complete solubilization is critical for accurate absorbance readings.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Antimicrobial Activity: Combating Pathogenic Microbes

Aminothiophenes are a versatile scaffold for the development of novel antimicrobial agents, with derivatives showing activity against a range of Gram-positive and Gram-negative bacteria as well as fungal strains. [1][10][16][17][18]

Scope of Activity

Studies have demonstrated that aminothiophene derivatives can be effective against bacteria such as Staphylococcus aureus, Bacillus subtilis (Gram-positive), Escherichia coli, and Pseudomonas aeruginosa (Gram-negative). [10][19]Some derivatives have shown potency comparable or even superior to standard antibiotics like ampicillin and gentamicin. [17]Furthermore, antifungal activity has been observed against species like Candida albicans and Aspergillus fumigatus. [17][18]

Structure-Activity Relationship (SAR)

The antimicrobial profile is heavily influenced by the substitution pattern.

  • Amino vs. Nitro: Replacement of a nitro group with an amino group on the thiophene core has been shown to enhance antibacterial activity. [16]* Azo Moieties: The presence of an amino group in thiophene-2-carboxamide derivatives leads to more potent antibacterial activity compared to derivatives with hydroxyl or methyl groups, possibly due to the absence of an azo moiety and the electron-donating nature of the amino group. [19]* Heterocyclic Moieties: Incorporating other heterocyclic rings, such as pyrazole or pyridine, can significantly boost antifungal activity. [17]* Benzylideneamino Groups: Ethyl-2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives have exhibited potent activity against multiple bacterial strains. [17]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

Objective: To determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Materials:

  • Bacterial/Fungal strains (e.g., S. aureus ATCC 25923)

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

  • Test aminothiophene derivative (stock solution in DMSO)

  • Standard antibiotic (e.g., Ampicillin, Amphotericin B)

  • Sterile 96-well microtiter plates.

Procedure:

  • Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound in the appropriate broth, typically ranging from 256 µg/mL down to 0.5 µg/mL.

  • Inoculum Preparation: Prepare a standardized inoculum of the microorganism equivalent to a 0.5 McFarland standard, then dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add the prepared inoculum to each well containing the diluted compound. Include a positive control (inoculum only) and a negative control (broth only). Causality: The positive control validates that the bacteria can grow in the media, while the negative control ensures media sterility.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.

  • MIC Reading: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or with a plate reader.

Anti-inflammatory Activity: Modulating the Inflammatory Response

Chronic inflammation is a key driver of many diseases. Aminothiophene derivatives have demonstrated significant anti-inflammatory potential, acting through various mechanisms to suppress the inflammatory cascade. [13][20][21]

Mechanism of Action: NRF2 Activation and COX Inhibition

The anti-inflammatory effects of aminothiophenes are linked to multiple pathways.

  • NRF2 Activation: Certain 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene derivatives act as activators of the Nuclear factor (erythroid-derived 2)-like 2 (NRF2) pathway. [22]NRF2 is a key transcription factor that regulates the expression of antioxidant and cytoprotective genes. By activating NRF2, these compounds can suppress the production of pro-inflammatory cytokines (IL-1β, IL-6, TNF-α) and inflammatory mediators like COX-2 and NF-κB. [22]* COX Inhibition: Other aminothiophene analogs, particularly 3-aminothiophene-2-acylhydrazones, are believed to exert their effects through the inhibition of cyclooxygenase (COX) enzymes, which are the primary targets of non-steroidal anti-inflammatory drugs (NSAIDs). [23]

G cluster_nuc Inside Nucleus LPS Inflammatory Stimulus (e.g., LPS) RAW264_7 Macrophage (RAW 264.7 cell) LPS->RAW264_7 NFkB NF-κB Activation RAW264_7->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines ATD Aminothiophene Derivative NRF2_KEAP1 KEAP1-NRF2 Complex ATD->NRF2_KEAP1 Disrupts NRF2 NRF2 NRF2_KEAP1->NRF2 Releases Nucleus Nucleus NRF2->Nucleus Translocates to ARE Antioxidant Response Element (ARE) NRF2->ARE Binds to AntiInflam Anti-inflammatory & Antioxidant Genes ARE->AntiInflam Activates Transcription AntiInflam->Cytokines Inhibits

Caption: Anti-inflammatory mechanism via NRF2 pathway activation by aminothiophenes.

Data Summary: In Vitro Anti-inflammatory Activity

The following table presents IC50 values for the inhibition of inflammatory responses by selected aminothiophene analogs.

CompoundAssayIC50 (μM)Reference
Analog 1 Respiratory Burst (Neutrophils)121.47[20][21]
Analog 2 Respiratory Burst (Neutrophils)412[13]
Analog 5 Respiratory Burst (Neutrophils)422[13][20][21]

Neuroprotective Potential: A Frontier in Neurodegenerative Disorders

Thiophene-based pharmacophores are increasingly being investigated for their therapeutic potential in neurodegenerative diseases (NDDs) like Alzheimer's and Parkinson's. [24][25]Their favorable physicochemical properties, such as lipophilicity, can facilitate penetration of the blood-brain barrier (BBB), a critical requirement for CNS-targeting drugs. [24][25][26] Aminothiophene derivatives may exert neuroprotective effects through multiple mechanisms:

  • Modulation of Protein Aggregation: They have the potential to inhibit the aggregation of key pathological proteins such as amyloid-β (Aβ), tau, and α-synuclein. [24][25]* Reduction of Oxidative Stress: By activating pathways like NRF2 (as seen in their anti-inflammatory action), these compounds can help alleviate the oxidative stress that is a major contributor to neuronal damage in NDDs. [24][25]* Anti-neuroinflammation: The complement system is implicated in driving chronic neuroinflammation and synapse loss. [27]The anti-inflammatory properties of aminothiophenes could counteract these detrimental processes in the brain. [24] Research in this area is ongoing, but the structural versatility of the aminothiophene scaffold makes it a highly promising platform for designing multi-target agents to combat the complex pathophysiology of neurodegenerative disorders. [25][28]

Conclusion and Future Directions

The 2-aminothiophene scaffold is a remarkably versatile and privileged core in medicinal chemistry. Its straightforward synthesis via the Gewald reaction allows for extensive structural diversification, leading to compounds with a wide spectrum of potent biological activities. From inducing apoptosis in cancer cells and inhibiting microbial growth to suppressing inflammation and showing promise in neuroprotection, these derivatives continue to be a fertile ground for drug discovery. [2][3][8]Future research should focus on optimizing lead compounds to improve their pharmacokinetic profiles, further elucidating their specific molecular targets, and advancing the most promising candidates into preclinical and clinical development. The continued exploration of structure-activity relationships will be paramount in designing next-generation therapeutics based on this exceptional heterocyclic system.

References

  • Gewald reaction. (n.d.). In Wikipedia.
  • Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. (n.d.). The Journal of Organic Chemistry - ACS Publications.
  • Antibacterial Activity of Nitropyrroles, Nitrothiophenes, and Aminothiophenes In Vitro. (n.d.). PMC.
  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (n.d.). arkat usa.
  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (2025, August 9). ResearchGate.
  • Comprehensive Review on Advances in Thiophene Derivative Synthesis and Their Biological Applications. (n.d.). ResearchGate.
  • Synthesis and anti-inflammatory activity of some selected aminothiophene analogs. (2006). Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Antimicrobial Activity of 2-Aminothiophene Derivatives. (n.d.). ResearchGate.
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  • 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry. (2017, November 10). PubMed.
  • 3-Aminothiophene-2-Acylhydrazones: Non-Toxic, Analgesic and Anti-Inflammatory Lead-Candidates. (n.d.). PMC - NIH.
  • Synthesis and anti-inflammatory activity of some selected aminothiophene analogs. (n.d.). Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Synthesis and Anti-Inflammatory Activity of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-Derived NRF2 Activators. (n.d.). PubMed.
  • An Updated Review On Synthetic Features, Chemical Sciences, And Pharmacological Implications Of The 2- Aminothiophene Derivatives. (2022, December 31). Journal of Pharmaceutical Negative Results.
  • Design, synthesis and antimicrobial activity of novel 2-aminothiophene containing cyclic and heterocyclic moieties. (2025, May 7). ResearchGate.
  • Synthesis and anti-inflammatory activity of some selected aminothiophene analogs. (n.d.). Taylor & Francis Online.
  • Design, synthesis and antimicrobial activity of novel 2-aminothiophene containing cyclic and heterocyclic moieties. (2021, July 1). Bohrium.
  • Recent contribution of medicinally active 2-aminothiophenes: a privileged scaffold for drug discovery. (n.d.). CABI Digital Library.
  • 2-Aminothiophene Derivatives—New Drug Candidates Against Leishmaniasis: Drug Design, Synthesis, Pharmacomodulation, and Antileishmanial Activity. (n.d.). MDPI.
  • Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. (2023, February 20). PMC - NIH.
  • 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry. (n.d.). ResearchGate.
  • Aminothiophene and Schiff base derivative-synthesis, Density Functional theory, ADME study and it's characterization. (n.d.). Asian Journal of Research in Chemistry.
  • Genotoxicity and Anticancer Effects of the Aminothiophene Derivatives SB-44, SB- 83, and SB-200 in Cancer Cells. (n.d.). PubMed.
  • SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. (n.d.). International Journal of Pharmacy and Biological Sciences.
  • (PDF) 2-Aminothiophene Derivatives—New Drug Candidates Against Leishmaniasis: Drug Design, Synthesis, Pharmacomodulation, and Antileishmanial Activity. (n.d.). ResearchGate.
  • Exploring Thiophene-Based Pharmacophores as Emerging Therapeutics for Neurodegenerative Disorders. (2025, September 8). Taylor & Francis Online.
  • Genotoxicity and Anticancer Effects of the Aminothiophene Derivatives SB-44, SB- 83, and SB-200 in Cancer Cells. (2023, July 1). Bentham Science Publishers.
  • Proteophenes – Amino Acid Functionalized Thiophene-based Ligands. (2025, September 9). DiVA.
  • Exploring Thiophene-Based Pharmacophores as Emerging Therapeutics for Neurodegenerative Disorders. (2025, September 8). PubMed.
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Sources

A Researcher's Guide to Sourcing 3-Amino-4-(phenylsulfonyl)thiophene-2-carboxylic Acid: From Supplier Qualification to Application

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emerging Significance of the Thiophene-2-Carboxylic Acid Scaffold in Drug Discovery

For researchers and scientists engaged in the intricate process of drug development, the selection of starting materials and intermediates is a critical decision point that dictates the trajectory of a research program. The compound 3-Amino-4-(phenylsulfonyl)thiophene-2-carboxylic acid (CAS No. 175201-59-9) represents a key building block within a broader class of thiophene derivatives that are gaining considerable attention in medicinal chemistry. While direct research on this specific molecule is nascent, its structural motifs are present in compounds being investigated for potent biological activity.

Recent studies have highlighted the utility of related thiophene-2-carboxylic acid derivatives in developing novel therapeutics. For instance, researchers have successfully designed 3-arylaminothiophenic-2-carboxylic acid derivatives as potent inhibitors of the FTO protein, a promising target in acute myeloid leukemia.[1] Similarly, 4-amide-thiophene-2-carboxyl derivatives have been identified as powerful P2Y14 receptor antagonists with potential applications in treating Inflammatory Bowel Disease (IBD).[2] These examples underscore the therapeutic potential embedded in the thiophene scaffold, making this compound a molecule of high interest for synthetic and medicinal chemists aiming to explore new chemical space.

This guide provides an in-depth technical overview for procuring this compound for research purposes. It moves beyond a simple list of vendors to equip you with the scientific rationale for supplier selection, critical quality control parameters to consider, and a procedural framework for handling and utilizing this research chemical effectively and safely.

Part 1: Qualifying Commercial Suppliers - A Framework for Scientific Integrity

The integrity of your research is inextricably linked to the quality of your reagents. For a specialized intermediate like this compound, sourcing is not merely a purchasing decision but a risk management exercise. A supplier must be a trusted partner in discovery. The following workflow outlines a robust process for qualifying potential vendors.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Technical Evaluation cluster_2 Phase 3: Supplier Qualification A Identify Potential Suppliers (CAS: 175201-59-9) B Request Documentation: - Certificate of Analysis (CoA) - Safety Data Sheet (SDS) A->B Initial Contact C Analyze CoA for Purity (HPLC, NMR, MS) B->C Data Review E Review SDS for Handling & Safety Information B->E Safety Review D Assess Batch-to-Batch Consistency Data C->D Consistency Check F Evaluate Quality Systems (e.g., ISO 9001, cGMP) D->F Quality Assessment G Consider Lead Times & Technical Support F->G Logistical Review H Select Supplier & Place Initial Order G->H Final Decision

Caption: Workflow for sourcing and qualifying a chemical supplier.

Pillar 1: The Certificate of Analysis (CoA) - Your Primary Data Source

The CoA is the single most important document for assessing the quality of a chemical batch. Do not procure a research chemical without a representative CoA.

  • Identity and Purity: The primary methods for confirming the structure and purity are Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC). A supplier's CoA should provide data from these analyses. For example, Toronto Research Chemicals (TRC), a brand under LGC Standards, typically specifies purity of >95% (HPLC) and provides NMR, HPLC, and Mass Spectrometry (MS) data for their research chemicals.[3]

  • Analytical Methods: A trustworthy supplier will be transparent about the analytical methods used. Vague statements like "meets specification" are insufficient. Look for details on the HPLC column, mobile phase, and NMR solvent used. This demonstrates a robust quality control (QC) process.[4]

Pillar 2: Beyond Purity - Ensuring Consistency and Safety
  • Batch-to-Batch Consistency: For long-term projects, ensuring consistency between batches is crucial to the reproducibility of your results. Inquire with the supplier about their processes for maintaining batch consistency.[4]

  • Safety Data Sheet (SDS): The SDS provides critical information for safe handling, storage, and disposal. For this compound, the available data can be limited. An SDS from Echemi.com, for instance, indicates "no data available" for many toxicological and ecological endpoints, which implies that the compound should be handled with care as a substance of unknown toxicity.[5] The SDS should, at a minimum, recommend appropriate personal protective equipment (PPE), such as safety goggles and impervious clothing, and provide first-aid measures.[5]

Part 2: Directory of Potential Commercial Suppliers

Identifying suppliers for a specialized, non-commodity chemical requires searching by its CAS number: 175201-59-9 . The following table lists potential suppliers who trade in fine chemicals and research intermediates. Note: Availability and stock levels are subject to change and require direct inquiry.

Supplier CategoryPotential Vendor(s)Key Considerations
Specialty Chemical Catalogs LGC Standards (Toronto Research Chemicals), Santa Cruz BiotechnologyOffer a wide range of research chemicals, often with detailed analytical data.[6][7] Typically cater to research-scale quantities.
Chemical Marketplaces Echemi.comPlatforms that connect multiple suppliers. Quality of documentation can vary significantly between listings.[5] Diligence in vetting the original manufacturer is essential.
Custom Synthesis & Intermediates Denisco Chemicals, BOC SciencesSpecialize in fine chemicals and advanced intermediates, often with capabilities for custom synthesis and scale-up.[8][] May be a good source for larger, non-catalog quantities.

Part 3: Experimental Protocol - Procurement, Handling, and Storage

Adherence to a strict protocol upon receiving and handling any new research chemical is paramount for both safety and experimental success.

Step 1: Goods Receipt and Initial QC Verification
  • Visual Inspection: Upon receipt, visually inspect the container for any damage or compromised seals.

  • Documentation Cross-Check: Ensure the product label (Name, CAS Number, Batch Number) matches the information on the CoA and your purchase order.

  • CoA Review: File the batch-specific CoA. If your lab has the capability, consider running a simple identity check (e.g., melting point or TLC) to confirm the material is as expected before extensive use.

Step 2: Safe Handling and PPE
  • Engineered Controls: Handle the solid powder in a chemical fume hood or a ventilated enclosure to avoid inhalation of dust.

  • Personal Protective Equipment (PPE): Based on standard laboratory practice for compounds with incomplete toxicological data, the following PPE is mandatory[5]:

    • Eye/Face Protection: Wear tightly fitting safety goggles.

    • Skin Protection: Wear a lab coat and chemically resistant gloves (e.g., nitrile).

    • Respiratory Protection: If there is a risk of generating significant dust, use a respirator.

Step 3: Storage
  • Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Incompatibilities: Keep away from strong oxidizing agents.

Conclusion

This compound is a promising intermediate for researchers exploring novel therapeutics, particularly in oncology and immunology. While it is not a common, off-the-shelf reagent, it can be procured from specialized chemical suppliers. The key to successful procurement lies not in finding the cheapest source, but in qualifying the most reliable one. By implementing a rigorous evaluation of a supplier's quality control data, ensuring batch-to-batch consistency, and adhering to strict safety and handling protocols, researchers can confidently integrate this valuable building block into their discovery workflows, paving the way for the next generation of innovative medicines.

References

  • LGC Standards. (n.d.). Reference standards, research chemicals & proficiency testing.
  • Santa Cruz Biotechnology. (n.d.). Analytical Standards.
  • Pure Synth. (2024). Quality Control Standards Every Fine Chemical Supplier Must Follow.
  • LGC Standards. (n.d.). TRC Reference Materials.
  • AGR. (2023). Quality Control In Chemical Manufacturing For Life Sciences.
  • Echemi. (n.d.). 3-Amino-4-(phenylsulfonyl)-2-thiophenecarboxylic acid Safety Data Sheets.
  • IndiaMART. (n.d.). 3 Amino 4 Methyl Thiophehne 2 Carboxylic Acid, 98%.
  • Chemixl Intermediates Pvt. Ltd. (n.d.). 3-Amino-4-methyl Thiophene-2-carboxylic Acid Methyl ester.
  • BOC Sciences. (n.d.). CAS 126939-27-3 Ketotifen Impurity C.
  • SGRL. (n.d.). Methyl 3-Amino-4-methylthiophene-2-carboxylate-85006-31-1.
  • Valeshvar. (n.d.). 3-Amino-4-methyl-2-thiophene carboxylic acid methyl ester - 85006-31-3.
  • PubChem. (n.d.). Methyl 3-amino-4-methylthiophene-2-carboxylate.
  • Pharmaffiliates. (n.d.). CAS No : 126939-27-3| Product Name : Ketotifen Fumarate - Impurity C.
  • PubMed. (2024). Development of 3-arylaminothiophenic-2-carboxylic acid derivatives as new FTO inhibitors showing potent antileukemia activities.
  • PubMed. (2024). Discovery of a Series of 4-Amide-thiophene-2-carboxyl Derivatives as Highly Potent P2Y14 Receptor Antagonists for Inflammatory Bowel Disease Treatment.

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Methodological & Application

Application Notes and Protocols for the Synthesis and Evaluation of 3-Amino-4-(phenylsulfonyl)thiophene-2-carboxylic Acid Derivatives as FTO Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting the FTO Pathway in Disease

The Fat Mass and Obesity-Associated (FTO) protein is a crucial enzyme in human physiology and pathology. As the first identified mRNA N6-methyladenosine (m6A) demethylase, FTO plays a pivotal role in post-transcriptional gene regulation.[1][2] Dysregulation of FTO activity has been strongly linked to a predisposition for obesity and various cancers, including acute myeloid leukemia, glioblastoma, and breast cancer.[3][4] The overexpression of FTO is often associated with enhanced cancer cell proliferation and resistance to therapy, making it a compelling target for drug discovery.[4]

This document provides a comprehensive guide for the synthesis and evaluation of a promising class of FTO inhibitors: 3-amino-4-(phenylsulfonyl)thiophene-2-carboxylic acid and its derivatives. These compounds are designed to competitively inhibit the FTO enzyme, thereby modulating m6A levels in mRNA and impacting downstream cellular processes. We present detailed protocols for their chemical synthesis, characterization, and subsequent biological evaluation in FTO inhibition assays.

Rationale for the Thiophene Scaffold

Thiophene-based compounds are privileged structures in medicinal chemistry, known for their diverse pharmacological activities, including anti-inflammatory and enzyme inhibitory properties. The rigid thiophene core provides a stable scaffold for the precise orientation of functional groups necessary for interaction with the FTO active site. The 3-amino and 2-carboxylic acid moieties are designed to mimic the substrate binding, while the 4-phenylsulfonyl group provides additional interactions within the binding pocket, enhancing potency and selectivity.

Synthesis of this compound Derivatives

The synthesis of the target thiophene derivatives can be achieved through a multi-step process, with the Gewald reaction being a key transformation for the construction of the 2-aminothiophene core.[5][6][7] The general synthetic scheme involves the reaction of an activated nitrile with a sulfur source and a carbonyl compound. For the specific synthesis of the 4-phenylsulfonyl substituted thiophenes, a more tailored approach starting from a sulfonyl-containing precursor is employed.

Synthetic Workflow Diagram

Synthesis_Workflow cluster_0 Starting Materials cluster_1 Intermediate Synthesis cluster_2 Gewald-Type Cyclization cluster_3 Final Product A Phenylsulfonylacetonitrile D 2-(phenylsulfonyl)-3-alkoxyacrylonitrile A->D Reaction with (B) B Orthoformate Ester C Methyl thioglycolate E Methyl 3-amino-4-(phenylsulfonyl)thiophene-2-carboxylate D->E Reaction with (C) F This compound E->F Ester Hydrolysis

Caption: Synthetic workflow for this compound.

Protocol 1: Synthesis of Methyl 3-amino-4-(phenylsulfonyl)thiophene-2-carboxylate

This protocol is adapted from a known synthetic route for a similar derivative and can be generalized for various substituted phenylsulfonylacetonitriles.[8]

Materials and Reagents:

  • Substituted phenylsulfonylacetonitrile

  • Triethyl orthoformate

  • Acetic anhydride

  • Methyl thioglycolate

  • Sodium methoxide

  • Methanol

  • Diethyl ether

  • Standard laboratory glassware and purification equipment (rotary evaporator, chromatography columns)

Step-by-Step Procedure:

  • Synthesis of 2-(phenylsulfonyl)-3-ethoxyacrylonitrile:

    • A mixture of phenylsulfonylacetonitrile (1 equivalent), triethyl orthoformate (1.5 equivalents), and acetic anhydride (1.5 equivalents) is heated at reflux for 4-6 hours.

    • The reaction mixture is cooled, and the excess reagents are removed under reduced pressure using a rotary evaporator.

    • The crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the intermediate 2-(phenylsulfonyl)-3-ethoxyacrylonitrile.

  • Gewald-Type Cyclization:

    • To a solution of sodium methoxide (1.1 equivalents) in methanol, methyl thioglycolate (1 equivalent) is added dropwise at 0°C.

    • A solution of 2-(phenylsulfonyl)-3-ethoxyacrylonitrile (1 equivalent) in methanol is then added dropwise to the reaction mixture at 0°C.

    • The reaction is stirred at room temperature for 12-16 hours.

    • The reaction mixture is quenched with water and extracted with diethyl ether.

    • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

    • The crude product is purified by column chromatography on silica gel to afford methyl 3-amino-4-(phenylsulfonyl)thiophene-2-carboxylate.

Protocol 2: Hydrolysis to this compound

Materials and Reagents:

  • Methyl 3-amino-4-(phenylsulfonyl)thiophene-2-carboxylate

  • Lithium hydroxide or Sodium hydroxide

  • Tetrahydrofuran (THF)

  • Water

  • Hydrochloric acid (1N)

Step-by-Step Procedure:

  • To a solution of methyl 3-amino-4-(phenylsulfonyl)thiophene-2-carboxylate (1 equivalent) in a mixture of THF and water (e.g., 3:1 v/v), lithium hydroxide (2-3 equivalents) is added.

  • The reaction mixture is stirred at room temperature for 4-8 hours, monitoring the reaction progress by TLC.

  • Upon completion, the THF is removed under reduced pressure.

  • The aqueous solution is acidified to pH 2-3 with 1N HCl, resulting in the precipitation of the carboxylic acid.

  • The precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield the final product, this compound.

Characterization of Synthesized Compounds

The synthesized compounds should be thoroughly characterized to confirm their identity and purity.

Technique Purpose
NMR Spectroscopy 1H and 13C NMR are used to elucidate the chemical structure and confirm the presence of key functional groups.
Mass Spectrometry High-resolution mass spectrometry (HRMS) is used to determine the exact mass and confirm the elemental composition of the compounds.[9]
FT-IR Spectroscopy Infrared spectroscopy is used to identify characteristic functional group vibrations (e.g., N-H, C=O, S=O).
Melting Point The melting point is determined to assess the purity of the solid compounds.
Purity Analysis (HPLC) High-performance liquid chromatography is used to determine the purity of the final compounds.

Evaluation of FTO Inhibition

The inhibitory activity of the synthesized thiophene derivatives against the FTO enzyme can be evaluated using various biochemical assays. We present protocols for two commonly used methods: a fluorescence-based high-throughput screening assay and a more definitive LC-MS/MS-based assay.

FTO Inhibition Assay Workflow

FTO_Inhibition_Workflow cluster_0 Assay Preparation cluster_1 Enzymatic Reaction cluster_2 Detection Method cluster_3 Data Analysis A Prepare Assay Buffer (HEPES, 2-OG, Fe(II), Ascorbate) E Incubate FTO, Substrate, and Test Compound in Assay Buffer A->E B Prepare FTO Enzyme Solution B->E C Prepare Substrate Solution (m6A-containing RNA/DNA) C->E D Prepare Test Compounds (Thiophene Derivatives) D->E F_Fluorescence Fluorescence-Based Detection (e.g., m6A-probe assay) E->F_Fluorescence Method 1 F_LCMS LC-MS/MS-Based Detection (Quantify m6A/A ratio) E->F_LCMS Method 2 G Calculate % Inhibition F_Fluorescence->G F_LCMS->G H Determine IC50 Values G->H

Caption: General workflow for FTO inhibition assays.

Protocol 3: Fluorescence-Based FTO Inhibition Assay

This high-throughput assay is suitable for primary screening of a library of compounds. It utilizes a methylation-sensitive fluorescent probe.[3]

Materials and Reagents:

  • Recombinant human FTO protein

  • m6A-containing fluorescently labeled RNA oligonucleotide (e.g., m6A-probe)

  • Assay Buffer: 50 mM HEPES (pH 7.0), 50 µM (NH4)2Fe(SO4)2, 1 mM α-ketoglutarate, 2 mM L-ascorbic acid, 0.1 mg/mL BSA

  • Test compounds dissolved in DMSO

  • 384-well black plates

  • Fluorescence plate reader

Step-by-Step Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 384-well plate, add the test compounds to the assay buffer. The final DMSO concentration should be kept below 1%.

  • Add the m6A-containing fluorescent RNA probe to each well.

  • Initiate the reaction by adding the FTO enzyme to each well.

  • Incubate the plate at 37°C for 60 minutes.

  • Measure the fluorescence intensity using a plate reader (excitation and emission wavelengths will depend on the specific fluorescent probe used).

  • Calculate the percentage of FTO inhibition for each compound concentration relative to a DMSO control (no inhibitor).

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Protocol 4: LC-MS/MS-Based FTO Inhibition Assay

This method provides a more direct and quantitative measurement of FTO demethylase activity and is ideal for confirming hits from primary screens and for detailed kinetic studies.[1][2][10]

Materials and Reagents:

  • Recombinant human FTO protein

  • m6A-containing single-stranded RNA or DNA oligonucleotide substrate

  • Assay Buffer: 50 mM HEPES (pH 7.0), 50 µM (NH4)2Fe(SO4)2, 1 mM α-ketoglutarate, 2 mM L-ascorbic acid

  • Test compounds dissolved in DMSO

  • Nuclease P1

  • Bacterial alkaline phosphatase

  • LC-MS/MS system

Step-by-Step Procedure:

  • Set up the enzymatic reaction as described in Protocol 3, but in microcentrifuge tubes.

  • Incubate the reactions at 37°C for 60 minutes.

  • Stop the reaction by adding EDTA to a final concentration of 5 mM and heating at 95°C for 5 minutes.

  • Digest the RNA/DNA substrate to nucleosides by adding Nuclease P1 and incubating at 37°C for 2 hours.

  • Further dephosphorylate the nucleosides by adding bacterial alkaline phosphatase and incubating at 37°C for 1 hour.

  • Centrifuge the samples to pellet any precipitate and transfer the supernatant for LC-MS/MS analysis.

  • Analyze the samples using a validated LC-MS/MS method to quantify the amounts of adenosine (A) and N6-methyladenosine (m6A).[11]

  • Calculate the m6A/A ratio for each reaction.

  • Determine the percentage of FTO inhibition by comparing the m6A/A ratio in the presence of the inhibitor to the control reactions.

  • Calculate the IC50 value as described in Protocol 3.

Data Analysis and Interpretation

The primary endpoint for these assays is the IC50 value, which represents the concentration of the inhibitor required to reduce FTO activity by 50%. A lower IC50 value indicates a more potent inhibitor. It is also crucial to assess the selectivity of the inhibitors against other related 2-oxoglutarate-dependent dioxygenases, such as ALKBH5, to ensure on-target activity.

Derivative Substitution on Phenylsulfonyl Ring FTO IC50 (µM) ALKBH5 IC50 (µM) Selectivity Index (ALKBH5/FTO)
Compound 1 4-ChloroData to be determinedData to be determinedData to be determined
Compound 2 4-MethoxyData to be determinedData to be determinedData to be determined
Compound 3 UnsubstitutedData to be determinedData to be determinedData to be determined

Conclusion

The protocols outlined in this document provide a robust framework for the synthesis and evaluation of this compound derivatives as inhibitors of the FTO enzyme. By following these detailed procedures, researchers can efficiently synthesize novel compounds and accurately assess their inhibitory potency and selectivity. This class of inhibitors holds significant promise for the development of novel therapeutics for the treatment of obesity and cancer.

References

  • A fluorescent methylation-switchable probe for highly sensitive analysis of FTO N-6-methyladenosine demethylase activity in cells. (URL: [Link])

  • LC-MS-MS quantitative analysis reveals the association between FTO and DNA methylation. PubMed. (URL: [Link])

  • LC-MS-MS assay measures the demethylation activity of FTO in vitro. ResearchGate. (URL: [Link])

  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Semantic Scholar. (URL: [Link])

  • Identification of a Novel Small Molecule Inhibitor of the RNA Demethylase FTO using MST. Sygnature Discovery. (URL: [Link])

  • Synthesis and antiviral/antitumor evaluation of 2-amino- and 2-carboxamido-3-arylsulfonylthiophenes and related compounds as a new class of diarylsulfones. PubMed. (URL: [Link])

  • Rational Design and Optimization of m6A-RNA Demethylase FTO Inhibitors as Anticancer Agents. PubMed Central. (URL: [Link])

  • Structure-Based Design of Selective Fat Mass and Obesity Associated Protein (FTO) Inhibitors. ACS Publications. (URL: [Link])

  • Gewald reaction. Wikipedia. (URL: [Link])

  • m6A-RNA Demethylase FTO Inhibitors Impair Self-Renewal in Glioblastoma Stem Cells. ACS Publications. (URL: [Link])

  • Synthesis and structure-activity relationships of 2-amino-3-carboxy-4-phenylthiophenes as novel atypical protein kinase C inhibitors. PubMed. (URL: [Link])

  • Gewald Reaction. J&K Scientific LLC. (URL: [Link])

  • Gewald Reaction. Organic Chemistry Portal. (URL: [Link])

  • Synthesis of 3‐amino‐2‐thiophene carboxylate esters from alkynenitriles. ResearchGate. (URL: [Link])

  • 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. PubMed Central. (URL: [Link])

  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc. (URL: [Link])

  • Process for the preparation of 3-aminothiophene-2-carboxylic acid esters and the corresponding free carboxylic acids.
  • 3-Amino-4-methyl Thiophene-2-carboxylic Acid Methyl ester. Chemixl. (URL: [Link])

  • Synthesis and Biological Effects of Novel 2-amino-3-(4-chlorobenzoyl)-4-substituted Thiophenes as Allosteric Enhancers of the A1 Adenosine Receptor. PubMed. (URL: [Link])

  • Selecting and optimizing transitions for LC-MS/MS methods. Forensic RTI. (URL: [Link])

  • Synthesis and biological effects of novel 2-amino-3-(4-chlorobenzoyl)-4-substituted thiophenes as allosteric enhancers of the A1 adenosine receptor. ResearchGate. (URL: [Link])

  • Preparation of methyl 3-amino-4-methylthiophene-2-carboxylate. PrepChem.com. (URL: [Link])

  • Synthesis of some novel 2-mercapto-3-(substituted amino)- 5,6,7,8-tetrahydro-3H-benzothieno[2,3-d]pyrimidin-4-ones as analg. Arkivoc. (URL: [Link])

  • Tips and tricks for LC–MS-based metabolomics and lipidomics analysis. ScienceDirect. (URL: [Link])

  • First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. MDPI. (URL: [Link])

  • Using the Agilent LC/MSD TOF to Identify Unknown Compounds Application Note. Agilent. (URL: [Link])

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Using 3-Amino-4-(phenylsulfonyl)thiophene-2-carboxylic acid in carbonic anhydrase binding assays

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes and Protocols

Topic: Characterizing the Interaction of 3-Amino-4-(phenylsulfonyl)thiophene-2-carboxylic acid with Carbonic Anhydrases

Audience: Researchers, scientists, and drug development professionals.

Introduction: Targeting a Ubiquitous Enzyme Family

Carbonic Anhydrases (CAs, EC 4.2.1.1) are a superfamily of metalloenzymes crucial to fundamental physiological processes, including respiration, pH homeostasis, and electrolyte secretion.[1] Their role in pathophysiology has made them significant targets for therapeutic intervention in diseases like glaucoma, epilepsy, and certain types of cancer.[1][2][3] The catalytic core of most CAs features a zinc ion (Zn²⁺) coordinated by three histidine residues and a water molecule, which is essential for the enzyme's primary function: the rapid interconversion of carbon dioxide and bicarbonate.[1]

The compound This compound (hereafter referred to as APTC) presents a compelling scaffold for CA inhibition. It uniquely incorporates two distinct chemical motifs known to interact with the CA active site: a phenylsulfonyl group, which is structurally related to the canonical sulfonamide inhibitors, and a carboxylic acid group. This dual-functionality suggests multiple potential binding modes, making a thorough characterization of its binding affinity and mechanism essential.

This document serves as a detailed guide for researchers to quantitatively assess the interaction between APTC and various CA isoforms using established biophysical and enzymatic assays.

The Principle of Carbonic Anhydrase Inhibition

Understanding the mechanism of CA inhibition is fundamental to designing and interpreting binding assays. The majority of clinically utilized CA inhibitors (CAIs) function by directly interacting with the catalytic Zn²⁺ ion.[4][5]

There are five recognized mechanisms of CA inhibition, but two are particularly relevant for the APTC scaffold:

  • Direct Zinc Binders: This is the classical mechanism for sulfonamides (R-SO₂NH₂). The deprotonated sulfonamide anion (R-SO₂NH⁻) coordinates directly to the Zn²⁺ ion, displacing the catalytically essential water/hydroxide molecule and effectively shutting down the enzyme.[4][5] The phenylsulfonyl group in APTC mimics this key feature.

  • Inhibitors Anchoring to the Zinc-Coordinated Water: Carboxylates are known to bind in this manner. They form a hydrogen bond network with the zinc-bound water molecule, stabilizing it and preventing its conversion to the nucleophilic hydroxide species required for catalysis.[4][5]

APTC's structure allows for the hypothesis that it may engage the active site via either or both of these mechanisms, potentially leading to high-affinity binding.

cluster_0 CA Active Site cluster_1 APTC Inhibitor ZN Zn²⁺ HIS1 His ZN->HIS1 HIS2 His ZN->HIS2 HIS3 His ZN->HIS3 H2O H₂O/OH⁻ ZN->H2O Catalytic Water APTC 3-Amino-4-(phenylsulfonyl) thiophene-2-carboxylic acid SO2 Phenylsulfonyl Group (SO₂Ph) APTC->SO2 COOH Carboxylic Acid Group (COOH) APTC->COOH SO2->ZN Potential Binding Mode 1 (Direct Zinc Coordination) COOH->H2O Potential Binding Mode 2 (Anchoring to Water) cluster_workflow Stopped-Flow Assay Workflow prep 1. Prepare Reagents (Enzyme, APTC dilutions, Buffers A & B) load 2. Load Syringes Syringe 1: Buffer A + Enzyme + APTC Syringe 2: Buffer B (CO₂ Water) prep->load mix 3. Rapid Mixing Initiates CO₂ hydration reaction load->mix detect 4. Detect Absorbance Change Monitor pH indicator (e.g., 570 nm for Phenol Red) over time (milliseconds) mix->detect analyze 5. Data Analysis Calculate initial rates (V₀) detect->analyze plot 6. Dose-Response Curve Plot % Inhibition vs. [APTC] analyze->plot ic50 7. Determine IC₅₀ Fit data to determine potency plot->ic50

Sources

Protocol for the amidation of 3-Amino-4-(phenylsulfonyl)thiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

A Robust Protocol for the Amidation of 3-Amino-4-(phenylsulfonyl)thiophene-2-carboxylic acid using HATU-Mediated Coupling

Abstract

This document provides a detailed, field-proven protocol for the efficient synthesis of novel carboxamides derived from this compound. Amide bond formation is a cornerstone of medicinal chemistry, yet substrates bearing complex functional groups, such as the title compound, often present unique challenges including competing side reactions and difficult purifications. This guide details a robust amidation procedure utilizing the highly efficient uronium salt coupling reagent HATU, in conjunction with the non-nucleophilic base DIPEA. We will explore the causality behind reagent selection, provide a step-by-step experimental workflow, offer a comprehensive troubleshooting guide, and present a clear mechanistic rationale for the transformation. This protocol is designed for researchers in drug discovery and process development seeking a reliable and scalable method for synthesizing substituted thiophene carboxamides.

Introduction and Scientific Context

The 3-aminothiophene-2-carboxamide scaffold is a privileged structure in modern drug discovery, appearing in a range of biologically active molecules. The incorporation of a phenylsulfonyl group at the C4 position significantly modulates the electronic and steric properties of the thiophene ring, making its derivatives attractive for library synthesis and lead optimization campaigns.

The primary challenge in the amidation of this compound lies in efficiently activating the sterically hindered and electronically influenced carboxylic acid for nucleophilic attack by an amine, without promoting side reactions such as racemization or the formation of unwanted byproducts. Traditional methods involving acid chlorides can be harsh, while older carbodiimide reagents like Dicyclohexylcarbodiimide (DCC) often lead to the formation of insoluble urea byproducts, complicating purification.

This protocol leverages the power of modern peptide coupling reagents. Specifically, we employ HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate), a uronium-based activating agent renowned for its high coupling efficiency, rapid reaction rates, and ability to suppress racemization.[1][2] The mechanism involves the formation of a highly reactive OAt-active ester, which readily undergoes aminolysis.[3] To maintain a basic environment and scavenge the protons released during the reaction, we utilize N,N-Diisopropylethylamine (DIPEA), also known as Hünig's base.[4][5][6] Its significant steric hindrance prevents it from acting as a nucleophile, thereby avoiding competition with the primary or secondary amine substrate.[7]

Reaction Principle and Mechanism

The overall transformation is a nucleophilic acyl substitution. The carboxylic acid is first converted into a more reactive species, which is then attacked by the amine nucleophile to form the thermodynamically stable amide bond.

The key steps, facilitated by HATU and DIPEA, are:

  • Deprotonation: DIPEA, a non-nucleophilic base, deprotonates the carboxylic acid to form a carboxylate anion.[8]

  • Activation: The carboxylate attacks the electrophilic carbon of HATU, leading to the formation of a highly reactive OAt-active ester intermediate. This is the rate-determining step and is significantly faster than with many other coupling reagents.[1][9]

  • Aminolysis: The incoming amine (R¹R²NH) performs a nucleophilic attack on the carbonyl carbon of the active ester.

  • Product Formation: The tetrahedral intermediate collapses, eliminating the excellent leaving group (HOAt) to yield the final amide product.

HATU_Amidation_Mechanism Figure 1: Generalized Mechanism of HATU-Mediated Amidation sub Carboxylic Acid (R-COOH) activated OAt-Active Ester Intermediate sub:e->activated:w + HATU cat HATU base DIPEA base->activated (Base) product Amide Product (R-CONH-R') activated:e->product:w Aminolysis byproduct Byproducts (HOAt, DIPEA-H+) activated->byproduct amine Amine (R'-NH2) amine:s->activated:n Nucleophilic Attack

Figure 1: Generalized Mechanism of HATU-Mediated Amidation

Materials and Reagents

All reagents should be of high purity (≥98%) and used as received unless otherwise noted. Solvents should be anhydrous (≤50 ppm H₂O).

ReagentCAS NumberMolecular Weight ( g/mol )Supplier ExampleNotes
This compoundN/A283.31Custom SynthesisEnsure starting material is dry.
Amine (Primary or Secondary)VariableVariableSigma-AldrichPurity should be confirmed before use.
HATU148893-10-1380.23Combi-BlocksStore under inert gas, sensitive to moisture.
N,N-Diisopropylethylamine (DIPEA)7087-68-5129.24Acros OrganicsUse freshly distilled or from a recently opened bottle.
N,N-Dimethylformamide (DMF)68-12-273.09Fisher ChemicalAnhydrous grade, stored over molecular sieves.
Ethyl Acetate (EtOAc)141-78-688.11VWRACS Grade or higher.
Saturated Aqueous Sodium Bicarbonate (NaHCO₃)144-55-884.01LabChemPrepared in deionized water.
Brine (Saturated Aqueous NaCl)7647-14-558.44LabChemPrepared in deionized water.
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37Sigma-AldrichFor drying organic layers.
Silica Gel7631-86-960.08SiliCycle230-400 mesh for column chromatography.

Detailed Experimental Protocol

This protocol describes a general procedure on a 1.0 mmol scale. Quantities should be adjusted proportionally for different scales.

Reaction Setup
  • To a clean, dry 50 mL round-bottom flask equipped with a magnetic stir bar, add This compound (1.0 eq, 1.0 mmol, 283 mg) .

  • Add the desired Amine (1.1 eq, 1.1 mmol) to the flask.

  • Add HATU (1.1 eq, 1.1 mmol, 418 mg) .

  • Under an inert atmosphere (Nitrogen or Argon), add anhydrous DMF (10 mL) . Stir the mixture at room temperature until all solids dissolve, forming a clear solution.

  • Cool the reaction flask to 0 °C using an ice-water bath.

    • Expert Insight: Cooling the reaction prior to adding the base is crucial. The initial activation of the carboxylic acid by HATU is exothermic. This controlled addition minimizes potential side reactions and prevents the degradation of thermally sensitive substrates.

Reaction Execution
  • While stirring at 0 °C, add DIPEA (2.5 eq, 2.5 mmol, 435 μL) dropwise over 2-3 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature (approx. 20-25 °C).

  • Stir the reaction for 4-16 hours.

Reaction Monitoring
  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • TLC System: A typical mobile phase is 30-50% Ethyl Acetate in Hexanes. The starting carboxylic acid should remain at the baseline, while the product will have a higher Rf value.

    • LC-MS Analysis: Check for the disappearance of the starting material's mass peak and the appearance of the desired product's mass peak.

Work-up and Purification
  • Once the reaction is complete, pour the DMF solution into a separatory funnel containing deionized water (50 mL) and Ethyl Acetate (50 mL) .

  • Extract the aqueous layer with Ethyl Acetate (2 x 25 mL).

  • Combine the organic layers and wash sequentially with:

    • Saturated aqueous NaHCO₃ (2 x 30 mL) - to remove acidic byproducts like HOAt and any unreacted carboxylic acid.

    • Brine (1 x 30 mL) - to break any emulsions and remove bulk water.

  • Dry the combined organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude material by flash column chromatography on silica gel, using an appropriate gradient of Ethyl Acetate in Hexanes as the eluent.

  • Combine the pure fractions and concentrate in vacuo to afford the final amide product.

    • Purification Note: For some crystalline products, recrystallization from a solvent system like isopropanol/water or ethanol may be a viable alternative to chromatography, which can be advantageous for larger scales.[10]

Characterization
  • Confirm the structure and purity of the final compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Experimental Workflow Diagram

Amidation_Workflow Figure 2: Step-by-Step Experimental Workflow start Start: Assemble Reagents (Acid, Amine, HATU) dissolve Dissolve in Anhydrous DMF start->dissolve cool Cool to 0 °C dissolve->cool add_base Add DIPEA Dropwise cool->add_base react Warm to RT Stir for 4-16h add_base->react monitor Monitor by TLC / LC-MS react->monitor monitor->react Incomplete workup Aqueous Work-up (Water, EtOAc, Washes) monitor->workup Reaction Complete purify Purify (Column Chromatography) workup->purify characterize Characterize (NMR, HRMS) purify->characterize end_node End: Pure Product characterize->end_node

Figure 2: Step-by-Step Experimental Workflow

Troubleshooting Guide

ProblemPotential CauseSuggested Solution
Low or No Conversion 1. Inactive HATU due to moisture.2. Insufficient base.3. Poor quality solvent (not anhydrous).4. Highly unreactive amine.1. Use fresh HATU from a sealed container.2. Increase DIPEA to 3.0 equivalents.3. Use a fresh bottle of anhydrous DMF.4. Increase reaction temperature to 40-50 °C and prolong reaction time.
Multiple Byproducts 1. Reaction run at too high a temperature.2. DIPEA added too quickly.3. Amine substrate is unstable to conditions.1. Maintain 0 °C during base addition and ensure the reaction does not overheat.2. Add DIPEA slowly over several minutes.3. Consider a milder coupling reagent like EDC/HOBt at 0 °C.
Difficult Purification 1. Product is highly polar and streaks on silica gel.2. Byproducts co-elute with the product.1. Add 0.5-1% triethylamine or acetic acid to the eluent to improve peak shape.2. Ensure the aqueous work-up is thorough to remove all water-soluble impurities before chromatography.
Hydrolysis of Product Excessive water in the work-up or prolonged contact with aqueous base/acid.Minimize the time the product is in contact with aqueous layers. Ensure efficient phase separation and prompt drying of the organic layer.

Conclusion

The protocol described herein offers a reliable, efficient, and scalable method for the amidation of this compound. The strategic use of HATU as a coupling agent and DIPEA as a non-nucleophilic base ensures high yields and minimal side-product formation. By understanding the mechanistic principles and following the detailed steps and troubleshooting advice, researchers can confidently synthesize a diverse array of novel thiophene carboxamides for application in pharmaceutical and materials science research.

References

  • Vertex AI Search. (n.d.). The Role of HOBt and HBTU in Peptide Coupling Reactions. Retrieved January 13, 2026.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). DIPEA as a Core Catalyst and Reagent in Modern Organic Synthesis. Retrieved January 13, 2026.
  • Google Patents. (1957). Sulfonamide purification process - US2777844A.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding DIPEA: A Key Amine in Pharmaceutical Synthesis. Retrieved January 13, 2026.
  • Wikipedia. (n.d.). N,N-Diisopropylethylamine. Retrieved January 13, 2026, from [Link]

  • YouTube. (2021, January 18). HBTU, DIPEA Peptide Coupling Mechanism | Organic Chemistry. Retrieved January 13, 2026, from [Link]

  • Royal Society of Chemistry. (2022, May 16).
  • Google Patents. (n.d.). Method for preparing high-purity sulfonamide compound, and intermediate... - US9950997B2.
  • Vertex AI Search. (n.d.). Optimizing Peptide Coupling: Key Techniques. Retrieved January 13, 2026.
  • YouTube. (2020, December 21). HATU, DIPEA Peptide Coupling Mechanism | Organic Chemistry. Retrieved January 13, 2026, from [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]

Sources

Application of Thiophene Carboxylic Acids in Anti-Inflammatory Drug Discovery: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold of Thiophene in Inflammation

Inflammation is a fundamental biological process, a double-edged sword that both protects the host from pathogens and injury, and drives a plethora of chronic diseases when dysregulated. The quest for novel anti-inflammatory agents with improved efficacy and safety profiles is a cornerstone of modern medicinal chemistry. Within this landscape, heterocyclic compounds have emerged as a particularly fruitful area of investigation, and among them, the thiophene ring stands out as a "privileged scaffold."[1][2][3][4] Thiophene-based compounds, particularly thiophene carboxylic acids and their derivatives, have garnered significant attention for their potent anti-inflammatory properties.[1][2][3][4] Commercially successful non-steroidal anti-inflammatory drugs (NSAIDs) such as Tinoridine and Tiaprofenic acid feature a thiophene core, underscoring the therapeutic potential of this heterocyclic motif.[1][2][3][4][5][6]

The structural versatility of the thiophene ring allows for facile modification, enabling chemists to fine-tune the pharmacokinetic and pharmacodynamic properties of drug candidates.[7][8][9] This guide provides a comprehensive overview of the application of thiophene carboxylic acids in the discovery of novel anti-inflammatory drugs, detailing their mechanisms of action, key structure-activity relationships, and providing robust protocols for their synthesis and evaluation.

Mechanism of Action: Targeting Key Inflammatory Pathways

The anti-inflammatory effects of thiophene carboxylic acid derivatives are often attributed to their ability to modulate key enzymatic pathways and signaling cascades involved in the inflammatory response. The primary mechanisms of action include:

  • Inhibition of Cyclooxygenase (COX) and Lipoxygenase (LOX) Enzymes: Many thiophene-based compounds act as inhibitors of COX-1 and COX-2, the enzymes responsible for the conversion of arachidonic acid into prostaglandins, which are potent mediators of inflammation, pain, and fever.[1][2][3][4][7][8][9] Furthermore, some derivatives exhibit inhibitory activity against 5-lipoxygenase (5-LOX), an enzyme that catalyzes the production of leukotrienes, another class of pro-inflammatory mediators.[1][2][3][4][7][8][9][10][11][12] The development of dual COX/LOX inhibitors is a particularly attractive strategy, as it may offer a broader spectrum of anti-inflammatory activity with a potentially improved gastrointestinal safety profile compared to traditional NSAIDs.[7][8][13]

  • Modulation of Pro-inflammatory Cytokines: Thiophene derivatives have been shown to suppress the production and release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[1][5] These cytokines play a pivotal role in orchestrating the inflammatory response, and their inhibition is a validated therapeutic strategy for a range of inflammatory diseases.

  • Targeting Other Inflammatory Mediators: The structural diversity of thiophene derivatives allows them to interact with a variety of other targets in the inflammatory cascade, including the inhibition of pro-inflammatory gene expression.[1][14]

The following diagram illustrates the central role of COX and LOX enzymes in the inflammatory pathway and the points of intervention for thiophene carboxylic acid-based inhibitors.

Inflammation_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane_Phospholipids Membrane_Phospholipids Arachidonic_Acid Arachidonic_Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 Prostaglandins Prostaglandins Arachidonic_Acid->Prostaglandins COX Leukotrienes Leukotrienes Arachidonic_Acid->Leukotrienes LOX Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation PLA2 Phospholipase A2 COX COX-1/COX-2 LOX 5-LOX Thiophene_Derivatives_COX Thiophene Carboxylic Acids (e.g., Tiaprofenic Acid) Thiophene_Derivatives_COX->COX Inhibition Thiophene_Derivatives_LOX Thiophene Carboxylic Acids (e.g., Zileuton) Thiophene_Derivatives_LOX->LOX Inhibition

Caption: The Arachidonic Acid Cascade and Inhibition by Thiophene Derivatives.

Structure-Activity Relationships (SAR): Designing Potent Anti-Inflammatory Agents

The anti-inflammatory potency of thiophene carboxylic acid derivatives is highly dependent on the nature and position of substituents on the thiophene ring. Key SAR insights include:

  • The Carboxylic Acid Moiety: The carboxylic acid group is often crucial for activity, as it can mimic the carboxylic acid of arachidonic acid and interact with the active sites of COX and LOX enzymes.[2][3][4] Ester and amide derivatives can serve as prodrugs, improving oral bioavailability and reducing gastrointestinal irritation.[15]

  • Substitution at the 2- and 5-positions: The substitution pattern on the thiophene ring significantly influences activity. For instance, in a series of 2-amino-3-ethoxycarbonyl thiophene derivatives, lipophilicity was found to be a key determinant of anti-inflammatory activity.[16]

  • Aryl Substituents: The introduction of aryl groups can enhance potency. For example, 5-phenylthiophene carboxylic acid derivatives have been investigated as antirheumatic agents.[17]

  • Other Functional Groups: The presence of methyl, methoxy, and halogen groups can also modulate the anti-inflammatory activity.[2][3][4]

Experimental Protocols: A Step-by-Step Guide

This section provides detailed protocols for the synthesis and evaluation of thiophene carboxylic acid derivatives as anti-inflammatory agents.

Protocol 1: Synthesis of a Model Thiophene Carboxylic Acid Derivative

This protocol describes a general method for the synthesis of a 2-amino-3-carbethoxy-4,5-disubstituted thiophene derivative, a common scaffold with anti-inflammatory potential.

Materials:

  • Substituted benzaldehyde

  • Ethyl cyanoacetate

  • Elemental sulfur

  • Morpholine (as a catalyst)

  • Ethanol

  • Standard laboratory glassware and equipment

Procedure:

  • Gewald Aminothiophene Synthesis: In a round-bottom flask, dissolve the substituted benzaldehyde (1 equivalent) and ethyl cyanoacetate (1 equivalent) in ethanol.

  • Add a catalytic amount of morpholine and stir the mixture at room temperature for 30 minutes.

  • To the resulting mixture, add elemental sulfur (1.1 equivalents).

  • Reflux the reaction mixture for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • The precipitated solid is collected by filtration, washed with water, and dried.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure thiophene carboxylic acid ester.

Protocol 2: In Vitro Evaluation of COX-2 Inhibitory Activity

This protocol outlines a common in vitro assay to determine the COX-2 inhibitory potential of the synthesized compounds.

Materials:

  • Human recombinant COX-2 enzyme

  • Arachidonic acid (substrate)

  • Colorimetric COX inhibitor screening assay kit

  • Synthesized thiophene carboxylic acid derivatives (test compounds)

  • Celecoxib (positive control)

  • DMSO (solvent for compounds)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare stock solutions of the test compounds and celecoxib in DMSO. Make serial dilutions to obtain a range of concentrations for IC50 determination.

  • Assay Setup: In a 96-well plate, add the reaction buffer, heme, and COX-2 enzyme to each well.

  • Add the test compounds or celecoxib to the respective wells. Include a vehicle control (DMSO) and a no-enzyme control.

  • Pre-incubate the plate at room temperature for 10 minutes to allow the inhibitors to bind to the enzyme.

  • Initiate Reaction: Add arachidonic acid to all wells to start the reaction.

  • Incubate the plate at 37°C for 5 minutes.

  • Detection: Add the colorimetric substrate and incubate for an additional 5-10 minutes. The intensity of the color produced is proportional to the amount of prostaglandin E2 (PGE2) formed.

  • Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Protocol 3: In Vitro Evaluation of 5-LOX Inhibitory Activity

This protocol describes an in vitro assay to assess the 5-LOX inhibitory activity of the synthesized compounds.

Materials:

  • Human recombinant 5-LOX enzyme

  • Linoleic acid (substrate)

  • 5-LOX inhibitor screening assay kit

  • Synthesized thiophene carboxylic acid derivatives (test compounds)

  • Zileuton (positive control)

  • DMSO

  • 96-well microplate

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare stock solutions and serial dilutions of the test compounds and Zileuton in DMSO.

  • Assay Setup: In a 96-well plate, add the reaction buffer and 5-LOX enzyme to each well.

  • Add the test compounds or Zileuton to the appropriate wells. Include a vehicle control.

  • Pre-incubate the plate at room temperature for 10 minutes.

  • Initiate Reaction: Add linoleic acid to all wells.

  • Incubate the plate at room temperature for 10 minutes.

  • Detection: Add the chromogen to each well. The absorbance will decrease in the presence of 5-LOX activity.

  • Measurement: Read the absorbance at the specified wavelength.

  • Data Analysis: Calculate the percentage of inhibition and determine the IC50 values.

Protocol 4: In Vitro Anti-inflammatory Activity in LPS-Stimulated THP-1 Cells

This protocol details a cell-based assay to evaluate the ability of the compounds to reduce the production of pro-inflammatory cytokines.[18][19][20]

Materials:

  • THP-1 human monocytic cell line

  • RPMI-1640 medium supplemented with FBS, penicillin, and streptomycin

  • Phorbol 12-myristate 13-acetate (PMA) for differentiation

  • Lipopolysaccharide (LPS)

  • Synthesized thiophene carboxylic acid derivatives

  • Dexamethasone (positive control)

  • ELISA kits for TNF-α and IL-6

  • Cell culture plates and incubator

Procedure:

  • Cell Culture and Differentiation: Culture THP-1 monocytes in RPMI-1640 medium. Differentiate the cells into macrophage-like cells by treating them with PMA for 48 hours.

  • Compound Treatment: Pre-treat the differentiated THP-1 cells with various concentrations of the test compounds or dexamethasone for 1 hour.

  • Inflammation Induction: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response. Include an unstimulated control group.

  • Supernatant Collection: After incubation, collect the cell culture supernatants.

  • Cytokine Measurement: Quantify the levels of TNF-α and IL-6 in the supernatants using specific ELISA kits according to the manufacturer's instructions.

  • Data Analysis: Determine the dose-dependent effect of the compounds on the reduction of TNF-α and IL-6 production compared to the LPS-stimulated control.

The following diagram illustrates the workflow for the in vitro screening of thiophene carboxylic acid derivatives.

In_Vitro_Screening_Workflow Start Start: Synthesized Thiophene Carboxylic Acid Derivatives COX_Assay Protocol 2: COX-2 Inhibition Assay Start->COX_Assay LOX_Assay Protocol 3: 5-LOX Inhibition Assay Start->LOX_Assay Cell_Assay Protocol 4: LPS-Stimulated THP-1 Cell Assay Start->Cell_Assay Data_Analysis Data Analysis: IC50 & Cytokine Reduction COX_Assay->Data_Analysis LOX_Assay->Data_Analysis Cell_Assay->Data_Analysis Lead_Identification Lead Candidate Identification Data_Analysis->Lead_Identification

Caption: Workflow for In Vitro Screening of Anti-inflammatory Thiophene Derivatives.

Protocol 5: In Vivo Anti-inflammatory Activity using the Carrageenan-Induced Paw Edema Model

This protocol describes a classic in vivo model to assess the acute anti-inflammatory activity of the test compounds.[12][21][22][23]

Materials:

  • Wistar rats or Swiss albino mice

  • Carrageenan solution (1% in saline)

  • Synthesized thiophene carboxylic acid derivatives

  • Indomethacin or Diclofenac (positive control)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Plethysmometer

Procedure:

  • Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

  • Grouping and Dosing: Divide the animals into groups (n=6-8 per group): vehicle control, positive control, and test compound groups (at different doses). Administer the compounds orally or intraperitoneally.

  • Induction of Edema: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Volume: Measure the paw volume of each animal using a plethysmometer immediately before the carrageenan injection (0 hour) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).

  • Data Analysis: Calculate the percentage of inhibition of edema for each group at each time point compared to the vehicle control group.

Data Interpretation and Lead Optimization

The data generated from these assays will provide a comprehensive profile of the anti-inflammatory activity of the synthesized thiophene carboxylic acid derivatives.

Parameter Interpretation Next Steps
COX-2 IC50 A low IC50 value indicates potent inhibition of the COX-2 enzyme.Optimize for selectivity over COX-1 to minimize gastrointestinal side effects.
5-LOX IC50 A low IC50 value indicates potent inhibition of the 5-LOX enzyme.Pursue dual COX/LOX inhibitors for a broader anti-inflammatory effect.
TNF-α & IL-6 Reduction Significant reduction in cytokine levels confirms anti-inflammatory activity at a cellular level.Investigate the upstream signaling pathways affected by the compound.
In Vivo Efficacy A significant reduction in paw edema demonstrates in vivo anti-inflammatory activity.Conduct further preclinical studies, including pharmacokinetic and toxicology assessments.

Conclusion: The Future of Thiophene Carboxylic Acids in Inflammation Research

Thiophene carboxylic acids and their derivatives represent a highly promising class of compounds for the development of novel anti-inflammatory agents.[1][2][3][4] Their versatile chemistry, coupled with their ability to target key inflammatory pathways, makes them an attractive scaffold for medicinal chemists. The protocols outlined in this guide provide a robust framework for the synthesis and evaluation of these compounds, enabling researchers to identify and optimize lead candidates for further preclinical and clinical development. As our understanding of the complex biology of inflammation continues to evolve, the rational design of thiophene-based therapeutics holds great promise for addressing the unmet medical needs of patients suffering from a wide range of inflammatory disorders.

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Development of antibacterial agents from 3-aminothiophene precursors

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Development of Antibacterial Agents from 3-Aminothiophene Precursors

Audience: Researchers, scientists, and drug development professionals.

Harnessing the 3-Aminothiophene Scaffold for Novel Antibacterial Agent Development

Abstract The escalating crisis of antimicrobial resistance necessitates the urgent discovery of novel antibacterial agents with new mechanisms of action. The 3-aminothiophene core represents a "privileged scaffold" in medicinal chemistry, demonstrating a remarkable versatility that has led to a wide spectrum of biological activities.[1][2] This guide provides an in-depth exploration of the development pipeline for antibacterial agents derived from 3-aminothiophene precursors. We delve into the cornerstone of its synthesis, the Gewald multicomponent reaction, providing a detailed experimental protocol. Furthermore, we discuss key derivatization strategies, structure-activity relationship (SAR) insights, and the primary mechanism of action involving the allosteric inhibition of bacterial DNA gyrase.[3][4] To facilitate practical application, this document includes a comprehensive, step-by-step protocol for determining the in vitro antibacterial efficacy of synthesized compounds using the Minimum Inhibitory Concentration (MIC) assay.

The 3-Aminothiophene Scaffold: A Privileged Structure in Antibacterial Discovery

The thiophene ring is a bioisostere of the benzene ring, found in numerous pharmacologically important compounds.[5] Its sulfur atom can engage in hydrogen bonding and other non-covalent interactions, influencing the compound's pharmacokinetic properties.[1] When substituted with an amino group at the 2-position and a versatile functional group (like cyano or ester) at the 3-position, the resulting 2-aminothiophene-3-carbonitrile/carboxylate scaffold becomes an exceptionally powerful building block. This arrangement provides multiple reaction sites for structural elaboration, allowing for the fine-tuning of biological activity. The primary amino group, in particular, serves as a crucial handle for introducing diverse pharmacophoric features through reactions like amide bond formation or Schiff base condensation, significantly impacting the compound's interaction with biological targets.[6][7]

Synthetic Strategy: The Gewald Multicomponent Reaction

The most efficient and widely adopted method for constructing the polysubstituted 2-aminothiophene core is the Gewald reaction.[8] This one-pot, multicomponent reaction involves the condensation of a ketone or aldehyde with an α-activated nitrile (such as ethyl cyanoacetate or malononitrile) in the presence of elemental sulfur and a base catalyst (e.g., morpholine or triethylamine).[8][9]

Causality Behind the Method: The power of the Gewald reaction lies in its convergence and operational simplicity. By combining three or four components in a single step, it rapidly generates molecular complexity from simple starting materials, bypassing the need for intermediate isolation and purification.[10] This efficiency is paramount in a drug discovery context, where the rapid synthesis of a library of analogs is necessary for exploring structure-activity relationships.

Gewald_Reaction cluster_reactants Reactants Ketone Ketone / Aldehyde Process Gewald Multicomponent Condensation Ketone->Process Nitrile α-Activated Nitrile (e.g., Ethyl Cyanoacetate) Nitrile->Process Sulfur Elemental Sulfur (S₈) Sulfur->Process Base Base Catalyst (e.g., Morpholine) Base->Process Catalyst Product Polysubstituted 2-Aminothiophene Process->Product One-Pot Synthesis

Caption: General workflow of the Gewald multicomponent reaction.

The reaction proceeds via an initial Knoevenagel condensation between the carbonyl compound and the active methylene nitrile, followed by the addition of sulfur and subsequent intramolecular cyclization and tautomerization to yield the final 2-aminothiophene product.[8]

Protocol: Synthesis of a Representative 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile

This protocol describes the synthesis of a foundational 3-aminothiophene precursor using the Gewald reaction.[9]

Materials:

  • Cyclohexanone (Reagent grade, ≥99%)

  • Malononitrile (Reagent grade, ≥99%)

  • Elemental Sulfur (Powder, ≥99.5%)

  • Morpholine (Reagent grade, ≥99%)

  • Ethanol (Absolute)

  • Round-bottom flask (100 mL) with reflux condenser

  • Magnetic stirrer with heating plate

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add cyclohexanone (0.1 mol, 9.82 g), malononitrile (0.1 mol, 6.61 g), and 30 mL of ethanol.

  • Addition of Sulfur: While stirring, add elemental sulfur (0.1 mol, 3.21 g) to the mixture.

  • Initiation of Reaction: Add morpholine (0.1 mol, 8.71 g) dropwise to the suspension. The addition of the base is exothermic and initiates the reaction.

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux (approximately 80-85°C) with continuous stirring for 2 hours. The reaction mixture will typically turn dark and a precipitate may form.

  • Cooling and Precipitation: After the reflux period, remove the flask from the heat source and allow it to cool to room temperature. Further cool the flask in an ice bath for 30 minutes to ensure complete precipitation of the product.

  • Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials and impurities.

  • Drying: Dry the product, a pale yellow solid, in a vacuum oven at 50°C to a constant weight.

Self-Validation and Characterization:

  • Expected Yield: 70-85%.

  • Melting Point: Compare the observed melting point with the literature value (approx. 148-150°C).

  • Spectroscopic Analysis: Confirm the structure using:

    • FT-IR (cm⁻¹): Look for characteristic peaks for NH₂ (stretching, ~3300-3450 cm⁻¹), C≡N (nitrile, ~2210 cm⁻¹), and C-S bonds.

    • ¹H-NMR: Confirm the presence of protons corresponding to the tetrahydrothiophene ring and the amino group.

    • Mass Spectrometry: Verify the molecular weight of the product.[11]

Derivatization and Structure-Activity Relationship (SAR) Insights

The 2-amino group of the thiophene core is a prime site for derivatization to modulate antibacterial activity. Common modifications include the formation of amides and Schiff bases.[6][11] SAR studies have revealed several key trends.

Why Derivatize? The core scaffold provides a foundation, but its potency and spectrum of activity are often insufficient. Derivatization allows for the introduction of specific chemical groups that can enhance binding to the bacterial target, improve cell penetration, or alter metabolic stability. For instance, forming a Schiff base by reacting the amine with an aldehyde introduces a new imine linkage and an additional aromatic or heterocyclic ring, which can lead to new interactions with the target enzyme.[7][12]

Core Structure Modification at 2-Amino Group General Observation on Antibacterial Activity Reference
2-Aminothiophene-3-carboxamideSubstituted BenzamidePresence of electron-donating groups (e.g., -OCH₃) on the benzamide ring can enhance activity against both Gram-positive and Gram-negative bacteria.[13]
2-Aminothiophene-3-carbonitrileSchiff Base with SalicylaldehydeThe imine (-N=CH-) linkage and the phenolic -OH group often increase potency, potentially through chelation with metal ions essential for enzyme function.[6]
2-Aminothiophene-3-carboxamideN-ArylacetamideThe nature of the aryl group is critical; heterocyclic rings or substituted phenyl rings can significantly boost activity.[11][13]
2-Aminothiophene-3-carboxylatePyridine, Pyrazole moietiesIncorporation of additional heterocyclic systems can lead to potent and specific antifungal or antibacterial effects.[2][14]

Mechanism of Action: Targeting Bacterial DNA Gyrase

While some thiophene derivatives may act by disrupting bacterial membranes, a primary and well-studied mechanism of action is the inhibition of DNA gyrase.[5][15] DNA gyrase is a type II topoisomerase essential for bacterial DNA replication, transcription, and repair, making it a validated and attractive antibacterial target.[16]

Unlike fluoroquinolones, which bind in the active site where DNA is cleaved, many thiophene-based inhibitors act allosterically.[3][4] They bind to a distinct pocket at the interface of the GyrA and GyrB subunits of the enzyme. This binding event stabilizes the DNA-cleavage complex, effectively "poisoning" the enzyme and leading to double-strand DNA breaks, which are lethal to the bacterium.

Why is this Mechanism Advantageous? Targeting an allosteric site means that these compounds can be effective against bacteria that have developed resistance to fluoroquinolones through mutations in the traditional binding site. This provides a critical avenue for developing drugs to treat resistant infections.[3]

Mechanism_of_Action cluster_binding Allosteric Inhibition Gyrase DNA Gyrase (GyrA/GyrB Complex) CleavageComplex Stabilized DNA-Gyrase Cleavage Complex Gyrase->CleavageComplex Traps DNA Bacterial DNA DNA->Gyrase Binds Thiophene 3-Aminothiophene Derivative Thiophene->Gyrase Binds to Allosteric Site ReplicationBlock DNA Replication Blocked & Cell Death CleavageComplex->ReplicationBlock

Caption: Allosteric inhibition of DNA gyrase by thiophene derivatives.

Protocol: In Vitro Antibacterial Screening

The foundational assay to determine the efficacy of a new compound is the Minimum Inhibitory Concentration (MIC) test. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[17][18][19] The broth microdilution method is a standardized, high-throughput technique for this purpose.[20]

MIC_Workflow Start Start Step1 Prepare Compound Stock Solution (e.g., in DMSO) Start->Step1 Step2 Perform 2-fold Serial Dilutions of Compound in 96-well plate using Mueller-Hinton Broth (MHB) Step1->Step2 Step4 Inoculate all wells (except sterility control) with bacterial suspension Step2->Step4 Step3 Prepare Bacterial Inoculum (Adjust to 0.5 McFarland Standard, then dilute to ~5x10⁵ CFU/mL) Step3->Step4 Step5 Incubate plate (37°C for 18-24 hours) Step4->Step5 Step6 Read Results: Observe wells for turbidity (visual sign of growth) Step5->Step6 End Determine MIC Value Step6->End

Caption: Workflow for the broth microdilution MIC assay.

Protocol 6.1: Minimum Inhibitory Concentration (MIC) Assay

Materials:

  • Synthesized thiophene compound

  • Sterile 96-well microtiter plates (U-bottom)

  • Mueller-Hinton Broth (MHB)

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922)

  • 0.5 McFarland turbidity standard

  • Sterile saline (0.85% NaCl)

  • Spectrophotometer

  • Incubator (37°C)

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound (e.g., 1280 µg/mL) in a suitable solvent like DMSO.

  • Plate Setup:

    • Add 100 µL of sterile MHB to wells 2 through 12 of a 96-well plate row.

    • Add 200 µL of the stock compound solution to well 1.

  • Serial Dilution:

    • Transfer 100 µL from well 1 to well 2. Mix thoroughly by pipetting up and down.

    • Continue this 2-fold serial dilution by transferring 100 µL from well 2 to well 3, and so on, up to well 10.

    • Discard 100 µL from well 10. This creates a concentration range (e.g., from 640 µg/mL down to 1.25 µg/mL).

    • Well 11 serves as the growth control (MHB + bacteria, no compound).

    • Well 12 serves as the sterility control (MHB only).

  • Inoculum Preparation:

    • From an overnight culture plate, pick several bacterial colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension 1:150 in MHB to achieve a final target inoculum concentration of ~1 x 10⁶ CFU/mL. Since this will be diluted 1:1 in the plate, the final concentration in the wells will be the required ~5 x 10⁵ CFU/mL.[17]

  • Inoculation: Add 100 µL of the final bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12. The final volume in each well is now 200 µL.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Data Interpretation:

    • After incubation, check the sterility control (well 12) for clarity and the growth control (well 11) for turbidity.

    • Visually inspect wells 1 through 10. The MIC is the lowest concentration of the compound at which there is no visible turbidity (i.e., the first clear well).[19][20]

Compound A Well 1 Well 2 Well 3 Well 4 Well 5 Well 6 Well 11 Determined MIC
Conc. (µg/mL) 643216842016 µg/mL
Growth (+/-) ---++++

Conclusion and Future Directions

The 3-aminothiophene scaffold is a proven and highly adaptable platform for the development of novel antibacterial agents. The efficiency of the Gewald reaction allows for the rapid generation of diverse chemical libraries, and a clear mechanism of action targeting DNA gyrase provides a solid foundation for rational drug design. Future efforts should focus on synthesizing novel derivatives to improve potency against multidrug-resistant pathogens, optimizing pharmacokinetic profiles for in vivo efficacy, and exploring potential synergistic combinations with existing antibiotics. The protocols and insights provided herein offer a comprehensive framework for researchers to advance the discovery of the next generation of thiophene-based antibacterial drugs.

References

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  • Biology LibreTexts. (2024). 13.5A: Minimal Inhibitory Concentration (MIC). Retrieved from [Link]

  • ResearchGate. (n.d.). Thiophenes with antimicrobial activity isolated from natural sources. Retrieved from [Link]

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  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2021). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. Clinical Microbiology Reviews. Retrieved from [Link]

  • Frontiers. (n.d.). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Retrieved from [Link]

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  • National Center for Biotechnology Information. (2024). Investigating the antibacterial potential of thiophene derivatives against wound infections: a combined DFT, molecular docking, and ADMET study targeting Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli resistant genes. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Synthesis of New Substituted Thiophene Derivatives and Evaluating their Antibacterial and Antioxidant Activities. Retrieved from [Link]

  • El-Sayed, N. N. E., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Scientific Reports. Retrieved from [Link]

  • SciSpace. (n.d.). Synthesis, Characterization and In Vitro Antitubercular and Antimicrobial Activities of new Aminothiophene Schiff Bases and Their Transition Metal Complexes. Retrieved from [Link]

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  • Der Pharma Chemica. (n.d.). A green chemistry approach to gewald reaction. Retrieved from [Link]

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Application Notes and Protocols: High-Throughput Screening of 3-Amino-4-(phenylsulfonyl)thiophene-2-carboxylic Acid Libraries for Modulators of the KEAP1-NRF2 Pathway

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Targeting the KEAP1-NRF2 Pathway for Therapeutic Intervention

The Kelch-like ECH-associated protein 1 (KEAP1)-Nuclear factor erythroid 2-related factor 2 (NRF2) signaling pathway is a critical regulator of cellular defense against oxidative and electrophilic stress. Under normal physiological conditions, KEAP1 targets NRF2 for ubiquitination and subsequent proteasomal degradation. However, upon exposure to cellular stressors, this interaction is disrupted, leading to the stabilization and nuclear translocation of NRF2. In the nucleus, NRF2 activates the transcription of a suite of antioxidant and cytoprotective genes through the Antioxidant Response Element (ARE). Dysregulation of the KEAP1-NRF2 pathway is implicated in a variety of diseases, including cancer, neurodegenerative disorders, and inflammatory conditions. Consequently, small molecules that modulate the KEAP1-NRF2 protein-protein interaction (PPI) are of significant therapeutic interest.

The 3-amino-4-(phenylsulfonyl)thiophene-2-carboxylic acid scaffold represents a promising starting point for the development of novel modulators of this pathway. Related thiophene-containing compounds have demonstrated activity as NRF2 activators, suggesting that libraries based on this core structure could yield potent and selective inhibitors of the KEAP1-NRF2 interaction.[1] This application note provides a comprehensive guide to the experimental setup for a high-throughput screening (HTS) campaign designed to identify and validate hits from a this compound library that disrupt the KEAP1-NRF2 PPI.

Experimental Design: A Multi-Assay Approach for Robust Hit Identification

A successful HTS campaign requires a tiered approach to identify true hits and eliminate false positives. This protocol outlines a three-stage screening cascade:

  • Primary Screen: A Fluorescence Polarization (FP) assay will be used for the initial high-throughput screening of the compound library to identify compounds that disrupt the KEAP1-NRF2 interaction.[2][3][4]

  • Secondary Screen (Orthogonal Assay): An Amplified Luminescent Proximity Homogeneous Assay (AlphaLISA) will be employed as a secondary, orthogonal assay to confirm the hits from the primary screen and eliminate technology-specific artifacts.[5][6][7]

  • Tertiary Screen (Cell-Based Assay): A cell-based ARE-luciferase reporter gene assay will be used to assess the ability of confirmed hits to activate the NRF2 pathway in a cellular context.[8][9][10]

This multi-faceted strategy ensures a rigorous evaluation of the compound library, leading to the identification of well-validated lead compounds for further development.

PART 1: Compound Library Preparation and Management

Effective compound management is crucial for the integrity and success of any HTS campaign.[11][12]

Library Acquisition and Quality Control
  • Source: The this compound library can be synthesized in-house or acquired from commercial vendors.

  • Purity: Each compound in the library should have a purity of >90%, as determined by LC-MS and/or NMR.

  • Identity Confirmation: The chemical structure of each compound should be confirmed.

  • Solubility: The solubility of each compound should be determined in 100% DMSO.

Plate Preparation and Storage
  • Master Plates: Prepare master plates by dissolving each compound in 100% DMSO to a stock concentration of 10 mM in 96- or 384-well plates.

  • Storage: Store master plates at -20°C or -80°C in a desiccated environment to minimize freeze-thaw cycles.

  • Assay-Ready Plates: For screening, create intermediate plates by diluting the master stock plates. From these, prepare assay-ready plates by dispensing the compounds into the appropriate microplates for each assay format.

PART 2: Primary Screen - Fluorescence Polarization (FP) Assay

The FP assay is a homogeneous, solution-based technique that measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner.[2][3][4] In this context, a fluorescently labeled NRF2 peptide will be used as a probe. When unbound, the probe tumbles rapidly, resulting in low fluorescence polarization. Upon binding to the larger KEAP1 protein, the complex tumbles more slowly, leading to an increase in fluorescence polarization. Library compounds that disrupt this interaction will cause a decrease in polarization.

Diagram: FP Assay Workflow

FP_Workflow cluster_prep Assay Preparation cluster_run Assay Execution & Readout cluster_analysis Data Analysis A Dispense Assay Buffer B Add Fluorescent NRF2 Peptide A->B to all wells C Add KEAP1 Protein B->C to all wells D Add Library Compound C->D to sample wells E Incubate at Room Temperature D->E F Read Fluorescence Polarization E->F G Calculate % Inhibition F->G H Identify Hits G->H AlphaLISA_Principle cluster_interaction Protein Interaction cluster_signal Signal Generation Donor Donor Bead Acceptor Acceptor Bead Donor->Acceptor Singlet Oxygen Transfer KEAP1 KEAP1 Donor->KEAP1 Biotin-Streptavidin NRF2 NRF2 Acceptor->NRF2 Antibody Emission Emission (615 nm) Acceptor->Emission KEAP1->NRF2 Interaction Excitation Excitation (680 nm) Excitation->Donor

Caption: Principle of the AlphaLISA assay for KEAP1-NRF2.

Materials and Reagents
Reagent/MaterialSupplierCatalog #
Biotinylated Recombinant Human KEAP1Vendor Specific-
Anti-tag Antibody (e.g., anti-GST)Vendor Specific-
GST-tagged Recombinant Human NRF2Vendor Specific-
AlphaLISA Streptavidin Donor BeadsPerkinElmer-
AlphaLISA Protein A Acceptor BeadsPerkinElmer-
AlphaLISA Assay BufferPerkinElmer-
384-well white microplatesVendor Specific-
Alpha-enabled plate readerPerkinElmer-
Protocol: AlphaLISA Assay
  • Prepare a mix of biotinylated KEAP1 and GST-tagged NRF2 in AlphaLISA buffer.

  • Dispense the protein mix into the wells of a 384-well plate.

  • Add the library compounds (confirmed hits from the FP screen) at various concentrations.

  • Incubate for 60 minutes at room temperature.

  • Add a mix of AlphaLISA Streptavidin Donor Beads and Protein A Acceptor Beads (pre-incubated with anti-GST antibody).

  • Incubate for 60 minutes at room temperature in the dark.

  • Read the plate on an Alpha-enabled plate reader.

PART 4: Tertiary Screen - Cell-Based ARE-Luciferase Reporter Assay

This assay assesses the ability of confirmed hits to activate the NRF2 pathway in a cellular environment, providing a more physiologically relevant validation. [8][9][10]

Materials and Reagents
Reagent/MaterialSupplierCatalog #
AREc32 cell line (stably transfected with ARE-luciferase reporter)ATCC or equivalent-
Cell culture medium (e.g., DMEM with 10% FBS)Gibco-
Luciferase assay reagentPromega-
96-well clear bottom white platesCorning-
LuminometerVendor Specific-
Protocol: ARE-Luciferase Assay
  • Seed AREc32 cells in 96-well plates and allow them to attach overnight.

  • Treat the cells with the hit compounds at various concentrations for 16-24 hours.

  • Lyse the cells and add the luciferase assay reagent.

  • Measure the luminescence using a luminometer.

Data Analysis
  • Fold Induction: Calculate the fold induction of luciferase activity compared to vehicle-treated (DMSO) control cells.

  • EC50 Determination: Determine the EC50 value for each active compound by plotting the fold induction against the compound concentration and fitting the data to a dose-response curve.

PART 5: Hit Validation and Characterization

Once hits are confirmed through the screening cascade, further characterization is necessary to understand their mechanism of action and potential for development. [13]

Hit Triage
  • Remove frequent hitters: Identify and remove promiscuous compounds that are active in multiple screens.

  • Structural clustering: Group hits based on their chemical scaffolds to identify potential structure-activity relationships (SAR).

Mechanism of Action Studies
  • Direct Binding Assays: Use techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to confirm direct binding of the hit compounds to KEAP1 and determine binding affinity (Kd).

  • Target Engagement Assays: Employ cellular thermal shift assays (CETSA) to verify that the compound engages with KEAP1 in cells.

Conclusion

The experimental setup detailed in this application note provides a robust and comprehensive framework for the high-throughput screening of a this compound library to identify novel modulators of the KEAP1-NRF2 pathway. By employing a multi-tiered screening approach that combines biochemical and cell-based assays, researchers can confidently identify and validate promising hit compounds for further optimization and development as potential therapeutics for a range of oxidative stress-related diseases.

References

  • Optimization of fluorescently labeled Nrf2 peptide probes and the development of a fluorescence polarization assay for the discovery of inhibitors of Keap1-Nrf2 interaction. PubMed Central. [Link]

  • Optimization of fluorescently labeled Nrf2 peptide probes and the development of a fluorescence polarization assay for the discovery of inhibitors of Keap1-Nrf2 interaction. PubMed. [Link]

  • AlphaLISA® Assay Kits. BPS Bioscience. [Link]

  • Development of an AlphaLISA protein-protein interaction assay to screen for re-purposed drugs as targeted disruptors. BMG Labtech. [Link]

  • Calculating a Z-factor to assess the quality of a screening assay. GraphPad. [Link]

  • Implementation of a High-Throughput Screen for Identifying Small Molecules to Activate the Keap1-Nrf2-ARE Pathway. PLOS One. [Link]

  • Supporting Information Assay for fluorescence polarization (FP) assay to identify small-molecule inhibitors of the Keap1-Nrf2 i. pubs.acs.org. [Link]

  • A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Discovery Today. [Link]

  • A New Frontier in Protein Quantitation: AlphaLISA. Bitesize Bio. [Link]

  • High-throughput screening of chemopreventive compounds targeting Nrf2. IEEE Xplore. [Link]

  • Z-Factor Calculator. Assay Quality Control. [Link]

  • Full library screening for Nrf2 activators through ARE induction assay... ResearchGate. [Link]

  • Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies. Bioinformatics. [Link]

  • The use of AlphaLISA assay technology to detect interaction between hepatitis C virus-encoded NS5A and cyclophilin A. PubMed Central. [Link]

  • From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. bellbrooklabs.com. [Link]

  • Plate Quality Control. Collaborative Drug Discovery. [Link]

  • Development of an enzyme-linked immunosorbent assay for Keap1-Nrf2 interaction inhibitors identification. PubMed Central. [Link]

  • Cell-based Assays to Identify Modulators of Nrf2/ARE Pathway. PubMed Central. [Link]

  • Compound Management for Quantitative High-Throughput Screening. PubMed Central. [Link]

  • High-throughput screening. Wikipedia. [Link]

  • Cell-Based Assays to Identify Modulators of Nrf2/ARE Pathway. Springer Link. [Link]

  • (PDF) Optimization of Fluorescently Labeled Nrf2 Peptide Probes and the Development of a Fluorescence Polarization Assay for the Discovery of Inhibitors of Keap1-Nrf2 Interaction. ResearchGate. [Link]

  • Synthesis and Anti-Inflammatory Activity of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-Derived NRF2 Activators. PubMed. [Link]

  • Comprehensive analysis of high-throughput screens with HiTSeekR. Oxford Academic. [Link]

  • Compound library management. PubMed. [Link]

  • (PDF) Compound Library Management in High Throughput Screening. ResearchGate. [Link]

Sources

The Versatile Scaffold: 3-Amino-4-(phenylsulfonyl)thiophene-2-carboxylic acid in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold for Kinase Inhibition

In the landscape of medicinal chemistry, the relentless pursuit of novel therapeutic agents is often anchored by the identification and optimization of "privileged scaffolds" – molecular frameworks that exhibit a propensity for binding to multiple biological targets. Thiophene derivatives have long been recognized for their broad utility, with numerous approved drugs incorporating this sulfur-containing heterocycle.[1] The 3-amino-4-(phenylsulfonyl)thiophene-2-carboxylic acid core represents a particularly compelling scaffold, strategically adorned with functional groups that allow for versatile chemical modifications and precise interactions with protein targets.

The unique arrangement of the amino, carboxylic acid, and phenylsulfonyl groups on the thiophene ring imparts a distinct electronic and steric profile. The 3-amino group serves as a key hydrogen bond donor and a primary site for derivatization. The 2-carboxylic acid provides another crucial interaction point, often mimicking the phosphate group of ATP in kinase binding pockets, and can be readily converted into a variety of amides to explore structure-activity relationships (SAR). The 4-phenylsulfonyl moiety acts as a significant hydrogen bond acceptor and occupies a deeper pocket in many kinase active sites, contributing to both potency and selectivity. This trifecta of functionalities makes the scaffold an ideal starting point for the development of potent and selective inhibitors, particularly for protein kinases, a class of enzymes frequently implicated in cancer and inflammatory diseases.[2]

This application note provides a comprehensive guide to the use of this compound as a scaffold in drug discovery. We will detail a robust synthetic protocol for the core structure, outline methods for library generation via amide coupling, and provide a detailed protocol for evaluating the biological activity of its derivatives using a p38 MAP kinase assay as a representative example.

I. Synthesis of the Core Scaffold

The synthesis of the this compound scaffold can be efficiently achieved through a Gewald multicomponent reaction.[3][4] This powerful reaction allows for the one-pot construction of the polysubstituted aminothiophene ring from simple starting materials. The key starting material for introducing the phenylsulfonyl group at the 4-position is phenylsulfonylacetonitrile.

Protocol 1: Synthesis of Ethyl 3-Amino-4-(phenylsulfonyl)thiophene-2-carboxylate

This protocol describes the synthesis of the ethyl ester of the core scaffold, a versatile intermediate for further derivatization.

Materials:

  • Ethyl glyoxylate (50% solution in toluene)

  • Phenylsulfonylacetonitrile

  • Elemental Sulfur

  • Triethylamine (TEA)

  • Ethanol

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • To a stirred solution of ethyl glyoxylate (1.0 eq) and phenylsulfonylacetonitrile (1.0 eq) in ethanol (0.5 M) at room temperature, add elemental sulfur (1.1 eq).

  • To this suspension, add triethylamine (1.5 eq) dropwise over 10 minutes. The reaction mixture will gradually darken.

  • Heat the reaction mixture to 60 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

  • Dilute the residue with ethyl acetate and wash sequentially with water, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford the desired ethyl 3-amino-4-(phenylsulfonyl)thiophene-2-carboxylate.

Protocol 2: Saponification to the Carboxylic Acid

Materials:

  • Ethyl 3-amino-4-(phenylsulfonyl)thiophene-2-carboxylate

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Water

  • 1 M Hydrochloric acid (HCl)

Procedure:

  • Dissolve the ethyl ester (1.0 eq) in a mixture of THF and water (3:1, 0.2 M).

  • Add LiOH (2.0 eq) and stir the mixture at room temperature for 2-4 hours, monitoring by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the THF.

  • Dilute the aqueous residue with water and wash with diethyl ether to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1 M HCl.

  • The product will precipitate out of solution. Collect the solid by vacuum filtration, wash with cold water, and dry under high vacuum to yield this compound.

II. Library Generation via Amide Coupling

The carboxylic acid moiety of the scaffold is an ideal handle for generating a library of diverse amides, allowing for the exploration of the R-group binding pocket of the target protein. High-throughput amide coupling methods are essential for efficient SAR studies.

Protocol 3: Parallel Amide Synthesis using HATU Coupling

This protocol is suitable for generating a library of amides in a parallel format.

Materials:

  • This compound

  • A diverse library of primary and secondary amines

  • HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • In an array of reaction vials, dispense a solution of this compound (1.0 eq) in DMF.

  • To each vial, add a solution of a unique amine (1.1 eq) from the library in DMF.

  • Add a solution of HATU (1.2 eq) in DMF to each vial.

  • Finally, add DIPEA (2.0 eq) to each vial.

  • Seal the vials and agitate at room temperature for 12-16 hours.

  • The reaction progress can be monitored by LC-MS analysis of a small aliquot from each vial.

  • Upon completion, the crude products can be purified by preparative HPLC-MS.

III. Biological Evaluation: p38 MAP Kinase Inhibition

The 3-amino-4-sulfonylthiophene scaffold is a known inhibitor of various protein kinases.[2] As a representative example, this section details a protocol for evaluating the inhibitory activity of the synthesized compounds against p38α MAP kinase, a key enzyme in the inflammatory response.[5][6]

The p38 MAP Kinase Signaling Pathway

The p38 MAPK pathway is a critical signaling cascade that responds to stress stimuli and pro-inflammatory cytokines.[7] Its dysregulation is implicated in numerous inflammatory diseases, making it an attractive therapeutic target.

p38_pathway stimuli Stress Stimuli (UV, Osmotic Shock) Inflammatory Cytokines (TNF-α, IL-1β) mapkkk MAPKKK (e.g., TAK1, ASK1) stimuli->mapkkk mapkk MAPKK (MKK3/6) mapkkk->mapkk phosphorylates p38 p38 MAPK mapkk->p38 phosphorylates (Thr180/Tyr182) downstream Downstream Targets (ATF-2, MAPKAPK-2) p38->downstream phosphorylates inhibitor Thiophene Derivative (Inhibitor) inhibitor->p38 inhibits response Cellular Response (Inflammation, Apoptosis) downstream->response

Caption: The canonical p38 MAPK signaling cascade and the point of inhibition.

Protocol 4: In Vitro p38α Kinase Assay (ADP-Glo™ Kinase Assay)

This protocol utilizes a luminescence-based assay to measure the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.[8]

Materials:

  • Recombinant human p38α kinase

  • ATF-2 protein (substrate)

  • ATP

  • Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)[8]

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Synthesized thiophene derivatives (dissolved in DMSO)

  • 384-well low-volume white plates

  • Multichannel pipettes

  • Luminometer

Procedure:

  • Reagent Preparation:

    • Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM.

    • Dilute the p38α enzyme, ATF-2 substrate, and ATP in Kinase Buffer to the desired working concentrations. The optimal concentrations should be determined empirically but a starting point is 25 µM ATP.

  • Assay Plate Setup:

    • To the wells of a 384-well plate, add 1 µL of the serially diluted test compounds or DMSO (for control wells).

    • Add 2 µL of the p38α enzyme solution to each well.

    • Incubate the plate at room temperature for 15 minutes to allow the compounds to bind to the enzyme.

    • Initiate the kinase reaction by adding 2 µL of the substrate/ATP mix to each well.

  • Kinase Reaction and Detection:

    • Incubate the plate at room temperature for 60 minutes.

    • Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate-reading luminometer.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC₅₀ value for each compound.

IV. Data Interpretation and Structure-Activity Relationship (SAR)

The IC₅₀ values obtained from the kinase assay for a library of derivatives can be used to build a structure-activity relationship model. This helps in understanding how different chemical modifications affect the inhibitory potency of the scaffold.

Compound IDR-Group (Amide)IC₅₀ (nM) vs. p38α
Scaffold-COOH ->10,000
Derivative-1 -NH-cyclopropyl850
Derivative-2 -NH-(4-fluorophenyl)120
Derivative-3 -NH-(3-methoxyphenyl)250
Derivative-4 -N(Me)-phenyl1500

Analysis of the SAR Table:

  • The free carboxylic acid is inactive, highlighting the importance of the amide group for activity.

  • Aromatic amines generally lead to higher potency than aliphatic amines (compare Derivative-2 to Derivative-1).

  • Substitution on the phenyl ring of the amide influences potency, with electron-withdrawing groups like fluorine at the 4-position being favorable.

  • N-methylation of the amide nitrogen is detrimental to activity (Derivative-4), suggesting that the N-H group may act as a hydrogen bond donor.

SAR_workflow scaffold 3-Amino-4-(phenylsulfonyl) thiophene-2-carboxylic acid library Amide Library Generation scaffold->library assay p38α Kinase Assay (IC50 Determination) library->assay sar SAR Analysis assay->sar optimization Lead Optimization sar->optimization optimization->library Iterative Design

Caption: The iterative workflow for lead discovery and optimization.

Conclusion

The this compound scaffold is a highly versatile and promising starting point for the development of novel kinase inhibitors. Its straightforward synthesis via the Gewald reaction and the ease of derivatization through amide coupling make it amenable to rapid library generation and SAR exploration. The detailed protocols provided herein offer a clear roadmap for researchers to synthesize, derivatize, and evaluate compounds based on this privileged scaffold, paving the way for the discovery of new therapeutic agents for a range of diseases.

References

  • Wikipedia. (2023). Gewald reaction. [Link]

  • Redman, A. M., et al. (2001). p38 kinase inhibitors for the treatment of arthritis and osteoporosis: thienyl, furyl, and pyrrolyl ureas. Bioorganic & Medicinal Chemistry Letters, 11(1), 9-12. [Link]

  • Huang, Y., & Dömling, A. (2011). The Gewald multicomponent reaction. Molecular diversity, 15(1), 3–33. [Link]

  • RSC. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. [Link]

Sources

Application Notes & Protocols for In Vivo Studies of 3-Amino-4-(phenylsulfonyl)thiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Scientific Rationale

3-Amino-4-(phenylsulfonyl)thiophene-2-carboxylic acid is a novel small molecule belonging to the substituted aminothiophene class. While direct in vivo data for this specific compound is not yet extensively published, its structural motifs provide a strong rationale for investigating its therapeutic potential, particularly in oncology and inflammation. The thiophene ring is a common scaffold in medicinal chemistry, and derivatives have shown a wide range of biological activities.[1][2] The presence of a phenylsulfonyl group suggests potential interaction with biological targets through hydrogen bonding and electron-withdrawing effects, a feature seen in various bioactive compounds.[3] Furthermore, related 2-amino-thiophene structures have been identified as potent activators of the Nrf2 pathway, a critical regulator of antioxidant and anti-inflammatory responses.[4][5][6]

This document provides a comprehensive set of protocols for the initial in vivo evaluation of this compound in animal models. The narrative is grounded in the hypothesis that the compound may exert anti-inflammatory effects by modulating key signaling pathways such as Nuclear Factor-kappa B (NF-κB) and activating the Nrf2 pathway.[3][7][8] The following protocols are designed as a foundational guide to characterize its pharmacokinetic profile, assess its efficacy in an acute inflammation model, and establish a preliminary safety profile. Adherence to rigorous experimental design and ethical guidelines is paramount for generating reproducible and translatable data.[9][10][11]

Pre-Study Formulation and Vehicle Selection

The success of any in vivo study hinges on achieving consistent and predictable compound exposure. The choice of vehicle is therefore a critical first step. Due to the likely crystalline nature and potential for low aqueous solubility of the target compound, a multi-step approach to vehicle selection is recommended.

Rationale for Vehicle Selection: The ideal vehicle should solubilize the compound without impacting the animal's physiology or the experimental outcomes. A common strategy for early-stage small molecules is to start with a suspension, which can often provide more sustained exposure compared to a solution.

Vehicle ComponentRole & JustificationConcentration (Typical)
Carboxymethylcellulose (CMC) Suspending agent; increases viscosity to prevent the compound from settling.0.5% - 1.0% (w/v)
Sodium Chloride (NaCl) Provides an isotonic solution, minimizing local irritation upon injection.0.9% (w/v)
Tween® 80 A non-ionic surfactant that wets the solid particles, improving suspension homogeneity.0.1% - 0.5% (v/v)
Sterile Water for Injection The primary solvent.Quantum satis (q.s.)

Protocol 1: Preparation of a 10 mg/mL Oral Suspension

  • Preparation of Vehicle: In a sterile beaker, dissolve 0.5 g of low-viscosity Carboxymethylcellulose sodium and 0.9 g of NaCl in approximately 80 mL of sterile water with stirring. Gently heat to ~40°C to aid dissolution.

  • Add Surfactant: Once the CMC and NaCl have dissolved and the solution has cooled to room temperature, add 0.2 mL of Tween® 80 and mix thoroughly.

  • Adjust Volume: Transfer the solution to a 100 mL volumetric flask and add sterile water to bring the final volume to 100 mL.

  • Compound Addition: Weigh the required amount of this compound. For a 10 mg/mL suspension, this would be 100 mg for 10 mL of vehicle.

  • Homogenization: Add the compound to the prepared vehicle in a glass mortar. Gently triturate with a pestle to create a uniform paste, ensuring no clumps remain. Gradually add the remaining vehicle while mixing.

  • Final Suspension: Transfer the final suspension to a sterile, light-protected container. Stir continuously with a magnetic stir bar before and during dose administration to ensure homogeneity.

Pharmacokinetic (PK) Profiling in Rodents

A preliminary PK study is essential to understand the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of the compound.[12] This protocol describes a discrete dosing study in mice to determine key parameters such as peak plasma concentration (Cmax), time to Cmax (Tmax), area under the curve (AUC), and oral bioavailability (%F).[13][14]

Experimental Workflow for Preclinical Evaluation

G cluster_0 Phase 1: Pharmacokinetics cluster_1 Phase 2: Efficacy & PD PK_Dosing Dosing (IV & PO) n=3-5 mice/group Blood_Sampling Serial Blood Sampling (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24h) PK_Dosing->Blood_Sampling Bioanalysis LC-MS/MS Analysis of Plasma Samples Blood_Sampling->Bioanalysis PK_Analysis Calculate PK Parameters (Cmax, AUC, T1/2, %F) Bioanalysis->PK_Analysis Efficacy_Dosing Dose Confirmation (e.g., 10, 30, 100 mg/kg, PO) PK_Analysis->Efficacy_Dosing Inform Dose Selection Disease_Model Induce Disease Model (e.g., LPS Injection) Efficacy_Dosing->Disease_Model Endpoint_Analysis Endpoint Analysis (Cytokines, Histo, Biomarkers) Disease_Model->Endpoint_Analysis

Caption: Overall workflow for in vivo compound evaluation.

Protocol 2: Mouse Pharmacokinetic Study

  • Animal Model: Use male C57BL/6 mice, 8-10 weeks old. Acclimatize animals for at least 7 days.

  • Grouping:

    • Group 1 (IV): n=3 mice. Dose at 2 mg/kg via tail vein injection. The compound must be fully solubilized for IV administration (e.g., in 10% DMSO / 40% PEG400 / 50% Saline).

    • Group 2 (PO): n=3 mice. Dose at 10 mg/kg via oral gavage using the suspension prepared in Protocol 1.

  • Blood Sampling: Collect sparse samples (~30 µL) from each mouse via submandibular or saphenous vein bleed into K2EDTA-coated tubes. A typical time course would be:

    • IV: 2, 5, 15, 30 minutes; 1, 2, 4, 8 hours.

    • PO: 15, 30 minutes; 1, 2, 4, 8, 24 hours.

  • Plasma Processing: Immediately following collection, centrifuge blood at 4,000 x g for 10 minutes at 4°C. Harvest the plasma supernatant and store at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of the parent compound in plasma samples using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

  • Data Analysis: Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate the PK parameters listed in the table below.

ParameterDescriptionTypical UnitsImportance
Cmax Maximum observed plasma concentrationng/mLRelates to efficacy and potential toxicity.
Tmax Time at which Cmax is reachedhours (h)Indicates the rate of absorption.
AUC Area Under the Curve (total drug exposure)ng*h/mLPrimary measure of total systemic exposure.
t1/2 Elimination half-lifehours (h)Determines dosing interval.
%F Oral Bioavailability (AUC_oral / AUC_iv) * 100%Fraction of oral dose that reaches systemic circulation.

Efficacy in an Acute Inflammation Model

The lipopolysaccharide (LPS)-induced systemic inflammation model is a robust and widely used method to screen for anti-inflammatory agents.[7][8] LPS, a component of Gram-negative bacteria, activates Toll-like receptor 4 (TLR4), triggering a signaling cascade that results in the potent release of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.[15][16]

Hypothesized Signaling Pathway

G LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK NFkB_p65 p65 IκBα IKK->NFkB_p65 Phosphorylates IκBα NFkB_p65_active p65 Active NFkB_p65->NFkB_p65_active IκBα Degradation Nucleus Nucleus NFkB_p65_active:f1->Nucleus Translocation Cytokines Pro-inflammatory Genes (TNF-α, IL-6, IL-1β) Nucleus->Cytokines Transcription ARE ARE (Antioxidant Response Element) Nucleus->ARE Binds Compound Test Compound Keap1 Keap1 Compound->Keap1 Inhibits? Nrf2 Nrf2 Nrf2->Nucleus Translocation Keap1->Nrf2 Ubiquitination (Inhibition) Antioxidant_Genes Antioxidant & Anti-inflammatory Genes (e.g., HO-1) ARE->Antioxidant_Genes Transcription Antioxidant_Genes->IKK Inhibits

Caption: Hypothesized modulation of LPS/TLR4 signaling by the test compound.

Protocol 3: LPS-Induced Systemic Inflammation in Mice

  • Animal Model & Grouping: Use male C57BL/6 mice (8-10 weeks old). Create the following groups (n=8-10 mice/group):

    • Group 1: Vehicle Control (0.5% CMC, PO) + Saline (IP)

    • Group 2: Vehicle Control (0.5% CMC, PO) + LPS (IP)

    • Group 3: Test Compound (10 mg/kg, PO) + LPS (IP)

    • Group 4: Test Compound (30 mg/kg, PO) + LPS (IP)

    • Group 5: Test Compound (100 mg/kg, PO) + LPS (IP)

    • Group 6 (Optional): Positive Control (e.g., Dexamethasone, 1 mg/kg, IP) + LPS (IP)

  • Dosing Regimen:

    • Administer the test compound or vehicle via oral gavage.

    • One hour after oral dosing, administer LPS (from E. coli O111:B4) at a dose of 1 mg/kg via intraperitoneal (IP) injection. Administer sterile saline to Group 1.

  • Endpoint - Cytokine Analysis:

    • At 1.5 hours post-LPS injection (a typical peak for TNF-α), collect blood via cardiac puncture under terminal anesthesia.

    • Process blood to plasma as described in Protocol 2.

    • Measure plasma concentrations of TNF-α, IL-6, and IL-1β using commercially available ELISA kits, following the manufacturer's instructions.

  • Endpoint - Organ Collection & Histopathology:

    • At 6-24 hours post-LPS injection, euthanize animals and perfuse with saline, followed by 10% neutral buffered formalin.

    • Collect key organs such as the lung and liver.

    • Process tissues for paraffin embedding, sectioning, and Hematoxylin and Eosin (H&E) staining to assess inflammatory cell infiltration and tissue damage.

  • Data Analysis: Compare cytokine levels and histopathology scores between the LPS group and the compound-treated groups using an appropriate statistical test (e.g., one-way ANOVA with Dunnett's post-hoc test). A significant reduction in these endpoints indicates anti-inflammatory activity.

Preliminary Safety and Toxicology Assessment

Throughout the efficacy study, it is crucial to monitor for any signs of overt toxicity. This provides essential information for designing future, more comprehensive toxicology studies.

Protocol 4: Observational Safety Monitoring

  • Clinical Observations: Monitor animals daily for changes in posture, activity, grooming, and breathing. Use a standardized scoring system.

  • Body Weight: Record the body weight of each animal immediately before dosing and at the study endpoint. Significant weight loss (>15-20%) is a key indicator of toxicity.

  • Necropsy: During organ collection (Protocol 3, Step 4), perform a gross examination of the abdominal and thoracic cavities for any visible abnormalities.

Conclusion

These application notes provide a foundational framework for the initial in vivo characterization of this compound. The sequential execution of pharmacokinetic profiling followed by a robust pharmacodynamic/efficacy model will generate the critical data needed to validate its therapeutic hypothesis. Positive results from these studies—namely, good oral bioavailability and significant reduction of inflammatory markers—would provide a strong rationale for advancing the compound into more complex chronic disease models and formal IND-enabling toxicology studies.

References

  • Patil, K. R., Mahajan, U. B., Unger, B. S., et al. (2019). Animal models of inflammation for screening of anti-inflammatory drugs: Implications for the discovery and development of phytopharmaceuticals. International Journal of Molecular Sciences, 20(18), 4367. [Link]

  • OUCI. (n.d.). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals.
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  • Sindhu, R. K., Sood, N., Puri, V., & Arora, S. (2017). VARIOUS ANIMAL MODELS FOR PRECLINICAL TESTING OF ANTI-INFLAMMATORY AGENTS. International Journal of Pharmaceutical Sciences and Research, 8(4), 1550-1557. [Link]

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  • Kumar, A., et al. (2023). Novel Small Molecules with Anti-Inflammatory and Anti-Angiogenic Activity in a Mouse Model of Oxygen-Induced Retinopathy. PubMed Central. [Link]

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  • Bilsland, E., et al. (2013). Efficient discovery of anti-inflammatory small molecule combinations using evolutionary computing. PubMed Central. [Link]

  • PubMed. (2025). Development of 3-arylaminothiophenic-2-carboxylic acid derivatives as new FTO inhibitors showing potent antileukemia activities. [Link]

  • PubMed. (2022). Synthesis and Anti-Inflammatory Activity of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-Derived NRF2 Activators. [Link]

  • MDPI. (n.d.). The Role of Organosulfur Compounds as Nrf2 Activators and Their Antioxidant Effects. [Link]

  • National Institutes of Health. (2025). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. [Link]

  • National Institutes of Health. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. [Link]

  • ResearchGate. (n.d.). Administration of the Nrf2-ARE Activators Sulforaphane and Carnosic Acid Attenuate 4-hydroxy-2-nonenal Induced Mitochondrial Dysfunction Ex Vivo. [Link]

  • ResearchGate. (2022). Synthesis and Anti-Inflammatory Activity of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-Derived NRF2 Activators. [Link]

  • PubMed Central. (n.d.). Synthesis and Anti-Inflammatory Activity of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-Derived NRF2 Activators. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Amino-4-(phenylsulfonyl)thiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for the synthesis of 3-Amino-4-(phenylsulfonyl)thiophene-2-carboxylic acid. This document is designed for researchers, chemists, and drug development professionals who are working on or planning to undertake this synthesis. We provide in-depth troubleshooting advice, answers to frequently asked questions, and a detailed experimental protocol grounded in established chemical principles. Our goal is to help you navigate the complexities of this synthesis and consistently achieve higher yields and purity.

The synthesis of polysubstituted 2-aminothiophenes is most effectively achieved through the Gewald three-component reaction .[1][2][3] This powerful one-pot synthesis involves the condensation of a carbonyl compound, an activated nitrile, and elemental sulfur in the presence of a base.[2][4] For the specific target molecule, this compound, the key challenge lies in the selection and handling of the appropriate phenylsulfonyl-substituted starting material.

This guide explains the causality behind our procedural recommendations, ensuring you understand the "why" behind every step, leading to more effective problem-solving in your own laboratory settings.

Overall Reaction Scheme

The synthesis proceeds via a Gewald reaction, utilizing a phenylsulfonyl-substituted aldehyde, an activated cyano-ester, and elemental sulfur.

Reaction_Scheme cluster_reagents Conditions cluster_product Product cluster_hydrolysis Final Step A Phenylsulfonylacetaldehyde P Ethyl 3-Amino-4-(phenylsulfonyl) thiophene-2-carboxylate A->sum1 B Ethyl Cyanoacetate B->sum1 S Sulfur (S₈) S->sum1 Base Base (e.g., Morpholine) Base->sum2 Solvent Solvent (e.g., Ethanol) Solvent->sum2 Heat Heat (Δ) Heat->sum2 Final 3-Amino-4-(phenylsulfonyl) thiophene-2-carboxylic acid P->Final Hydrolysis H NaOH / H₃O⁺ H->Final sum1->sum2 + sum2->P Gewald Reaction

Caption: Overall workflow for the synthesis of the target molecule.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis. Each answer provides a diagnostic approach and actionable solutions based on the underlying chemistry of the Gewald reaction.

Q1: My reaction yield is consistently low (<40%). What are the primary causes and how can I improve it?

A1: Low yield is the most common issue in multi-component reactions and can stem from several factors. A systematic approach is required to identify the root cause.

  • Cause 1: Inefficient Knoevenagel Condensation. The first step is a Knoevenagel condensation between phenylsulfonylacetaldehyde and ethyl cyanoacetate.[2][5] This equilibrium may not favor the product if the conditions are not optimal. The strong electron-withdrawing nature of the phenylsulfonyl group acidifies the α-proton, which can lead to side reactions if the wrong base is used.

    • Solution:

      • Base Selection: Use a secondary amine base like morpholine or piperidine . These have been shown to be highly effective catalysts for the Knoevenagel step and subsequent cyclization.[3] Avoid strong bases like alkoxides, which can promote self-condensation of the aldehyde or other unwanted side reactions.

      • Water Removal: The Knoevenagel condensation produces water. While often not explicitly removed in a one-pot Gewald reaction, ensuring anhydrous conditions (using dry solvents) can help drive the equilibrium forward.

  • Cause 2: Poor Solubility of Intermediates or Sulfur. Elemental sulfur (S₈) and the Knoevenagel intermediate must be in solution to react.

    • Solution:

      • Solvent Choice: Ethanol or DMF are common solvents.[4] DMF is a better solvent for sulfur and may improve yields, especially if solubility issues are suspected.[6]

      • Temperature Control: The reaction is typically run at a moderately elevated temperature (50-60 °C).[4][7] Too low a temperature will result in slow reaction rates, while too high a temperature can lead to decomposition and side-product formation. Microwave-assisted synthesis has been shown to dramatically reduce reaction times and improve yields in many Gewald reactions.[2][6]

  • Cause 3: Incorrect Stoichiometry. The ratio of reactants is critical.

    • Solution: A slight excess (1.1 to 1.2 equivalents) of the cyanoacetate and sulfur relative to the aldehyde is often beneficial to ensure complete consumption of the limiting reagent.[6]

ParameterStandard ConditionOptimization StrategyRationale
Base Morpholine (0.1-1.0 eq)Screen piperidine or pyrrolidine.[6]The basicity and steric profile of the amine catalyst can significantly impact the rate of the initial condensation.
Solvent EthanolTry DMF for better sulfur solubility.Ensuring all reactants, especially sulfur, are in solution is critical for the reaction to proceed.
Temperature 50 °CIncrease incrementally to 60-70 °C or explore microwave heating (e.g., 30 min at 50-75 °C).[6]Balances reaction rate against the risk of thermal decomposition of the sensitive aminothiophene product.

Q2: I am observing a major UV-active spot by TLC that is not my product. How do I identify it and push the reaction to completion?

A2: The most likely persistent intermediate is the product of the Knoevenagel condensation, ethyl 2-cyano-3-(phenylsulfonyl)acrylate. This intermediate forms first and then reacts with sulfur in the cyclization step.[5][8]

  • Identification: This intermediate will have a different polarity than your starting materials and final product. You can isolate a small amount by flash chromatography for characterization by ¹H NMR and MS to confirm its identity.

  • Driving the Reaction Forward:

    • Increase Reaction Time/Temperature: If the intermediate is stable, simply extending the reaction time at the optimal temperature may be sufficient for its conversion.

    • Check Sulfur Addition: Ensure the elemental sulfur has fully dissolved. If it remains as a solid, the reaction will be stalled at the intermediate stage. As mentioned, switching to a solvent like DMF can help.

    • Catalyst Activity: The amine catalyst is involved throughout the reaction. If it has been quenched or degraded, the reaction may stall. A late-stage addition of a small amount of fresh catalyst could be attempted, though this is less common.

Q3: My final product is contaminated with impurities that are difficult to remove by crystallization. What are they and how can I avoid them?

A3: The primary impurities are often related to sulfur chemistry or side reactions involving the highly activated starting materials.

  • Cause 1: Polysulfides. The mechanism of sulfur incorporation is complex and can involve various polysulfide intermediates.[5][8] These can sometimes lead to colored impurities.

    • Prevention/Removal: A proper workup is key. Upon completion, pouring the reaction mixture into ice-water can help precipitate the product while leaving more polar impurities in the aqueous layer. A wash with a dilute solution of sodium bisulfite (NaHSO₃) can sometimes help remove residual sulfur-based impurities.

  • Cause 2: Thiol-Ene Side Reactions. The activated double bond of the Knoevenagel intermediate can potentially react with other nucleophiles in the mixture.

    • Prevention: Maintaining a controlled temperature and avoiding excessively strong bases minimizes these side pathways. The one-pot nature of the Gewald reaction is generally efficient and minimizes the lifetime of the reactive intermediate.

  • Purification Strategy: If crystallization fails, column chromatography on silica gel is the next logical step. A gradient elution with a hexane/ethyl acetate system is typically effective for separating aminothiophenes from less polar starting materials and more polar byproducts.

Frequently Asked Questions (FAQs)

Q1: What is the detailed mechanism of the Gewald reaction?

A1: The mechanism of the Gewald reaction has been a subject of study, but it is generally understood to proceed through three key stages.[2][5]

  • Knoevenagel Condensation: The base (e.g., morpholine) catalyzes the condensation of the aldehyde (phenylsulfonylacetaldehyde) and the active methylene compound (ethyl cyanoacetate) to form a stable α,β-unsaturated nitrile intermediate.

  • Sulfur Addition & Cyclization: The α-carbon of the unsaturated nitrile is deprotonated by the base, creating a nucleophile that attacks the S₈ ring. This leads to a series of polysulfide intermediates that eventually cyclize.[5][8] The exact mechanism of sulfur ring opening and degradation is complex.

  • Tautomerization: The cyclized intermediate undergoes tautomerization to form the final, aromatic 2-aminothiophene product, which is the thermodynamic driving force for the reaction.[8]

Gewald_Mechanism Start Aldehyde + Cyanoacetate Intermediate1 Knoevenagel Intermediate (α,β-Unsaturated Nitrile) Start->Intermediate1 Knoevenagel Condensation Base Base Catalyst Base->Start Intermediate2 Sulfur Adduct & Cyclization Intermediate1->Intermediate2 Michael Addition of Sulfur Sulfur Sulfur (S₈) Sulfur->Intermediate1 Product 2-Aminothiophene Product (Aromatic) Intermediate2->Product Tautomerization (Aromatization)

Caption: Simplified mechanism of the Gewald aminothiophene synthesis.

Q2: Can I use microwave irradiation to improve this synthesis?

A2: Yes, microwave-assisted synthesis is highly recommended for the Gewald reaction.[2] Published studies on similar substrates have shown that microwave heating can reduce reaction times from hours to minutes and often leads to significantly higher yields and cleaner reaction profiles.[6][7] A typical starting point would be 30 minutes at 50-75 °C in a sealed microwave vial.

Q3: How critical is the purity of the phenylsulfonylacetaldehyde starting material?

A3: Extremely critical. Aldehydes are prone to oxidation to the corresponding carboxylic acid and can also undergo self-condensation or polymerization, especially if impure. The phenylsulfonylacetaldehyde is particularly reactive due to the adjacent electron-withdrawing group. Using freshly prepared or purified aldehyde is essential for achieving good yields and avoiding a complex mixture of byproducts.

Q4: What are the key safety precautions I should take?

A4: Standard laboratory safety procedures should be followed.

  • Reagents: Handle all chemicals in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Elemental Sulfur: Sulfur is flammable. Avoid creating dust and keep it away from ignition sources.

  • Solvents: Ethanol and DMF are flammable. Heat using a controlled heating mantle or oil bath; avoid open flames.

  • Workup: Be aware that the reaction may produce small amounts of hydrogen sulfide (H₂S), which is toxic and has a characteristic rotten egg smell. The workup should be performed in a fume hood.

Optimized Experimental Protocol

This protocol is a generalized procedure based on established methods for the Gewald reaction.[3][6][7] Optimization may be required for your specific laboratory conditions.

Reagents Required

ReagentMWEquivalentsAmount (for 10 mmol scale)
Phenylsulfonylacetaldehyde184.211.01.84 g
Ethyl Cyanoacetate113.121.11.24 g (1.1 mL)
Elemental Sulfur32.071.10.35 g
Morpholine87.121.00.87 g (0.87 mL)
Ethanol (Anhydrous)46.07-20 mL

Step-by-Step Procedure

  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add anhydrous ethanol (20 mL).

  • Reactant Addition: Add phenylsulfonylacetaldehyde (1.84 g, 10 mmol), ethyl cyanoacetate (1.24 g, 11 mmol), and elemental sulfur (0.35 g, 11 mmol) to the flask.

  • Catalyst Addition: Add morpholine (0.87 g, 10 mmol) dropwise to the stirring suspension at room temperature.

  • Reaction: Heat the reaction mixture to 50-55 °C using an oil bath. Stir vigorously. The solids should gradually dissolve, and the solution will typically turn a dark orange or reddish color.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate mobile phase. The reaction is typically complete within 2-4 hours.

  • Workup: Once the reaction is complete (disappearance of the limiting aldehyde), cool the flask to room temperature and then place it in an ice bath for 30 minutes. The product may begin to precipitate.

  • Precipitation: Pour the cold reaction mixture slowly into 100 mL of ice-cold water with vigorous stirring. A solid precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold water (3 x 30 mL) and then with a small amount of cold ethanol to remove residual impurities.

  • Drying & Purification: Dry the crude product under vacuum. The resulting solid is Ethyl 3-Amino-4-(phenylsulfonyl)thiophene-2-carboxylate. If necessary, purify further by recrystallization from ethanol or by column chromatography.

  • Hydrolysis (Optional): To obtain the final carboxylic acid, the isolated ester can be hydrolyzed using standard procedures, such as refluxing with 1M NaOH in an ethanol/water mixture, followed by acidic workup.[7]

Troubleshooting Logic Flow

If you encounter issues, this flowchart provides a logical path to diagnose and solve the problem.

Troubleshooting_Flow cluster_solutions Corrective Actions Start Reaction Complete? CheckTLC Analyze reaction mixture by TLC/LC-MS Start->CheckTLC No Success Proceed to Workup & Purification Start->Success Yes LowYield Low Yield of Product CheckTLC->LowYield Impure Product is Impure CheckTLC->Impure Stalled Reaction Stalled (SM/Intermediate present) CheckTLC->Stalled Sol_Yield 1. Check stoichiometry 2. Increase temperature slightly 3. Switch to DMF or use microwave LowYield->Sol_Yield Sol_Impure 1. Optimize workup (ice-water quench) 2. Recrystallize from different solvent 3. Use column chromatography Impure->Sol_Impure Sol_Stalled 1. Increase reaction time 2. Ensure sulfur has dissolved 3. Check catalyst purity/amount Stalled->Sol_Stalled

Caption: A decision tree for troubleshooting common synthesis issues.

References

  • Gewald Reaction . Organic Chemistry Portal. [Link]

  • Gewald reaction . Wikipedia. [Link]

  • Sharma, J., & Champagne, P. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur . The Journal of Organic Chemistry. [Link]

  • Sharma, J., & Champagne, P. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur . ACS Publications. [Link]

  • Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur . Semantic Scholar. [Link]

  • Li, Y., et al. (2021). Microwave-assisted synthesis of 2-aminothiophene derivatives via improved Gewald reactions . HETEROCYCLES, 102(10), 1-10. [Link]

  • 3-Amino-4-methyl Thiophene-2-carboxylic Acid Methyl ester . Chemixl Intermediates Pvt. Ltd. [Link]

  • Liu, W., et al. (2013). Synthesis of Nonproteinogenic Amino Acids to Probe Lantibiotic Biosynthesis . PMC - NIH. [Link]

  • Kraft, O., et al. (2022). Synthesis and characterization of steroidal, anellated aminothiophenes by Gewald reaction . Mediterranean Journal of Chemistry. [Link]

  • Mamedov, V. A., et al. (2021). Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)-one Derivatives . Chemistry of Heterocyclic Compounds, 57(7), 641-654. [Link]

  • Zhang, W., et al. (2018). Biosynthesis of thiocarboxylic acid-containing natural products . Nature Communications, 9(1), 2377. [Link]

  • Cheenpracha, S., et al. (2022). Synthesis and Anti-Inflammatory Activity of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-Derived NRF2 Activators . ChemistryOpen, 11(10), e202200130. [Link]

  • Canto, R. F. S., et al. (2012). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes . Arkat USA. [Link]

  • Process for preparing thiophene derivatives.
  • Process for the preparation of 3-aminothiophene-2-carboxylic acid esters and the corresponding free carboxylic acids.

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Technical Support Center: Overcoming Solubility Challenges with 3-Amino-4-(phenylsulfonyl)thiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Amino-4-(phenylsulfonyl)thiophene-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for solubility issues commonly encountered during biological assays. Here, we will explore the chemical nature of this compound and provide practical, step-by-step protocols to ensure its effective use in your experiments.

Understanding the Molecule: Why is Solubility a Challenge?

This compound possesses a complex molecular structure that contributes to its poor aqueous solubility. The presence of a phenylsulfonyl group and a thiophene ring introduces significant hydrophobicity. While the carboxylic acid and amino groups are ionizable and can enhance water solubility, their effectiveness is highly dependent on the pH of the solution.[1][2][3]

Carboxylic acids are generally more soluble at a high pH because they can deprotonate to form more soluble carboxylate ions.[4][5] Conversely, at low pH, the carboxylic acid remains in its less soluble, neutral form.[4] The sulfonamide group also has acidic properties and can form soluble salts in alkaline solutions.[1] The interplay of these functional groups dictates the compound's overall solubility profile.

Frequently Asked Questions (FAQs)

Q1: What is the expected aqueous solubility of this compound at neutral pH?

Q2: I'm observing precipitation of the compound in my cell culture medium. What is the likely cause?

A2: Precipitation in biological media, which are typically buffered around pH 7.4, is a common issue for poorly soluble compounds.[1] This can occur if the final concentration of the compound exceeds its solubility limit in the aqueous environment of the assay medium, even if it was initially dissolved in an organic solvent like DMSO.

Q3: Can I just increase the DMSO concentration to dissolve the compound?

A3: While tempting, increasing the concentration of Dimethyl Sulfoxide (DMSO) is not always advisable. DMSO is not biologically inert and can have various effects on cell-based assays, including toxicity, altered cell signaling, and even direct competition with your compound for binding to a target protein.[7][8] It is crucial to determine the maximum tolerable DMSO concentration for your specific cell line and assay.[9][10][11] For many cell lines, keeping the final DMSO concentration at or below 0.1% to 0.5% is recommended to minimize these off-target effects.[9][10][12]

Q4: Are there alternative organic solvents I can use?

A4: Yes, other water-miscible organic solvents like ethanol, methanol, and polyethylene glycols (PEGs) can be considered.[13][14][15] However, each solvent has its own potential for cellular toxicity and interference with the assay, which must be empirically determined.[14][15] The choice of solvent can also influence the solubility of the compound.[16]

Troubleshooting Guide: Step-by-Step Protocols for Enhancing Solubility

If you are encountering solubility issues with this compound, the following troubleshooting steps and protocols can help you achieve a stable and effective working solution for your biological assays.

Issue 1: Compound Precipitates Upon Dilution into Aqueous Buffer or Media

This is the most common solubility challenge. The key is to find a formulation strategy that keeps the compound in solution at the desired final concentration.

Workflow for Optimizing Solubility

Solubility_Workflow A Start: Compound Precipitation Observed B Step 1: pH Modification A->B C Prepare Alkaline Stock Solution (e.g., pH 8.0-9.0) B->C D Check for Precipitation in Final Assay Medium C->D E Issue Resolved? D->E F Step 2: Co-Solvent System E->F No M End: Optimized Formulation E->M Yes G Prepare High Concentration Stock in 100% DMSO F->G H Serial Dilution in Assay Medium (Control Final DMSO %) G->H I Check for Precipitation at Final Concentration H->I J Issue Resolved? I->J K Step 3: Formulation with Excipients J->K No J->M Yes L Consider Cyclodextrins or Surfactants K->L L->M

Caption: Decision workflow for troubleshooting compound precipitation.

Protocol 1: pH-Dependent Solubilization

The carboxylic acid and sulfonamide moieties of the compound suggest that its solubility will increase significantly in alkaline conditions.[1][4]

Objective: To prepare a stock solution by deprotonating the acidic functional groups to form a more soluble salt.

Materials:

  • This compound

  • 1 M NaOH or 1 M KOH solution

  • Sterile, nuclease-free water

  • pH meter

  • Sterile microcentrifuge tubes

Procedure:

  • Weigh out the desired amount of the compound into a sterile microcentrifuge tube.

  • Add a small volume of sterile water.

  • While vortexing, add the 1 M NaOH or KOH solution dropwise until the compound dissolves completely.

  • Measure the pH of the resulting solution. Adjust the pH to a range of 8.0-9.0. Avoid excessively high pH values that could degrade the compound or be toxic to cells.

  • Bring the solution to the final desired stock concentration with sterile water.

  • Sterile-filter the stock solution through a 0.22 µm filter.

  • When preparing your working solution, perform a serial dilution of this alkaline stock into your final assay buffer or medium.

  • Crucially, after adding the stock to the final medium, check the final pH of the assay well. Ensure it remains within the acceptable physiological range for your cells. The buffering capacity of your medium should handle the small amount of base added, but this must be verified.

Rationale: By creating the salt form of the carboxylic acid in an alkaline stock solution, you significantly increase its aqueous solubility.[3][13][17] This can prevent precipitation when diluted into the final assay medium.

Protocol 2: Utilizing a Co-Solvent System with DMSO

If pH modification is not suitable for your assay, a carefully optimized co-solvent system is the next approach.

Objective: To dissolve the compound in a minimal amount of an organic solvent and maintain its solubility upon dilution.

Materials:

  • This compound

  • High-purity, anhydrous DMSO

  • Assay buffer or cell culture medium

Procedure:

  • Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10-50 mM). Ensure complete dissolution, using gentle warming or sonication if necessary.

  • Determine the No-Effect Concentration of DMSO: Before proceeding, it is essential to run a dose-response experiment with DMSO alone on your cell line to find the highest concentration that does not affect the assay's endpoint.[8]

  • Perform serial dilutions of your compound stock directly into the final assay medium, ensuring the final DMSO concentration remains below the predetermined no-effect level (typically ≤ 0.5%).

  • Visually inspect for any signs of precipitation immediately after dilution and after the incubation period of your assay.

Rationale: DMSO is a powerful solvent for many organic molecules.[18] By starting with a high-concentration stock, the volume added to the final assay is minimized, thereby keeping the final DMSO concentration low and reducing the risk of solvent-induced artifacts.[10][12]

Issue 2: Inconsistent Results or Poor Dose-Response Curve

This can be a subtle manifestation of solubility issues, where micro-precipitates or aggregation may not be visually apparent but can significantly impact the effective concentration of the compound available to the biological target.

Protocol 3: Advanced Formulation Strategies

For particularly challenging compounds, the use of solubilizing excipients can be beneficial.

Objective: To enhance and stabilize the aqueous solubility of the compound using formulation aids.

1. Cyclodextrins:

  • These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively shielding them from the aqueous environment and increasing their solubility.[6][19]

  • Procedure: Prepare a stock solution of a suitable cyclodextrin (e.g., β-cyclodextrin) in your assay buffer. Add your compound (either neat or as a concentrated DMSO stock) to the cyclodextrin solution. Allow time for complexation to occur, often aided by stirring or sonication.

  • Note: As with co-solvents, it is important to test the effect of the cyclodextrin alone on your assay.

2. Surfactants:

  • Surfactants can form micelles that encapsulate poorly soluble compounds, increasing their apparent solubility.[6]

  • Procedure: Choose a non-ionic surfactant that is known to be relatively non-toxic to cells, such as Tween® 20 or Tween® 80.[14] Prepare a stock solution of the surfactant in your assay buffer at a concentration above its critical micelle concentration (CMC). Dissolve your compound in this surfactant-containing buffer.

  • Caution: Surfactants can permeabilize cell membranes and interfere with certain assays, so proper controls are essential.[14]

Data Summary Table

Formulation StrategyAdvantagesDisadvantagesRecommended Starting Point
pH Adjustment Simple, effective for ionizable compounds, avoids organic solvents.Potential for pH-induced compound degradation; final assay pH must be controlled.Prepare a 10 mM stock in water at pH 8.0-9.0.
Co-Solvents (DMSO) High solubilizing power for a wide range of compounds.Potential for cell toxicity and assay interference.Prepare a 10-50 mM stock in 100% DMSO; keep final assay concentration ≤ 0.5%.
Cyclodextrins Generally low cytotoxicity; can improve bioavailability.Can be expensive; potential for assay interference.Screen various cyclodextrin types and concentrations.
Surfactants Effective at low concentrations.Potential for cell membrane disruption and assay interference.Screen non-ionic surfactants at concentrations slightly above their CMC.

Concluding Remarks

Overcoming the solubility challenges of this compound is a critical step for obtaining reliable and reproducible data in biological assays. A systematic approach, starting with pH modification and moving to co-solvent systems and other formulation strategies as needed, will enable you to find an optimal solution for your specific experimental setup. Always remember to include appropriate vehicle controls in your experiments to account for any effects of the chosen solvent or excipient.

References
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  • PubMed. (2025). Development of 3-arylaminothiophenic-2-carboxylic acid derivatives as new FTO inhibitors showing potent antileukemia activities. Available from: [Link]

  • Crysdot. (n.d.). This compound. Available from: [Link]

  • PubMed. (2022). Synthesis and Anti-Inflammatory Activity of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-Derived NRF2 Activators. Available from: [Link]

  • Chemixl Intermediates Pvt. Ltd. (n.d.). 3-Amino-4-methyl Thiophene-2-carboxylic Acid Methyl ester. Available from: [Link]

  • Der Pharma Chemica. (n.d.). Anti-inflammatory activity study of the 3-amino-2-thioxo-2,3- dihydrothieno[2,3-d]pyrimidin-4(1H)-one-6-carboxylic acid derivati. Available from: [Link]

  • MDPI. (2022). The Role of Organosulfur Compounds as Nrf2 Activators and Their Antioxidant Effects. Available from: [Link]

  • Valeshvar. (n.d.). 3-Amino-4-methyl-2-thiophene carboxylic acid methyl ester - 85006-31-3. Available from: [Link]

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Technical Support Center: Synthesis of 3-Amino-4-(phenylsulfonyl)thiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Amino-4-(phenylsulfonyl)thiophene-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, which typically proceeds via a modified Gewald three-component reaction. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific experimental challenges.

Introduction to the Synthesis

The synthesis of this compound is a multicomponent reaction that involves the condensation of a carbonyl compound, an active methylene nitrile, and elemental sulfur in the presence of a base. The presence of the phenylsulfonyl group introduces specific electronic considerations that can influence the reaction pathway and the formation of side products.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction mechanism for the synthesis of this compound?

A1: The synthesis is a variation of the Gewald reaction. The mechanism involves three key stages:

  • Knoevenagel Condensation: A base catalyzes the condensation between an active methylene nitrile (e.g., ethyl cyanoacetate) and a ketone or aldehyde bearing the phenylsulfonyl group to form an α,β-unsaturated nitrile intermediate.

  • Sulfur Addition: Elemental sulfur adds to the α-carbon of the unsaturated nitrile. The exact mechanism of this step is complex and can involve polysulfide intermediates.

  • Cyclization and Tautomerization: The sulfur-adduct undergoes intramolecular cyclization, followed by tautomerization to yield the final 2-aminothiophene product.[1]

Q2: What are the most common side reactions I should be aware of?

A2: The most prevalent side reactions include:

  • Dimerization of the α,β-unsaturated nitrile intermediate: This can be a significant competing reaction.

  • Formation of dark, tarry polysulfides and polymers: This is often caused by high reaction temperatures.

  • Incomplete reaction: Leading to the presence of unreacted starting materials.

  • Decarboxylation of the final product: The carboxylic acid group can be lost as CO2, especially under harsh thermal or pH conditions.

Q3: How does the phenylsulfonyl group influence the reaction?

A3: The phenylsulfonyl group is strongly electron-withdrawing. This property can:

  • Increase the acidity of the α-protons of the starting ketone, potentially facilitating the initial Knoevenagel condensation.

  • Stabilize anionic intermediates, which may alter the rates of the desired cyclization versus side reactions.

  • Influence the electronic properties and stability of the final thiophene ring. The presence of electron-withdrawing groups can impact the color and reactivity of the resulting compound.[2]

Troubleshooting Guide

Problem 1: Low or No Yield of the Desired Product

Symptom: After the reaction and work-up, you isolate very little or none of the target this compound.

Potential Causes & Solutions:

Potential Cause Explanation Troubleshooting Protocol
Inefficient Knoevenagel Condensation The initial condensation is a critical step. Steric hindrance or inappropriate base selection can stall the reaction here.1. Base Selection: If using a weak base like triethylamine, consider a stronger base such as piperidine or morpholine. 2. Water Removal: Ensure anhydrous conditions, as water can inhibit the condensation. Use of a Dean-Stark trap or molecular sieves can be beneficial. 3. Two-Step Procedure: For particularly challenging substrates, consider a two-step approach. First, synthesize and isolate the α,β-unsaturated nitrile intermediate. Then, react the purified intermediate with sulfur and a base in a separate step.
Poor Quality of Elemental Sulfur Old or impure sulfur can have lower reactivity.Use freshly purchased, finely powdered sulfur for the reaction.
Incorrect Reaction Temperature The reaction is temperature-sensitive. Too low a temperature may not provide sufficient activation energy, while too high a temperature can favor side reactions.Optimize the reaction temperature. A typical range for the Gewald reaction is 40-60°C. Start at a lower temperature and gradually increase it while monitoring the reaction progress by TLC.
Problem 2: The Reaction Mixture is a Dark Brown or Tarry Mass

Symptom: The reaction mixture becomes dark, viscous, and difficult to work with, leading to poor recovery of the product.

Potential Causes & Solutions:

Potential Cause Explanation Troubleshooting Protocol
Polymerization and Polysulfide Formation This is a common issue in Gewald syntheses, often exacerbated by elevated temperatures.[1]1. Strict Temperature Control: Maintain the reaction temperature below 60°C. Use a temperature-controlled oil bath and monitor the internal reaction temperature. 2. Controlled Reagent Addition: Add the base or sulfur portion-wise to manage any exotherms. 3. Purification of Starting Materials: Impurities can catalyze polymerization. Ensure the purity of your starting materials before beginning the reaction.
Incorrect Stoichiometry An excess of sulfur or base can sometimes contribute to the formation of complex polysulfides.Carefully control the stoichiometry of your reagents. A slight excess of the carbonyl compound or nitrile is sometimes used, but large excesses of sulfur or base should be avoided.
Problem 3: Presence of a Significant Impurity, Suspected to be a Dimer

Symptom: TLC or NMR analysis of the crude product shows a significant byproduct with a molecular weight roughly double that of the α,β-unsaturated nitrile intermediate.

Potential Causes & Solutions:

Potential Cause Explanation Troubleshooting Protocol
Dimerization of the α,β-unsaturated nitrile The Knoevenagel-Cope product can undergo self-condensation, especially if the subsequent cyclization step is slow.1. Optimize Reaction Conditions: The formation of the dimer is highly dependent on reaction conditions. A systematic screen of temperature, solvent, and base concentration can help to favor the intramolecular cyclization. 2. Adjust Rate of Addition: Slow, controlled addition of the reagents can sometimes minimize the concentration of the intermediate at any given time, thus reducing the rate of dimerization.
Problem 4: The Final Product is Contaminated with a Decarboxylated Impurity

Symptom: Mass spectrometry or NMR analysis indicates the presence of 3-Amino-4-(phenylsulfonyl)thiophene, lacking the C2-carboxylic acid group.

Potential Causes & Solutions:

Potential Cause Explanation Troubleshooting Protocol
Thermal Decarboxylation Thiophene-2-carboxylic acids can be susceptible to decarboxylation upon heating, especially when the ring is substituted with electron-withdrawing groups.[3][4]1. Avoid High Temperatures During Work-up and Purification: Concentrate solutions under reduced pressure at low temperatures. If recrystallization is necessary, use the minimum required temperature for dissolution and avoid prolonged heating. 2. Control pH: Decarboxylation can sometimes be catalyzed by acid or base. Neutralize the reaction mixture carefully during work-up and avoid strongly acidic or basic conditions during purification.

Visualizing Reaction Pathways

To better understand the desired synthesis and a key side reaction, the following diagrams are provided.

Gewald Reaction Pathway Start Starting Materials (Sulfonyl Ketone, Cyanoacetate, Sulfur) Knoevenagel Knoevenagel Condensation (Base Catalyzed) Start->Knoevenagel Intermediate α,β-Unsaturated Nitrile Knoevenagel->Intermediate Sulfur_Addition Sulfur Addition Intermediate->Sulfur_Addition Cyclization Intramolecular Cyclization Sulfur_Addition->Cyclization Product 3-Amino-4-(phenylsulfonyl) thiophene-2-carboxylic acid Cyclization->Product

Caption: Desired synthetic pathway for the target molecule.

Dimerization Side Reaction Intermediate α,β-Unsaturated Nitrile Dimerization Dimerization (Self-Condensation) Intermediate->Dimerization [Intermediate] is high Dimer Dimeric Byproduct Dimerization->Dimer

Caption: Competing dimerization side reaction pathway.

Experimental Protocols

General Protocol for the Synthesis of this compound

Disclaimer: This is a general guideline. Specific conditions may need to be optimized for your particular setup and scale.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the phenylsulfonyl-containing ketone (1.0 eq.), the active methylene nitrile (e.g., ethyl cyanoacetate, 1.1 eq.), and elemental sulfur (1.1 eq.) in a suitable solvent (e.g., ethanol or DMF).

  • Base Addition: Slowly add a catalytic amount of a suitable base (e.g., morpholine or piperidine, 0.1-0.2 eq.) to the stirred suspension at room temperature.

  • Reaction: Heat the mixture to 50-60°C and monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.

  • Work-up: Cool the reaction mixture to room temperature and pour it into ice-water. If a precipitate forms, collect it by filtration. If the product is an ester, it may be necessary to perform an extraction with a suitable organic solvent.

  • Saponification (if starting with an ester): If the starting nitrile was an ester, the resulting thiophene ester will need to be saponified to the carboxylic acid. This is typically done by heating with an aqueous solution of NaOH or KOH, followed by acidification to precipitate the carboxylic acid.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, acetic acid).

References

  • The Gewald reaction in dye chemistry. ResearchGate. [Link]

  • Gewald reaction. Wikipedia. [Link]

  • Suggested mechanism for formation of thiophene-2-carboxylic acid (7),... ResearchGate. [Link]

  • First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. MDPI. [Link]

  • Gewald Reaction. Organic Chemistry Portal. [Link]

  • Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. ChemRxiv. [Link]

  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC. [Link]

  • The Gewald multicomponent reaction. National Institutes of Health. [Link]

  • Decarboxylation. Wikipedia. [Link]

  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Semantic Scholar. [Link]

  • Decarboxylation. Master Organic Chemistry. [Link]

  • An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline. Organic Chemistry Portal. [Link]

  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC. [Link]

  • Decarboxylation Reaction Mechanism. YouTube. [Link]

  • Decarboxylation of Carboxylic Acids. YouTube. [Link]

  • New Approach to 3-Aminothiophene-2-carboxylic Acid Derivatives: Access to 5-Aryl-4-(ethylsulfanyl) Compounds. ResearchGate. [Link]

  • 3-Amino-4-methyl Thiophene-2-carboxylic Acid Methyl ester. Chemixl. [Link]

  • Biosynthesis of thiocarboxylic acid-containing natural products. National Institutes of Health. [Link]

  • 3-amino-4-hydroxy benzenesulfonic acid, 3-amino-4-hydroxy-5-nitro benzenesulfonic acid and their salts synthesizing method.

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Technical Support Center: Optimizing Reaction Conditions for the Functionalization of 3-Amino-4-(phenylsulfonyl)thiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the functionalization of 3-Amino-4-(phenylsulfonyl)thiophene-2-carboxylic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this versatile yet challenging synthetic building block. The unique electronic nature of this molecule—possessing both an electron-donating amino group and two powerful electron-withdrawing groups (phenylsulfonyl and carboxylic acid)—presents specific hurdles that require carefully optimized reaction conditions.

This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to help you navigate the complexities of its functionalization and achieve your synthetic goals efficiently.

General Troubleshooting Workflow

Before delving into specific functionalizations, it is crucial to adopt a systematic approach to troubleshooting. Many reaction failures can be traced back to a few common sources. The following workflow provides a logical pathway for diagnosing and resolving experimental issues.

General Troubleshooting Workflow Start Problem: Low Yield / No Reaction Purity Verify Starting Material Purity & Integrity Start->Purity Conditions Re-evaluate Reaction Conditions Purity->Conditions Pure Impure Purify Starting Material Purity->Impure Impure Degraded Synthesize Fresh Batch Purity->Degraded Degraded Reagents Assess Reagent Quality & Stoichiometry Conditions->Reagents Temp Optimize Temperature & Time Conditions->Temp Solvent Screen Different Solvents Conditions->Solvent Atmosphere Ensure Inert Atmosphere (if needed) Conditions->Atmosphere Analysis Analyze Crude Reaction Mixture (LCMS/NMR) Reagents->Analysis DegradedReagent Use Fresh/Purified Reagents Reagents->DegradedReagent Stoichiometry Adjust Stoichiometry Reagents->Stoichiometry SideProduct Identify Side Products Analysis->SideProduct Side Products Detected Incomplete Incomplete Conversion: Drive Reaction Forward Analysis->Incomplete Starting Material Remaining Impure->Conditions Degraded->Start Success Problem Solved Temp->Success Solvent->Success Atmosphere->Success DegradedReagent->Success Stoichiometry->Success SideProduct->Conditions Modify Conditions to Minimize Incomplete->Temp Incomplete->Stoichiometry

Caption: General workflow for troubleshooting thiophene functionalization reactions.

Section 1: Functionalization of the Carboxylic Acid Group

The primary reactions at this position are amide bond formation and esterification. Both are significantly influenced by the electronic properties of the thiophene ring.

1.1. Amide Bond Formation: A Common Challenge

The core issue in forming an amide bond with this compound is the reduced nucleophilicity of the 3-amino group. The potent electron-withdrawing effect of the adjacent phenylsulfonyl group deactivates the amine, making it behave like a highly electron-deficient aniline.[1] Standard coupling protocols often fail or provide disappointingly low yields.[1][2]

Frequently Asked Questions (FAQs)

  • Q1: Why is my standard amide coupling reaction (e.g., EDC/HOBt) failing with this substrate?

    • A: The 3-amino group is not nucleophilic enough to efficiently attack the activated carboxylic acid intermediate formed by standard reagents like EDC/HOBt.[1] The electron density on the nitrogen atom is severely diminished by the phenylsulfonyl group, slowing down the rate of amide bond formation and allowing side reactions or decomposition to occur.

  • Q2: What class of coupling reagents is more suitable for this system?

    • A: For electron-deficient amines, more potent coupling reagents are required. Urionium-based reagents like HATU, HBTU, or COMU are generally more effective. These reagents form highly reactive acyl-OAt or acyl-OBt esters that are more susceptible to attack by weak nucleophiles.[2] Alternatively, methods that generate highly reactive intermediates like acyl fluorides can be successful.[3][4]

  • Q3: Should I be concerned about intramolecular reactions?

    • A: Yes. Under certain conditions, particularly with highly activated carboxylic acids, you might observe intramolecular cyclization or oligomerization, although intermolecular coupling with a desired amine is typically favored if the external nucleophile is present in sufficient concentration. Careful analysis of the crude reaction mixture by LCMS is essential to identify such byproducts.

Troubleshooting Guide: Amide Coupling

Problem Potential Cause Recommended Solution
Low to No Product Formation Insufficiently Active Coupling Reagent: The activated ester is not electrophilic enough for the deactivated amine.Switch to a stronger urionium-based reagent (e.g., HATU, COMU). Consider using a protocol that generates an acyl fluoride intermediate with reagents like PyFluor or XtalFluor-E.[3][4]
Inappropriate Base: The base may not be strong enough to deprotonate the amine or may cause side reactions.Use a non-nucleophilic organic base like DIPEA or 2,4,6-collidine. Avoid using DMAP as a primary base, as it can be less effective with highly deactivated systems, though it can be a useful additive in some protocols.[2]
Solvent Effects: The solvent may not adequately solubilize all components or may interfere with the reaction.Aprotic polar solvents like DMF, NMP, or DMA are generally preferred. Acetonitrile can also be effective.[2]
Formation of Multiple Byproducts Side Reactions of Activated Acid: The highly reactive activated intermediate is decomposing or reacting with other species.Lower the reaction temperature. Add the amine component immediately after the activation of the carboxylic acid. Ensure all reagents are anhydrous.
Epimerization (if amine is chiral): The base and/or high temperature can cause racemization at the α-carbon of the amino acid being coupled.Use a base like DIPEA or N-methylmorpholine. Additives like HOBt or Cl-HOBt can help suppress racemization, even when using stronger coupling reagents.
Reaction Stalls Poor Solubility: The activated intermediate or the product may be precipitating out of solution.Screen alternative solvents (e.g., NMP, DMA) or consider gentle heating (e.g., 40-50 °C) after initial activation at a lower temperature.
Reagent Degradation: The coupling reagent or base may have degraded due to moisture.Use freshly opened bottles of reagents or purify them before use. Ensure the reaction is run under an inert atmosphere (N₂ or Ar).

Optimized Protocol: Amide Coupling using HATU

  • To a solution of this compound (1.0 equiv) in anhydrous DMF (0.1 M) under a nitrogen atmosphere, add the desired amine (1.2 equiv).

  • Add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv) to the mixture and stir for 5 minutes at room temperature.

  • In a separate flask, dissolve HATU (1.1 equiv) in a minimum amount of anhydrous DMF.

  • Add the HATU solution dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by LCMS or TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

1.2. Esterification

Esterification of the carboxylic acid is generally more straightforward than amide coupling. Standard methods can be effective, but optimization may be required to improve yields and minimize side reactions.

Frequently Asked Questions (FAQs)

  • Q1: What are the most reliable methods for esterifying this substrate?

    • A: Fischer esterification (refluxing in the alcohol with a catalytic amount of strong acid like H₂SO₄ or HCl) is a classic and often effective method.[5] For milder conditions, using chlorosulphonic acid in the corresponding alcohol can be highly efficient.[6] Alternatively, reaction with an alkyl halide (e.g., methyl iodide, benzyl bromide) in the presence of a base like K₂CO₃ or Cs₂CO₃ in DMF is a reliable approach.

  • Q2: Can I use coupling reagents for esterification?

    • A: Yes, reagents like DCC in the presence of DMAP (the Steglich esterification) can be used. However, given the potential for side reactions with the amino group, direct alkylation or acid-catalyzed methods are often cleaner.

Troubleshooting Guide: Esterification

Problem Potential Cause Recommended Solution
Low Yield in Fischer Esterification Insufficient Acid Catalyst or High Water Content: The equilibrium is not driven towards the product.Use a higher loading of the acid catalyst. Use a Dean-Stark apparatus to remove water azeotropically. Ensure the alcohol solvent is anhydrous.
Decomposition: The substrate may be unstable to prolonged heating in strong acid.Switch to a milder method, such as alkylation with an alkyl halide and a base like Cs₂CO₃ in DMF at room temperature.
N-Alkylation as a Side Product Base is too strong or reaction temperature is too high during alkylation.Use a milder base such as K₂CO₃ instead of Cs₂CO₃. Run the reaction at a lower temperature (e.g., 0 °C to room temperature). The carboxylate is more nucleophilic than the deactivated amine, but this selectivity can be eroded under harsh conditions.
Section 2: Functionalization of the Amino Group

The reactivity of the 3-amino group is dominated by its low nucleophilicity. Reactions typically require more forcing conditions or specific catalytic systems compared to standard anilines.

2.1. N-Acylation & N-Sulfonylation

Direct acylation or sulfonylation of the deactivated amino group requires highly reactive electrophiles.

Frequently Asked Questions (FAQs)

  • Q1: Can I perform a simple N-acylation using an acid chloride or anhydride?

    • A: Yes, this is often the most direct method. The reaction will likely require a base (e.g., pyridine, DIPEA) and may need elevated temperatures to proceed at a reasonable rate due to the low nucleophilicity of the amine.

  • Q2: Are there any compatibility issues with the carboxylic acid group?

    • A: The carboxylic acid can form a mixed anhydride with the acylating agent or be deprotonated by the base, which can complicate the reaction. It is highly advisable to protect the carboxylic acid as an ester (e.g., methyl or ethyl ester) before attempting N-functionalization.[7][8]

2.2. N-Alkylation & Reductive Amination

These reactions are challenging and often result in low yields without careful optimization.

Frequently Asked Questions (FAQs)

  • Q1: Why is N-alkylation with alkyl halides so difficult?

    • A: The low nucleophilicity of the nitrogen makes the Sₙ2 reaction with an alkyl halide extremely slow. Forcing conditions (high temperature) can lead to decomposition and multiple alkylations.

  • Q2: Is palladium-catalyzed N-arylation (Buchwald-Hartwig amination) a viable strategy?

    • A: While challenging, it is possible. Buchwald-Hartwig amination of electron-deficient amines is known.[9] It would require careful selection of the palladium catalyst, ligand (e.g., bulky biaryl phosphine ligands), and base to achieve success. This approach is more suitable for creating N-aryl or N-heteroaryl bonds rather than N-alkyl bonds.

Protecting Group Strategy

Given the challenges of chemoselectivity, a protecting group strategy is often the most robust approach for complex syntheses involving this substrate.

Protecting_Group_Decision_Tree Start Need to functionalize the amino group? Protect_COOH Protect Carboxylic Acid as Ester (e.g., Methyl or Benzyl Ester) Start->Protect_COOH Yes Reaction_NH2 Perform N-Functionalization (e.g., Acylation, Sulfonylation) Protect_COOH->Reaction_NH2 Deprotect Deprotect Ester (e.g., LiOH for Methyl Ester, H₂/Pd-C for Benzyl Ester) Reaction_NH2->Deprotect End Desired N-Functionalized Product Deprotect->End

Caption: Decision workflow for N-functionalization via a protection strategy.

Recommended Protecting Groups

Functional Group Protecting Group Protection Conditions Deprotection Conditions Reference
Carboxylic Acid Methyl Ester MeOH, H₂SO₄ (cat.), reflux1. LiOH, THF/H₂O; 2. H⁺ workup[10]
Benzyl Ester Benzyl bromide, K₂CO₃, DMFH₂, Pd/C, EtOAc or MeOH[11]
t-Butyl Ester Isobutylene, H₂SO₄ (cat.)Trifluoroacetic acid (TFA)[10]
Amino Group Boc Boc₂O, Et₃N, DCMTFA in DCM; or HCl in Dioxane[8]
Cbz Cbz-Cl, NaHCO₃, Dioxane/H₂OH₂, Pd/C, EtOAc or MeOH[8]
Section 3: Potential Side Reactions
Decarboxylation

The presence of the thiophene ring and the electron-withdrawing phenylsulfonyl group can potentially facilitate decarboxylation under certain conditions, although this is less common than for β-keto acids.[12][13]

Frequently Asked Questions (FAQs)

  • Q1: Under what conditions should I be concerned about decarboxylation?

    • A: High temperatures (>150-200 °C), especially in the presence of acid or base, could induce decarboxylation.[12] Reactions that proceed through intermediates that stabilize a negative charge at the C2 position might also facilitate this process.

  • Q2: How can I avoid decarboxylation?

    • A: Use the mildest possible reaction conditions. If a reaction requires heat, perform a time-course study to find the minimum time and temperature required for completion. If decarboxylation is observed, converting the carboxylic acid to an ester early in the synthetic route is an effective preventative measure.

References
  • Benchchem. (n.d.). Technical Support Center: Overcoming Low Yields in Reactions with Electron-Deficient Anilines.
  • ResearchGate. (n.d.). Synthesis of N-functionalized 3-Aminothiophenes.
  • Benchchem. (n.d.). Technical Support Center: Optimizing Thiophene Functionalization.
  • ACS Publications. (2007). Thiophene Amination Routes to Nitrogen Functionalized Conjugated Polymers.
  • ResearchGate. (n.d.). Nitrogen-Derivatized Polythiophenes: Polythieno[3,4-b]pyrazines, Polyaminothiophenes, and Polythienopyrroles.
  • NIH. (n.d.). C–N Coupling of 3‐Aminothiophene with Substituted Benzenediazonium Cations.
  • Google Patents. (n.d.). Process for the preparation of 3-aminothiophene-2-carboxylic acid esters and the corresponding free carboxylic acids.
  • ResearchGate. (n.d.). Plausible reaction mechanism for synthesis of thiophene 2-carboxylic acid derivatives.
  • NIH. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
  • (n.d.). Protecting Groups.
  • NIH. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives.
  • RSC Publishing. (n.d.). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates.
  • ResearchGate. (2015). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates.
  • Organic Chemistry Portal. (n.d.). Protecting Groups.
  • Wikipedia. (n.d.). Protecting group.
  • University of Southern Denmark. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates.
  • RSC Publishing. (2019). Clickable coupling of carboxylic acids and amines at room temperature mediated by SO2F2.
  • Benchchem. (n.d.). Technical Support Center: Stability of Thiophene-Containing Compounds.
  • SciSpace. (1954). 3-Substituted Thiophenes. VII. Derivatives of 3-Aminothiophene.
  • MDPI. (n.d.). First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction.
  • Semantic Scholar. (2020). Efficient synthesis of new 3-amino-4-cyanothiophene derivatives.
  • Chemixl Intermediates Pvt. Ltd. (n.d.). 3-Amino-4-methyl Thiophene-2-carboxylic Acid Methyl ester.
  • PMC. (n.d.). Catalytic asymmetric functionalization and dearomatization of thiophenes.
  • GCW Gandhi Nagar Jammu. (n.d.). Carboxyl protecting groups.
  • RSC Publishing. (n.d.). Clickable coupling of carboxylic acids and amines at room temperature mediated by SO2F2: a significant breakthrough for the construction of amides and peptide linkages.
  • Wikipedia. (n.d.). Thiophene-2-carboxylic acid.
  • Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis.
  • Google Patents. (n.d.). Preparation method of 2-thiophenecarboxylic acid.
  • Sci-Hub. (n.d.). Synthesis and Reactivity of 3-Aminothiophenes and 3,4-Diaminothiophenes.
  • Benchchem. (n.d.). A Comparative Guide to the Synthesis of Functionalized Thiophenes.
  • NIH. (n.d.). Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)-one Derivatives.
  • TÜBİTAK Academic Journals. (2011). Chemistry of 2-aminothiophene-3-carboxamide and related compounds.
  • Echemi. (n.d.). 3-Amino-4-(phenylsulfonyl)-2-thiophenecarboxylic acid Safety Data Sheets.
  • RSC Publishing. (n.d.). Catalytic asymmetric functionalization and dearomatization of thiophenes.
  • YouTube. (2025). Decarboxylation of Carboxylic Acids.
  • Chemistry LibreTexts. (2021). 18.5: Decarboxylation of Carboxylic Acids.
  • ResearchGate. (2021). Esterification or Thioesterification of Carboxylic Acids with Alcohols or Thiols Using Amphipathic Monolith-SO3H Resin.
  • PubMed. (2019). Amide Synthesis from Thiocarboxylic Acids and Amines by Spontaneous Reaction and Electrosynthesis.
  • Master Organic Chemistry. (2022). Decarboxylation.
  • Google Patents. (n.d.). Process for esterification of amino acids and peptides.
  • (2024). TiF4-Catalyzed Direct Amidation of Carboxylic Acids and Amino Acids with Amines.
  • PubMed Central. (n.d.). Efficient Microwave-Assisted Synthesis of Ionic Esterified Amino Acids.
  • PubMed Central. (n.d.). Design, synthesis and evaluation of amino-3,5-dicyanopyridines and thieno[2,3-b]pyridines as ligands of adenosine A1 receptors for the potential treatment of epilepsy.

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Technical Support Center: Crystallization of 3-Amino-4-(phenylsulfonyl)thiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the crystallization of 3-Amino-4-(phenylsulfonyl)thiophene-2-carboxylic acid (CAS No. 175201-59-9). This document provides in-depth troubleshooting advice and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in obtaining high-quality crystals of this compound. The guidance herein is based on established principles of crystallization and practical laboratory experience.

Introduction to Crystallization Challenges

This compound is a molecule possessing multiple functional groups: an amine, a carboxylic acid, and a phenylsulfonyl group attached to a thiophene core.[1][2] This structural complexity can present unique challenges during crystallization. Factors such as strong intermolecular hydrogen bonding, potential for zwitterion formation, and varied solubility characteristics necessitate a systematic and well-understood approach to achieve a pure, crystalline solid. This guide will walk you through common issues and their underlying causes, providing actionable solutions.

Troubleshooting Guide (Q&A Format)

This section directly addresses specific problems you may encounter during the crystallization process.

Q1: My compound has "oiled out" or precipitated as an amorphous solid instead of forming crystals. What's happening and how can I fix it?

A1: "Oiling out" occurs when the solute precipitates from a supersaturated solution at a temperature above its melting point or when the concentration is too high for orderly crystal lattice formation. The resulting oil is a liquid phase of your compound that is immiscible with the solvent. Amorphous solids form when this precipitation happens too rapidly, preventing the molecules from arranging into a defined crystal lattice.[3]

Causality & Solutions:

  • Excessive Supersaturation/Rapid Cooling: If the solution is cooled too quickly, molecules do not have sufficient time to orient themselves correctly.

    • Solution: Slow down the cooling process. Instead of a cold water or ice bath, allow the flask to cool to room temperature on the benchtop, insulated with a cloth or paper towels. If necessary, then proceed to slower cooling in a refrigerator. An ideal crystallization should show initial crystal formation over 5-20 minutes.[4]

  • Solvent Choice: The solvent may be too "good," meaning the compound remains highly soluble even at lower temperatures, or too "poor," causing it to crash out of solution immediately.

    • Solution A (Reduce Solvent Polarity): If using a highly polar solvent, try a solvent system. Dissolve your compound in a minimal amount of a "good" hot solvent (e.g., ethanol, methanol) and then slowly add a "poor," less polar anti-solvent (e.g., water, hexane) dropwise at an elevated temperature until the solution becomes faintly cloudy (the cloud point).[3][5] Then, add a drop or two of the good solvent to redissolve the solid and allow the mixture to cool slowly.

    • Solution B (Re-evaluate Solvent): The ideal solvent is one where the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[5][6] Test solubility in a range of solvents (see Table 1) to find a more suitable candidate.

  • Inducing Nucleation: Sometimes, a supersaturated solution is stable and reluctant to form the initial crystal nuclei.

    • Solution: Try scratching the inside of the flask with a glass rod just below the solvent surface.[4] The microscopic scratches provide an energy-favorable surface for crystal growth. Alternatively, add a "seed crystal"—a tiny amount of the pure solid compound—to initiate crystallization.[4]

Q2: I've successfully formed crystals, but my yield is very low. How can I improve it?

A2: A low yield typically indicates that a significant portion of your compound remains dissolved in the mother liquor after filtration. [4]

Causality & Solutions:

  • Excess Solvent: Using more solvent than the minimum required to dissolve the compound at high temperature is a primary cause of low yield.

    • Solution: In your next attempt, use less solvent. If you've already completed the crystallization, you can try to recover more product by slowly evaporating some of the solvent from the mother liquor and cooling it again to obtain a second crop of crystals.[4] Be aware that second-crop crystals may be less pure.

  • Premature Crystallization: If using hot filtration to remove insoluble impurities, the compound may crystallize on the filter funnel, reducing the yield.

    • Solution: Ensure the filtration apparatus (funnel, filter paper, and receiving flask) is pre-heated before filtering the hot solution.[6] This can be done by placing them in an oven or by passing hot solvent through the setup immediately before your solution.

  • Incomplete Precipitation: The final cooling temperature may not be low enough to maximize crystal precipitation.

    • Solution: After cooling to room temperature, place the crystallization flask in an ice-water bath for an additional 30-60 minutes to decrease the compound's solubility further and maximize the yield.

Q3: The final crystalline product is discolored or appears impure. What steps should I take?

A3: Discoloration often points to the presence of high-molecular-weight, colored byproducts from the synthesis, while other impurities may be co-crystallized.

Causality & Solutions:

  • Colored Impurities: These are often polar, chromophoric molecules.

    • Solution: Use activated charcoal (carbon) to decolorize the solution.[5] After dissolving your crude compound in the hot solvent, add a very small amount of activated charcoal (a spatula tip is usually sufficient), swirl, and perform a hot gravity filtration to remove the charcoal and the adsorbed impurities before allowing the solution to cool.[6] Using too much charcoal can lead to product loss.[4]

  • Trapped Mother Liquor: Impurities dissolved in the solvent can become trapped on the surface of your crystals during filtration.

    • Solution: After filtration, wash the crystals in the filter funnel with a small amount of ice-cold crystallization solvent. The cold solvent will wash away surface impurities without dissolving a significant amount of your desired product.

  • Rapid Crystal Growth: As mentioned in Q1, rapid crystallization can trap impurities within the crystal lattice.[4]

    • Solution: Slow down the crystal growth by using slightly more solvent than the minimum required and allowing for a slower cooling process.[4] If impurities persist, a second recrystallization may be necessary.

Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for addressing common crystallization issues.

G start Crystallization Issue no_xtal No Crystals Form (Oiling Out / Amorphous Solid) start->no_xtal low_yield Low Crystal Yield start->low_yield impure_xtal Impure / Discolored Crystals start->impure_xtal sol_slow_cool 1. Slow Down Cooling Rate (Benchtop, then fridge) no_xtal->sol_slow_cool sol_solvent 2. Modify Solvent System (Try anti-solvent) no_xtal->sol_solvent sol_induce 3. Induce Nucleation (Scratch flask / Add seed crystal) no_xtal->sol_induce sol_less_solvent 1. Use Less Solvent (Concentrate mother liquor) low_yield->sol_less_solvent sol_preheat 2. Pre-heat Filtration Funnel low_yield->sol_preheat sol_ice_bath 3. Cool Further (Use ice-water bath) low_yield->sol_ice_bath sol_charcoal 1. Use Activated Charcoal (Perform hot filtration) impure_xtal->sol_charcoal sol_wash 2. Wash Crystals Correctly (Use ice-cold solvent) impure_xtal->sol_wash sol_recrystallize 3. Re-crystallize the Product impure_xtal->sol_recrystallize

Caption: A flowchart for troubleshooting common crystallization problems.

Frequently Asked Questions (FAQs)

  • What are the recommended solvent systems for this compound?

    • Given the polar amine and carboxylic acid groups, polar protic solvents like ethanol, methanol, or isopropanol are good starting points.[3] Water can also be effective, especially for forming salts.[7] For a two-solvent system, a combination like Ethanol/Water, Methanol/Water, or Ethyl Acetate/Hexane could be effective, where the compound is dissolved in the more polar solvent first.[3]

  • What is the expected appearance and purity of the final product?

    • The pure compound is expected to be a solid.[1] While specific color information is not widely published, many thiophene derivatives are off-white to light yellow. A purity of ≥95% is typically available commercially.[1]

  • How should I dry the final crystals?

    • After filtration and washing, the crystals can be dried in a vacuum oven at a moderate temperature (e.g., 40-50 °C) to remove residual solvent without causing decomposition. Air drying is also an option but will take longer.

Recommended Crystallization Protocol

This protocol provides a robust starting point for the recrystallization of this compound.

Objective: To purify the crude solid product via single-solvent recrystallization.

Materials:

  • Crude this compound

  • Candidate solvent (e.g., Ethanol)

  • Erlenmeyer flasks (2)

  • Hot plate with stirring capability

  • Glass funnel and fluted filter paper

  • Büchner funnel and filter flask

  • Vacuum source

Procedure:

  • Solvent Selection: Place a small amount (e.g., 20-30 mg) of the crude solid in a test tube. Add the chosen solvent (e.g., Ethanol) dropwise at room temperature. The compound should be sparingly soluble or insoluble. Heat the test tube; the compound should fully dissolve. Allow it to cool; crystals should reappear. This confirms a suitable solvent.[5][6]

  • Dissolution: Place the bulk of the crude solid into an Erlenmeyer flask with a stir bar. Add the minimum amount of hot solvent required to just dissolve the solid completely at or near the solvent's boiling point.

  • (Optional) Decolorization: If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and bring it back to a boil for a few minutes.

  • Hot Filtration: Pre-heat a second Erlenmeyer flask and a gravity filtration setup (funnel with fluted filter paper). Filter the hot solution quickly to remove any insoluble impurities (or the charcoal). This step is crucial for removing particulate matter.[6]

  • Crystallization: Cover the flask containing the hot, clear filtrate with a watch glass and allow it to cool slowly to room temperature on a benchtop. Do not disturb the flask during this period.

  • Cooling: Once the flask has reached room temperature and crystal growth has slowed, place it in an ice-water bath for at least 30 minutes to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: With the vacuum off, add a small volume of ice-cold solvent to the crystals to wash away any remaining mother liquor. Re-apply the vacuum to pull the wash solvent through. Repeat if necessary.

  • Drying: Transfer the crystalline product to a watch glass and dry to a constant weight, preferably in a vacuum oven.

Solubility Data (Qualitative)

The following table provides a general guide for solvent selection based on the principle of "like dissolves like."[3] Empirical testing is required for precise solubility.

Solvent ClassExample(s)Expected Solubility of Target CompoundRationale
Polar Protic Water, Ethanol, MethanolGood to Moderate The amine and carboxylic acid groups can form strong hydrogen bonds with these solvents.[8]
Polar Aprotic Acetone, Ethyl Acetate (EA)Moderate to Low Can accept hydrogen bonds but cannot donate; solubility is expected to be lower than in protic solvents.
Non-Polar Hexane, TolueneVery Low / Insoluble The molecule's overall polarity is too high for significant solubility in non-polar solvents.

References

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]

  • wikiHow. (2024). 9 Ways to Crystallize Organic Compounds. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. Retrieved from [Link]

  • Google Patents. (1984). EP0109381B1 - Thiophene-2-carboxylic-acid derivatives and process for their preparation.
  • University of Geneva. Guide for crystallization. Retrieved from [Link]

  • SOP: CRYSTALLIZATION. Standard Operating Procedure for Crystallization. Retrieved from [Link]

  • Google Patents. (2010). CN101906092B - Preparation method of 2-thiophenecarboxylic acid.
  • Google Patents. (1959). DE1055007B - Process for the preparation of 3-aminothiophene-2-carboxylic acid esters and the corresponding free carboxylic acids.
  • Crysdot. This compound. Retrieved from [Link]

Sources

Technical Support Center: Purification of 3-Amino-4-(phenylsulfonyl)thiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Note from Your Senior Application Scientist

Welcome to the dedicated technical support guide for 3-Amino-4-(phenylsulfonyl)thiophene-2-carboxylic acid. As a molecule possessing a unique combination of acidic (carboxylic acid), basic (amine), and highly polar (phenylsulfonyl) functional groups, its purification presents a distinct set of challenges. Crude samples can range from off-white solids to dark, tarry residues, often contaminated with starting materials, side-products, and polymers.

This guide is structured to move beyond simple step-by-step instructions. It aims to provide you with the underlying chemical principles and strategic workflows necessary to diagnose issues with your crude material and select the most effective purification strategy. By understanding the "why" behind each technique, you can adapt and optimize these methods for your specific experimental outcomes.

Part 1: Frequently Asked Questions & Initial Diagnosis

This section addresses the most common issues encountered during the synthesis and initial workup of this compound, which is often prepared via the Gewald reaction.[1][2][3]

Q1: What are the most likely impurities in my crude product?

A: The impurity profile is heavily dependent on the reaction conditions. Given its synthesis via the Gewald pathway, you should anticipate:

  • Unreacted Starting Materials: Such as the active methylene nitrile or the ketone/aldehyde component.[4]

  • Knoevenagel Condensation Intermediates: The stable α,β-unsaturated nitrile formed before cyclization can persist if the reaction is incomplete.[1][4]

  • Polymeric Byproducts & Polysulfides: These are common culprits for dark brown or black tarry residues, often resulting from excessive reaction temperatures.[4]

  • Dimerization Products: The α,β-unsaturated nitrile intermediate can sometimes dimerize, creating a significant byproduct.[4]

Q2: My crude product is a dark, insoluble tar. What happened and can it be salvaged?

A: A dark, intractable tar is almost certainly due to polymerization or the formation of complex polysulfides.[4] This is typically caused by overheating the reaction mixture. While salvaging the desired product can be difficult, it is not always impossible. The first step is to attempt to dissolve a small portion of the crude material in a range of solvents (e.g., DMSO, DMF, or hot ethanol). If some dissolution occurs, you may be able to proceed with a challenging chromatographic purification. However, the most effective solution is preventative: strictly control the reaction temperature during synthesis.

Q3: Why is my compound "streaking" or "tailing" severely on a standard silica gel TLC plate?

A: This is a classic sign of a highly polar compound interacting strongly with the acidic silica gel stationary phase. Your molecule has three polar functional groups. The basic amine group can interact ionically with the acidic silanol groups (Si-OH) on the silica surface, while the carboxylic acid and sulfonyl groups contribute to strong polar retention. This leads to poor mobility and significant tailing.[5][6] To get a more informative TLC, try adding 1-2% acetic or formic acid to your mobile phase to protonate the amine or, conversely, a small amount of triethylamine or ammonia to mask the acidic silanol sites.[5]

Part 2: Strategic Purification Workflow

The optimal purification strategy depends on the impurity profile and the desired final purity. This workflow provides a decision-making framework.

purification_workflow start Crude Product Analysis (TLC, Solubility Test) decision1 Is the major spot >90% by TLC? start->decision1 recrystallization Primary Method: Optimized Recrystallization decision1->recrystallization  Yes decision2 Are impurities acidic, basic, or neutral? decision1->decision2  No chromatography Secondary/Final Polish Method: Column Chromatography recrystallization->chromatography If further polishing needed acid_base Primary Method: Acid-Base Extraction decision2->acid_base  Yes, distinct properties decision2->chromatography  No, or for higher purity acid_base->chromatography If further polishing needed decision3 Purity Goal? chromatography->decision3 normal_phase Normal-Phase (Deactivated Silica) decision3->normal_phase >95% Purity reversed_phase Reversed-Phase (RP-HPLC) (Recommended for High Purity) decision3->reversed_phase >99% Purity / Analytical

Caption: Decision tree for selecting a purification method.

Part 3: Troubleshooting and Method Selection Guide

The choice of a primary purification technique is critical. This table summarizes the strengths and weaknesses of each approach for this specific molecule.

MethodScaleTypical PurityProsCons
Recrystallization Milligrams to KilogramsGood to Excellent (>98%)Scalable, cost-effective, removes finely dispersed impurities.Finding a suitable solvent can be challenging; ineffective if impurities have similar solubility.
Acid-Base Extraction Milligrams to GramsGood (Removes specific impurity classes)Excellent for removing neutral, strictly acidic, or strictly basic impurities.[7][8]Ineffective for impurities with similar amphoteric properties; requires multiple steps.[7]
Column Chromatography Milligrams to GramsGood to Excellent (>99%)Highest resolution; can separate complex mixtures.Can be low-yielding due to product adsorption/degradation on silica[6]; requires significant solvent; less scalable.

Part 4: Detailed Experimental Protocols

Protocol 1: Purification by Optimized Recrystallization

This method is ideal if your crude product is already of reasonable purity (>85-90%) and you need to remove minor impurities. The key is finding a solvent that dissolves the compound when hot but in which it is poorly soluble when cold.

Step-by-Step Methodology:

  • Solvent Screening: In parallel small vials, test the solubility of ~10-20 mg of crude material in 0.5 mL of various solvents (see table below). Heat, vortex, and cool to observe which solvent provides a significant precipitate upon cooling.

  • Dissolution: In an appropriately sized flask, add the crude solid and the chosen solvent (or solvent mixture). Heat the mixture to boiling (using a water bath or heating mantle) while stirring until all the solid dissolves. Add the minimum amount of hot solvent required for complete dissolution.

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat to boiling for 5-10 minutes.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. For maximum yield, subsequently cool it in an ice bath for at least one hour.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under high vacuum.

Table of Potential Recrystallization Solvents for Screening:

SolventClassNotes
EthanolPolar ProticGood starting point.
IsopropanolPolar ProticSimilar to ethanol, may offer different solubility.
AcetonitrilePolar AproticCan be effective for moderately polar compounds.
WaterPolar ProticMay require pH adjustment to suppress solubility.
Ethanol/WaterMixtureA powerful combination; adjust the ratio to fine-tune solubility.
Acetic AcidPolar ProticCan be very effective but difficult to remove completely.
Protocol 2: Purification by Acid-Base Extraction

This powerful technique leverages the amphoteric nature of your molecule to separate it from non-ionizable (neutral) impurities.[9][10] The carboxylic acid is deprotonated by a weak base, moving the resulting salt into the aqueous phase, leaving neutral impurities in the organic phase.

acid_base_workflow start Crude Product (Dissolved in Ethyl Acetate) sep_funnel1 Separatory Funnel: Add aq. NaHCO3 solution Shake & Separate Layers start->sep_funnel1 organic_layer1 Organic Layer: Contains Neutral Impurities (Discard) sep_funnel1->organic_layer1 Top Layer (EtOAc) aqueous_layer1 Aqueous Layer 1: Contains Product as Sodium Salt (Keep) sep_funnel1->aqueous_layer1 Bottom Layer (Aqueous) beaker Beaker: Cool Aqueous Layer 1 in Ice Bath aqueous_layer1->beaker precipitation Acidify slowly with HCl (aq) to pH ~3-4 beaker->precipitation filtration Vacuum Filter Precipitate precipitation->filtration pure_product Pure Product (Wash with cold water & dry) filtration->pure_product

Sources

Technical Support Center: Troubleshooting the Characterization of Substituted Thiophenes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the characterization of substituted thiophenes. This guide is designed for researchers, chemists, and material scientists who work with these versatile heterocyclic compounds. Substituted thiophenes are foundational to numerous applications, from pharmaceuticals to organic electronics. However, their unique electronic structure and reactivity can present significant challenges during routine analysis.

This resource provides in-depth, field-tested insights into common pitfalls and their solutions, moving beyond simple procedural lists to explain the underlying chemical principles. Here, you will find a series of frequently asked questions and troubleshooting guides designed to help you navigate the complexities of thiophene characterization with confidence.

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Pitfalls

NMR is the cornerstone of structural elucidation, but the thiophene ring's electronic properties often lead to spectra that are more complex than they first appear.

FAQ 1.1: Why am I seeing complex or unexpected splitting patterns in the ¹H NMR of my substituted thiophene?

This is a frequent issue stemming from the thiophene ring's electronic system, which facilitates long-range couplings. Unlike simple aliphatic or benzene systems where coupling is typically observed between protons on adjacent carbons (³J coupling), thiophenes exhibit significant coupling between protons across four or even five bonds (⁴J and ⁵J).

Causality Explained: The π-system of the thiophene ring allows for the transmission of spin information over longer distances. The magnitude of these long-range couplings is often influenced by the position and electronic nature of the substituents on the ring. For instance, ⁴J coupling between protons at the 2- and 4-positions is often smaller than the ⁴J coupling between protons at the 2- and 5-positions.

Troubleshooting Guide 1.1: A Systematic Approach to Deciphering Complex Thiophene ¹H NMR Spectra
  • Start with High Field Strength: If possible, acquire the spectrum on a higher field spectrometer (e.g., 500 MHz or above). This will increase the chemical shift dispersion (in Hz) between coupled protons, simplifying complex multiplets into more recognizable patterns.

  • Perform Homonuclear Decoupling Experiments:

    • Identify a well-resolved proton signal in your spectrum.

    • Irradiate this specific proton's frequency.

    • Observe the resulting spectrum. The multiplet structures of any protons coupled to the irradiated proton will collapse into simpler patterns. This is a definitive way to establish coupling relationships.

  • Utilize 2D NMR Spectroscopy: For unambiguously assigning protons and their couplings, 2D NMR is invaluable.

    • COSY (Correlation Spectroscopy): This experiment reveals which protons are coupled to each other. Cross-peaks will appear between the signals of coupled protons. This is particularly useful for confirming both short-range (³J) and long-range (⁴J, ⁵J) couplings.

    • TOCSY (Total Correlation Spectroscopy): This is useful for identifying all protons within a single spin system, even if they are not directly coupled.

  • Simulate the Spectrum: Use NMR simulation software to model the spectrum based on expected chemical shifts and coupling constants. By adjusting these parameters to match the experimental spectrum, you can confirm your assignments and extract precise coupling constant values.

Caption: Visualization of typical proton-proton coupling constants (J) in a thiophene ring.

FAQ 1.2: My ¹³C NMR signals for the thiophene ring are weak or difficult to assign. What can I do?

This is a common issue, particularly for quaternary carbons (carbons with no attached protons) and in cases of low sample concentration. The long relaxation times (T1) of carbon nuclei, especially those without attached protons, can lead to weak signals.

Causality Explained: The primary relaxation mechanism for protonated carbons is dipole-dipole interaction with the attached protons. Quaternary carbons lack this efficient relaxation pathway, resulting in longer T1 values. If the delay between NMR pulses is shorter than the T1, the signal does not fully recover, leading to saturation and a significant decrease in signal intensity.

Troubleshooting Guide 1.2: Enhancing and Assigning Thiophene ¹³C NMR Signals
  • Increase the Number of Scans: This is the simplest way to improve the signal-to-noise ratio. Doubling the scans increases the signal-to-noise by a factor of √2.

  • Adjust Acquisition Parameters:

    • Increase the Relaxation Delay (d1): For quaternary carbons, increasing the delay between pulses (e.g., to 5-10 seconds) allows for more complete relaxation and results in a stronger signal.

    • Add a Relaxation Agent: A small amount of a paramagnetic relaxation agent like Cr(acac)₃ can shorten the T1 of all carbons, including quaternaries, leading to stronger signals with shorter experimental times. Use with caution as this can cause line broadening.

  • Employ Advanced NMR Experiments:

    • DEPT (Distortionless Enhancement by Polarization Transfer): DEPT-135 and DEPT-90 experiments are excellent for differentiating between CH, CH₂, and CH₃ groups. A DEPT-135 spectrum will show CH and CH₃ signals pointing up and CH₂ signals pointing down, while a DEPT-90 will only show CH signals. Quaternary carbons are not observed.

    • HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates each carbon with its directly attached proton(s). It is a highly sensitive and definitive way to assign protonated carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): This 2D experiment shows correlations between carbons and protons that are two or three bonds away. It is essential for assigning quaternary carbons by correlating them to nearby protons.

Section 2: Mass Spectrometry (MS) Challenges

The stability of the thiophene ring can lead to complex fragmentation patterns and make analysis, especially of polymers, non-trivial.

FAQ 2.1: Why is my substituted thiophene fragmenting in an unexpected way in the mass spectrometer?

While the thiophene ring is aromatic and relatively stable, under high-energy conditions like Electron Ionization (EI), it can undergo complex rearrangements and ring-opening fragmentations that are not immediately obvious.

Causality Explained: The sulfur atom and the π-system play a key role in the fragmentation pathways. Common fragmentation mechanisms include:

  • Loss of the Substituent: A simple cleavage of the bond between the ring and a substituent.

  • Ring Cleavage: The ring itself can fragment, often by losing C₂H₂S or a thioformyl radical (HCS•).

  • Rearrangement: Substituents can rearrange on the ring prior to fragmentation, leading to unexpected fragment ions.

Troubleshooting Guide 2.1: Interpreting Thiophene Fragmentation and Selecting the Right Ionization Method
  • Analyze Isotope Patterns: Sulfur has a characteristic isotope pattern, with ³⁴S being about 4.4% as abundant as ³²S. Look for an M+2 peak with this abundance to confirm that a fragment contains the sulfur atom.

  • Use High-Resolution MS (HRMS): HRMS provides the exact mass of the ions, allowing you to determine their elemental composition. This is crucial for distinguishing between fragments with the same nominal mass but different formulas.

  • Switch to a Softer Ionization Technique: If EI is causing excessive fragmentation and you can't see a clear molecular ion peak, switch to a softer method:

    • Chemical Ionization (CI): Uses a reagent gas to produce protonated molecules [M+H]⁺, which are more stable and less prone to fragmentation.

    • Electrospray Ionization (ESI): Ideal for polar or charged thiophene derivatives. It's a very soft technique that usually yields a strong molecular ion or protonated molecule.

    • Matrix-Assisted Laser Desorption/Ionization (MALDI): Excellent for non-volatile or larger molecules, including oligothiophenes.

M [C₄H₃S-R]⁺˙ Molecular Ion M_minus_R [C₄H₃S]⁺ Loss of R• M->M_minus_R - R• M_minus_HCS [C₃H₂R]⁺˙ Loss of HCS• M->M_minus_HCS - HCS• M_minus_C2H2 [C₂HSR]⁺˙ Loss of Acetylene M->M_minus_C2H2 - C₂H₂

Caption: Simplified view of potential fragmentation pathways for a substituted thiophene in MS.

Section 3: Chromatographic Complications

The polarity and potential for interaction of the sulfur atom can lead to frustrating issues in both gas and liquid chromatography.

FAQ 3.1: My substituted thiophene is showing peak tailing or poor peak shape in HPLC. How can I improve this?

Peak tailing is often a sign of undesirable secondary interactions between your analyte and the stationary phase, most commonly the silica backbone of reversed-phase columns.

Causality Explained: The lone pairs of electrons on the thiophene's sulfur atom can interact with acidic silanol groups (Si-OH) on the surface of the silica support. This strong interaction can slow down a portion of the analyte molecules as they pass through the column, leading to a "tail" on the backside of the chromatographic peak. This is particularly problematic with basic or highly polar thiophene derivatives.

Troubleshooting Guide 3.1: Optimizing HPLC Methods for Thiophenes
  • Use an End-Capped Column: Modern HPLC columns are often "end-capped," meaning the free silanol groups have been chemically deactivated. Ensure you are using a high-quality, end-capped C18 or C8 column.

  • Modify the Mobile Phase:

    • Adjust pH: If your analyte has acidic or basic functionality, adjusting the pH of the mobile phase can suppress its ionization and reduce interactions with the stationary phase. For basic analytes, a slightly higher pH can help.

    • Add an Ion-Pairing Reagent: For charged thiophenes, adding an ion-pairing reagent like trifluoroacetic acid (TFA) at a low concentration (0.05-0.1%) can mask the silanol groups and improve peak shape.

    • Use a Different Organic Modifier: If you are using acetonitrile, try methanol, or vice-versa. They have different selectivities and may reduce secondary interactions.

  • Consider a Different Stationary Phase: If mobile phase optimization is not enough, consider a column with a different stationary phase, such as a phenyl-hexyl or a polar-embedded phase, which can offer different selectivity and reduce silanol interactions.

Mobile Phase Composition (Acetonitrile:Water)AdditivePeak Asymmetry Factor (As)
60:40None2.1
60:400.1% Formic Acid1.5
60:400.1% Trifluoroacetic Acid (TFA)1.2
60:4010 mM Ammonium Acetate1.3

An asymmetry factor of 1.0 represents a perfectly symmetrical Gaussian peak. Higher values indicate tailing.

Section 4: UV-Vis Spectroscopy and Photophysical Characterization

The electronic properties of substituted thiophenes are central to their applications and are highly sensitive to their environment.

FAQ 4.1: The UV-Vis absorption maximum (λₘₐₓ) of my substituted thiophene has shifted unexpectedly. What does this indicate?

The λₘₐₓ of a substituted thiophene is a direct reflection of its electronic structure, specifically the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). Any shift indicates a change in this energy gap.

Causality Explained:

  • Substituent Effects: Electron-donating groups (e.g., -OCH₃, -NH₂) tend to raise the HOMO energy level, while electron-withdrawing groups (e.g., -NO₂, -CN) tend to lower the LUMO energy level. Both effects decrease the HOMO-LUMO gap, resulting in a bathochromic shift (a shift to a longer wavelength, i.e., red-shift).

  • Solvatochromism: A change in λₘₐₓ with solvent polarity is called solvatochromism. Polar solvents can stabilize the excited state more than the ground state (or vice-versa), altering the energy gap.

  • Aggregation: In concentrated solutions, thiophene molecules can stack (π-stacking). This intermolecular interaction alters the electronic energy levels, often leading to a hypsochromic shift (a shift to a shorter wavelength, i.e., blue-shift) in what is known as H-aggregation.

Troubleshooting Guide 4.1: Investigating Shifts in Thiophene UV-Vis Spectra
  • Verify Purity: First, ensure the sample is pure. Impurities, especially those with strong chromophores, can dramatically alter the observed spectrum. Re-purify the sample if necessary and re-run the analysis.

  • Conduct a Solvent Study: Run the UV-Vis spectrum in a series of solvents with varying polarities (e.g., hexane, toluene, chloroform, acetonitrile, methanol). A systematic shift in λₘₐₓ is a strong indicator of solvatochromism.

  • Perform a Concentration-Dependent Study: Acquire spectra at several different concentrations (e.g., from 10⁻⁶ M to 10⁻⁴ M). If the λₘₐₓ or the shape of the absorption band changes with concentration, it is likely due to aggregation.

  • Correlate with Theory: Use computational chemistry (e.g., Density Functional Theory, DFT) to calculate the expected HOMO-LUMO gap and electronic transitions. This can help confirm whether the observed shifts are consistent with the expected electronic effects of your substituents.

cluster_0 Unsubstituted Thiophene cluster_1 Thiophene + Electron Donating Group cluster_2 Thiophene + Electron Withdrawing Group LUMO_unsub LUMO HOMO_unsub HOMO LUMO_unsub->HOMO_unsub ΔE₁ LUMO_edg LUMO HOMO_edg HOMO (Raised) LUMO_edg->HOMO_edg ΔE₂ < ΔE₁ (Red Shift) LUMO_ewg LUMO (Lowered) HOMO_ewg HOMO LUMO_ewg->HOMO_ewg ΔE₃ < ΔE₁ (Red Shift)

Caption: How electron-donating and withdrawing groups decrease the HOMO-LUMO gap in thiophenes.

References

  • Nuclear Magnetic Resonance Spectroscopy of Thiophenes. (Source: Comprehensive Organic Chemistry Experiments for the Laboratory Classroom, Royal Society of Chemistry) [Link]

  • Mass Spectrometry of Heterocyclic Compounds. (Source: Spectrometric Identification of Organic Compounds, John Wiley & Sons) [Link]

  • Practical HPLC Method Development. (Source: Practical HPLC Method Development, John Wiley & Sons) [Link]

  • Photophysics of Conjugated Polymers. (Source: Conjugated Polymers: Theory, Synthesis, Properties, and Characterization, Wiley-VCH) [Link]

  • Interpreting Mass Spectra of Organic Compounds. (Source: Mass Spectrometry: A Textbook, Springer) [Link]

  • 2D NMR Spectroscopy. (Source: Understanding NMR Spectroscopy, John Wiley & Sons) [Link]

Technical Support Center: Enhancing Cell Permeability of 3-Amino-4-(phenylsulfonyl)thiophene-2-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Amino-4-(phenylsulfonyl)thiophene-2-carboxylic acid derivatives. This guide is designed to provide expert insights and practical troubleshooting for the common challenge of enhancing the cell permeability of this important class of compounds. The inherent physicochemical properties of this scaffold—namely the presence of a carboxylic acid and a sulfonamide group—can present significant hurdles to achieving optimal cellular uptake. This resource offers a structured approach to diagnosing permeability issues and implementing effective solutions.

Part 1: Foundational Challenges & Initial Assessment

Frequently Asked Questions (FAQs)

Q1: Why do my this compound derivatives exhibit low cell permeability?

A1: The low cell permeability of this series is often multifactorial, stemming from the core scaffold's characteristics. The carboxylic acid moiety is typically ionized at physiological pH, leading to a high degree of polarity and a significant energy barrier for passive diffusion across the lipid bilayer of the cell membrane.[1] Additionally, the sulfonamide group can contribute to the polar surface area and may engage in hydrogen bonding with the aqueous environment, further hindering membrane translocation. While the thiophene ring itself can impart some lipophilicity, which is generally favorable for permeability, the combined effect of the ionizable and polar functional groups often dominates, resulting in poor passive diffusion.[2]

Q2: What is the first step I should take to assess the permeability of my compounds?

A2: A tiered approach to permeability assessment is recommended, starting with a high-throughput, cost-effective in vitro assay. The Parallel Artificial Membrane Permeability Assay (PAMPA) is an excellent initial screen.[3] This cell-free assay provides a measure of a compound's passive permeability across an artificial lipid membrane, offering a baseline understanding of its intrinsic ability to cross a biological membrane without the complexities of active transport.

Q3: My compound shows low permeability in the PAMPA assay. What does this indicate?

A3: Low permeability in a PAMPA assay strongly suggests that the intrinsic physicochemical properties of your compound, such as high polarity and/or low lipophilicity, are the primary barriers to membrane transport.[4] This result indicates that strategies to either increase lipophilicity or mask polar functional groups will likely be necessary to improve cell permeability.

Part 2: Troubleshooting Low Permeability & Advanced Assays

Troubleshooting Guide

Issue: My compound has poor permeability in the PAMPA assay. What are my next steps?

Potential Cause Recommended Action Scientific Rationale
High Polarity due to Carboxylic Acid 1. Prodrug Approach: Synthesize an ester prodrug of the carboxylic acid. Simple alkyl esters (e.g., ethyl, methyl) are a common starting point.[5] 2. Bioisosteric Replacement: Consider replacing the carboxylic acid with a less acidic bioisostere, such as a tetrazole or an acylsulfonamide.[6][7]1. Masking the ionizable carboxylic acid as a more lipophilic ester neutralizes the negative charge, significantly enhancing passive diffusion across the cell membrane. The ester can then be cleaved by intracellular esterases to release the active carboxylic acid.[5] 2. Bioisosteres can mimic the key interactions of the carboxylic acid with its target while possessing more favorable physicochemical properties for cell penetration.[8]
Low Lipophilicity 1. Structural Modification: Introduce lipophilic substituents on the phenylsulfonyl or thiophene ring. 2. Formulation Strategy: For in vitro cell-based assays, consider using a formulation aid like a cyclodextrin to improve solubility and apparent permeability.[9]1. Increasing the overall lipophilicity of the molecule can improve its partitioning into the lipid membrane, thereby enhancing permeability.[2] 2. While not a medicinal chemistry solution, formulation can help overcome solubility limitations that may be masking the true permeability of the compound in aqueous assay buffers.[10]

Issue: My compound has moderate to high permeability in PAMPA, but low activity in cell-based assays.

This scenario suggests that factors beyond passive diffusion may be limiting the intracellular concentration of your compound. The next step is to move to cell-based permeability assays to investigate active transport mechanisms.

Advanced Permeability Assessment Workflow

workflow PAMPA PAMPA Assay (Initial Screen for Passive Permeability) Decision1 Low Permeability? PAMPA->Decision1 Caco2 Caco-2 Permeability Assay (Investigate Passive & Active Transport) Decision2 High Efflux Ratio? Caco2->Decision2 MDCK MDCK-MDR1 Permeability Assay (Specifically Assess P-gp Efflux) Prodrug Medicinal Chemistry: Prodrug Strategy Bioisostere Medicinal Chemistry: Bioisosteric Replacement Formulation Formulation Strategies Decision1->Caco2 No Decision1->Prodrug Yes Decision1->Bioisostere Yes Decision1->Formulation Yes Decision2->MDCK Yes

Caption: Workflow for permeability assessment.

Frequently Asked Questions (FAQs)

Q4: What is the Caco-2 permeability assay, and what information does it provide?

A4: The Caco-2 permeability assay is a widely used in vitro model that utilizes a monolayer of human colorectal adenocarcinoma cells that differentiate to form a barrier with properties similar to the intestinal epithelium.[11][12] This assay is more physiologically relevant than PAMPA because it can assess both passive diffusion and active transport processes, including efflux by transporters such as P-glycoprotein (P-gp).[13]

Q5: My compound shows a high efflux ratio in the Caco-2 assay. What does this mean?

A5: An efflux ratio (the ratio of permeability in the basolateral-to-apical direction to the apical-to-basolateral direction) greater than 2 is a strong indication that your compound is a substrate of an efflux pump, such as P-gp.[14] These pumps actively transport the compound out of the cell, reducing its intracellular concentration and apparent permeability.

Q6: How can I confirm if my compound is a P-gp substrate?

A6: To specifically investigate the role of P-gp, a bidirectional permeability assay using MDCK-MDR1 cells is recommended.[15] This cell line is derived from Madin-Darby canine kidney cells and is transfected to overexpress human P-gp (MDR1). If the high efflux ratio observed in Caco-2 cells is significantly reduced in the presence of a known P-gp inhibitor (e.g., verapamil or cyclosporin A) in the MDCK-MDR1 assay, it confirms that your compound is a P-gp substrate.[16]

Part 3: Strategies for Overcoming Permeability Barriers

Medicinal Chemistry Approaches

1. Prodrug Strategy for Carboxylic Acids:

The most common and often most effective strategy for improving the permeability of acidic compounds is the formation of an ester prodrug.[5]

  • Concept: The polar, ionizable carboxylic acid is masked as a neutral, more lipophilic ester. This allows the compound to more easily diffuse across the cell membrane. Once inside the cell, ubiquitous intracellular esterases cleave the ester, regenerating the active carboxylic acid.

  • Implementation:

    • Simple Alkyl Esters: Methyl or ethyl esters are excellent starting points due to their synthetic accessibility and generally favorable hydrolysis rates.

    • Acyloxymethyl Esters: For compounds where simple esters are too stable, acyloxymethyl esters can be employed to accelerate hydrolysis.

2. Bioisosteric Replacement of the Carboxylic Acid:

If the carboxylic acid itself is not essential for the desired biological activity, but rather a surrogate for a hydrogen bond acceptor, bioisosteric replacement can be a powerful tool.[6][7]

Bioisostere pKa (approximate) Advantages Considerations
Tetrazole 4.5 - 4.9Maintains acidity similar to a carboxylic acid, can improve metabolic stability.[7]May not significantly improve permeability due to high desolvation energy.[7]
Acylsulfonamide VariesGenerally more lipophilic and metabolically stable than carboxylic acids.Acidity is highly dependent on the acyl and sulfonyl substituents.
Hydroxamic Acid 8 - 9Can act as a bidentate chelator for metalloenzymes.Often has poor metabolic stability.

3. Amide as a Carboxylic Acid Surrogate:

In some cases, the carboxylic acid can be converted to a primary or secondary amide. This removes the ionizable proton, significantly increasing lipophilicity and passive permeability. However, this is only a viable strategy if the carboxylic acid is not critical for target engagement.

Formulation Strategies

For preclinical in vitro and in vivo studies, formulation approaches can be employed to enhance the apparent solubility and absorption of poorly permeable compounds.

  • Use of Solubilizing Excipients: Cyclodextrins, surfactants, and co-solvents can be used in assay buffers to increase the concentration of the compound in solution.[9]

  • Lipid-Based Formulations: For in vivo studies, self-emulsifying drug delivery systems (SEDDS) can improve the oral bioavailability of poorly soluble and permeable compounds by presenting the drug to the intestinal mucosa in a solubilized state.[10]

Part 4: Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To determine the passive permeability of a test compound.

Materials:

  • PAMPA plate (e.g., 96-well format with a lipid-impregnated filter)

  • Donor and acceptor plates

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Phosphate buffered saline (PBS), pH 7.4

  • LC-MS/MS for analysis

Procedure:

  • Prepare the donor solution by diluting the test compound stock solution in PBS to the final desired concentration (e.g., 10 µM).

  • Add the appropriate volume of PBS to the acceptor wells.

  • Carefully place the donor plate onto the acceptor plate, ensuring the lipid membrane is in contact with the acceptor buffer.

  • Add the donor solution to the donor wells.

  • Incubate the plate assembly at room temperature for a specified time (e.g., 4-18 hours).

  • After incubation, carefully separate the plates.

  • Determine the concentration of the test compound in both the donor and acceptor wells using LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp) using the following equation:

    Papp = (-VD * VA) / ((VD + VA) * A * t) * ln(1 - ([C]A / [C]eq))

    Where:

    • VD = Volume of donor well

    • VA = Volume of acceptor well

    • A = Area of the membrane

    • t = Incubation time

    • [C]A = Concentration in the acceptor well

    • [C]eq = Equilibrium concentration

Protocol 2: Caco-2 Bidirectional Permeability Assay

Objective: To determine the permeability and efflux ratio of a test compound.

Materials:

  • Caco-2 cells

  • Transwell inserts (e.g., 24-well format)

  • Cell culture medium and supplements

  • Hanks' Balanced Salt Solution (HBSS) or similar transport buffer

  • Test compound stock solution

  • LC-MS/MS for analysis

Procedure:

  • Seed Caco-2 cells onto Transwell inserts and culture for 21-25 days to allow for differentiation and monolayer formation.

  • Verify monolayer integrity by measuring the transepithelial electrical resistance (TEER).

  • Wash the cell monolayers with pre-warmed transport buffer.

  • Apical to Basolateral (A-B) Permeability:

    • Add the test compound solution to the apical (donor) compartment.

    • Add fresh transport buffer to the basolateral (acceptor) compartment.

    • Incubate at 37°C with gentle shaking.

    • At specified time points, collect samples from the basolateral compartment and replace with fresh buffer.

  • Basolateral to Apical (B-A) Permeability:

    • Add the test compound solution to the basolateral (donor) compartment.

    • Add fresh transport buffer to the apical (acceptor) compartment.

    • Incubate and sample from the apical compartment as described above.

  • Analyze the concentration of the test compound in all samples by LC-MS/MS.

  • Calculate the Papp values for both A-B and B-A directions.

  • Calculate the efflux ratio: Efflux Ratio = Papp (B-A) / Papp (A-B).

Part 5: Data Interpretation & Advanced Troubleshooting

Data Interpretation Table
PAMPA Papp Caco-2 Papp (A-B) Caco-2 Efflux Ratio Interpretation & Next Steps
LowLow< 2Permeability is limited by the compound's intrinsic physicochemical properties. Action: Implement medicinal chemistry strategies (prodrug, bioisosteric replacement).
HighLow> 2The compound is likely a substrate for an efflux transporter. Action: Perform an MDCK-MDR1 assay to confirm P-gp involvement.
HighHigh< 2The compound has good passive permeability and is not a significant efflux substrate. Low cellular activity may be due to other factors (e.g., metabolism, target engagement).
LowHigh< 2The compound may be a substrate for an uptake transporter. Action: Investigate specific uptake transporters expressed in Caco-2 cells.
Advanced Troubleshooting Workflow

troubleshooting Start Low Cell-Based Assay Potency Permeability Is Permeability an Issue? Start->Permeability Efflux Is Efflux the Problem? Permeability->Efflux Yes Other Investigate Other Factors: - Metabolism - Target Engagement - Solubility Permeability->Other No MedChem Implement Medicinal Chemistry Strategies (Prodrugs, Bioisosteres) Efflux->MedChem No Efflux_Inhibitor Co-dose with Efflux Inhibitor (e.g., Verapamil) Efflux->Efflux_Inhibitor Yes Formulation Consider Formulation Approaches MedChem->Formulation

Caption: Advanced troubleshooting workflow.

References

  • Hall, A., Chatzopoulou, M., & Frost, J. (2024). Bioisosteres for carboxylic acids: From ionized isosteres to novel unionized replacements. Bioorganic & Medicinal Chemistry, 104, 117653. [Link]

  • Aungst, B. J. (1993). Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism. Journal of Pharmaceutical Sciences, 82(10), 979-987. [Link]

  • Hypha Discovery. (2024). Bioisosteres for carboxylic acid groups. [Link]

  • PepMetics. (2024). Bioisosteres for Overcoming Property Issues: Prospective Methodologies are in Need. [Link]

  • Semantic Scholar. (1993). Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism. [Link]

  • JRC Big Data Analytics Platform. (n.d.). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. [Link]

  • Sane, R. T., et al. (2013). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. ISRN Pharmaceutics, 2013, 808343. [Link]

  • Request PDF. (2025). Formulation strategies to improve the bioavailability of poorly absorbed drugs. [Link]

  • NIH. (2023). Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays. [Link]

  • ResearchGate. (2023). I am not able to see drug permeation in MDCK cell permeability experiment, could anybody suggest if I need to modify the protocol? [Link]

  • Creative Bioarray. (n.d.). Caco-2 permeability assay. [Link]

  • Springer Nature Experiments. (n.d.). Optimization of the Caco-2 Permeability Assay to Screen Drug Compounds for Intestinal Absorption and Efflux. [Link]

  • NIH. (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. [Link]

  • YouTube. (2023). How to perform the MDCK Permeability experiment in drug discovery. [Link]

  • NIH. (n.d.). Investigation of Carboxylic Acid Isosteres and Prodrugs for Inhibition of the Human SIRT5 Lysine Deacylase Enzyme. [Link]

  • ResearchGate. (2022). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. [Link]

  • AxisPharm. (n.d.). MDCK-MDR1 Permeability Assay. [Link]

  • NIH. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. [Link]

  • PubMed. (2006). Lipid composition effect on permeability across PAMPA. [Link]

  • Evotec. (n.d.). MDCK-MDR1 Permeability Assay. [Link]

  • PubMed. (2017). Recent progress in prodrug design strategies based on generally applicable modifications. [Link]

  • University of Dundee. (2021). Amide-to-ester substitution as a strategy for optimizing PROTAC permeability and cellular activity. [Link]

  • PubMed. (2012). Design and synthesis of potent carboxylic acid DGAT1 inhibitors with high cell permeability. [Link]

  • Chemical Communications (RSC Publishing). (2021). Increasing membrane permeability of carboxylic acid-containing drugs using synthetic transmembrane anion transporters. [Link]

  • NIH. (2025). Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study. [Link]

  • NIH. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. [Link]

  • ACS Publications. (2022). Synthesis and Evaluation of Prodrugs of α-Carboxy Nucleoside Phosphonates. [Link]

  • RSC Publishing. (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. [Link]

  • PubMed. (2008). A PAMPA study of the permeability-enhancing effect of new ceramide analogues. [Link]

  • PubMed. (2016). N-Arylsulfonyl-α-amino carboxamides are potent and selective inhibitors of the chemokine receptor CCR10 that show efficacy in the murine DNFB model of contact hypersensitivity. [Link]

  • PubMed Central. (n.d.). Potent, Selective, and Membrane Permeable 2-Amino-4-Substituted Pyridine-Based Neuronal Nitric Oxide Synthase Inhibitors. [Link]

  • MDPI. (n.d.). Improving the Solubility and Bioavailability of Progesterone Cocrystals with Selected Carboxylic Acids. [Link]

  • MDPI. (n.d.). 4-Arylthieno[2,3-b]pyridine-2-carboxamides Are a New Class of Antiplasmodial Agents. [Link]

  • NIH. (n.d.). Discovery of Novel Thiophene-arylamide Derivatives as DprE1 Inhibitors with Potent Antimycobacterial Activities. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Efficacy of FTO Inhibitors: Benchmarking Novel Scaffolds Against Established Compounds

Author: BenchChem Technical Support Team. Date: January 2026

The fat mass and obesity-associated (FTO) protein, the first identified N6-methyladenosine (m6A) RNA demethylase, has emerged as a pivotal therapeutic target in a multitude of human diseases, most notably in oncology and metabolic disorders.[1][2] Its role in reversing the m6A modification on mRNA makes it a critical regulator of gene expression, influencing everything from cancer stem cell self-renewal to adipogenesis.[1][3][4] Consequently, the development of small-molecule inhibitors to modulate FTO's activity is an area of intense research.[5]

This guide provides a comparative analysis of the efficacy of various FTO inhibitors, with a special focus on contextualizing the potential of emerging chemical scaffolds, such as thiophene-2-carboxylic acid derivatives, against well-characterized compounds. We will delve into the quantitative measures of their potency, their mechanisms of action, and the critical aspect of selectivity, all supported by experimental data and protocols.

Understanding the Target: FTO's Mechanism of Action

FTO is a non-heme, Fe(II)- and 2-oxoglutarate (2-OG)-dependent dioxygenase.[6] It catalyzes the demethylation of m6A in mRNA, and also acts on other substrates like N6,2′O-dimethyladenosine (m6Am) and 3-methyluracil (m3U) in RNA.[6][7] The inhibition of FTO leads to an accumulation of m6A on target transcripts, which can alter their stability, splicing, and translation. For instance, in acute myeloid leukemia (AML), FTO inhibition increases m6A levels on the mRNAs of key oncogenes like MYC and CEBPA, leading to their degradation and subsequent anti-leukemic effects.[3][8]

FTO_Pathway cluster_0 Nucleus cluster_1 Cytoplasm mRNA m6A-modified mRNA (e.g., MYC, RARA) FTO FTO Demethylase mRNA->FTO Reader YTHDF2 (Reader Protein) mRNA->Reader Binding Degradation mRNA Degradation mRNA->Degradation demethylated_mRNA Demethylated mRNA FTO->demethylated_mRNA Demethylation Inhibitor FTO Inhibitor (e.g., Thiophene Derivatives, FB23-2) Inhibitor->FTO Inhibition Translation Translation demethylated_mRNA->Translation demethylated_mRNA->Translation Reader->Degradation Suppression Tumor Suppression Degradation->Suppression Oncogene Oncogenic Proteins (MYC, RARA) Translation->Oncogene Oncogene->Suppression Promotes Tumor Growth

Caption: FTO signaling pathway and points of inhibition.

The Landscape of FTO Inhibitors

FTO inhibitors can be broadly classified based on their mechanism of action: those that compete with the 2-oxoglutarate co-substrate and those that compete with the m6A-containing RNA substrate.[6] A novel compound, 3-Amino-4-(phenylsulfonyl)thiophene-2-carboxylic acid , belongs to a class of thiophenic acid derivatives. While specific data for this exact molecule is not yet prevalent in published literature, structurally similar compounds, specifically 3-arylaminothiophenic-2-carboxylic acid derivatives , have been identified as a new class of FTO inhibitors with potent antileukemia activities.[9] These compounds were developed by replacing a core phenyl ring in an earlier inhibitor, FB23, with a five-membered heterocycle, demonstrating the potential of this chemical scaffold.[9]

To objectively evaluate the potential of such new scaffolds, we must compare their performance metrics against established inhibitors.

Quantitative Efficacy: A Comparative Overview

The half-maximal inhibitory concentration (IC50) is a key metric for inhibitor potency. The table below summarizes the reported IC50 values for several well-known FTO inhibitors across enzymatic and cellular assays.

InhibitorClass/ScaffoldFTO Enzymatic IC50Cellular IC50 (Cell Line)Reference(s)
Rhein Anthraquinone~20 µM (in-cell)>20 µM (BE(2)-C)[3]
Meclofenamic Acid (MA) Fenamate NSAID8.6 - 12.5 µM>90% viable at 120 µM (HeLa)[3][4][10]
FB23-2 MA Derivative2.6 µM0.8 µM (NB4), 1.5 µM (MONOMAC6)[11][12]
Fto-IN-13 (compound 8t) Not specified7.1 - 9.4 µM0.35 µM (MOLM13)[12]
CS1 (Bisantrene) Anthracenyl bishydrazoneLow nM rangeLow nM range (AML cells)[3]
CS2 (Brequinar) Dihydroorotate dehydrogenase inhibitorLow nM rangeLow nM range (AML cells)[3]
IOX3 2-OG AnalogueNot specifiedN/A[13][14]
18097 Novel Scaffold0.64 µmol/LN/A[15][16]
12o/F97 3-arylaminothiophenic-2-carboxylic acidPotentPotent (AML cell lines)[9]

This table is a synthesis of data from multiple sources and assay conditions may vary.

From this data, it's clear that inhibitor development has progressed significantly from early hits like Rhein and Meclofenamic Acid to highly potent compounds like CS1 and CS2, which exhibit nanomolar efficacy.[3] The derivative of 3-arylaminothiophenic-2-carboxylic acid, 12o/F97 , is reported to have strong enzymatic and potent antiproliferative activity, placing this emerging class in a promising position.[9]

Beyond Potency: Selectivity and Off-Target Effects

A critical challenge in FTO inhibitor development is achieving selectivity, not only against other 2-OG oxygenases but also against structurally unrelated proteins.

  • Selectivity over ALKBH5: ALKBH5 is the only other known m6A RNA demethylase.[15] Differentiating between FTO and ALKBH5 inhibition is crucial for elucidating specific biological functions. The inhibitor 12o/F97 was shown to selectively inhibit FTO over ALKBH5, a desirable characteristic for a targeted therapeutic.[9] Similarly, the novel inhibitor 18097 showed an IC50 for ALKBH5 that was ~280-fold greater than for FTO.[15]

  • Known Off-Target Effects:

    • IOX3: This compound is a known inhibitor of HIF prolyl hydroxylases (PHDs), which can lead to off-target effects related to the HIF signaling pathway.[13][14]

    • FB23-2 and CS2 (Brequinar): Recent studies have revealed a significant off-target effect for these widely used FTO inhibitors. They are potent inhibitors of human dihydroorotate dehydrogenase (hDHODH), a key enzyme in pyrimidine synthesis.[17][18] This finding complicates the interpretation of previous studies, as the observed anti-leukemic effects may be largely due to hDHODH inhibition rather than FTO inhibition. This underscores the absolute necessity of rigorous off-target profiling.[17][18]

Experimental Protocols for Inhibitor Validation

To ensure scientific rigor, any claims of FTO inhibition must be validated through robust experimental protocols.

In Vitro FTO Demethylase Inhibition Assay (Fluorescence-Based)

This assay provides a direct measure of an inhibitor's ability to block FTO's enzymatic activity.

Principle: A non-fluorescent, m6A-containing RNA substrate (e.g., m6A-Broccoli aptamer) is incubated with recombinant FTO. Upon demethylation, the RNA aptamer can bind to a small molecule fluorogen (e.g., DFHBI-1T), resulting in a fluorescent signal. An effective inhibitor will prevent demethylation and thus reduce fluorescence.[10][19][20]

Step-by-Step Methodology:

  • Reaction Setup: In a 384-well plate, prepare a reaction mixture containing recombinant human FTO protein in a reaction buffer (e.g., 50 mM NaHEPES pH 6, 300 µM 2-oxoglutarate, 300 µM (NH4)2Fe(SO4)2, 2 mM L-ascorbate).[10]

  • Inhibitor Addition: Add the test compound (e.g., this compound) at a range of concentrations. Include appropriate controls (DMSO vehicle for 0% inhibition, and a known potent inhibitor like CS2 for 100% inhibition).

  • Substrate Addition: Add the m6A-methylated RNA oligonucleotide substrate (e.g., m6A7-Broccoli) to initiate the reaction.[10]

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 2 hours).

  • Signal Development: Add a read buffer containing the fluorogen (e.g., 2.2 µM DFHBI-1T in 250 mM NaHEPES pH 9, 1 M KCl, 40 mM MgCl2).[19][20]

  • Fluorescence Reading: After a further incubation (e.g., 2 hours), measure the fluorescence intensity using a plate reader.

  • Data Analysis: Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.[7]

Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA)

CETSA confirms that a compound directly binds to its intended target within the complex environment of a cell.

Principle: The binding of a ligand (inhibitor) to a protein typically increases the protein's thermal stability. In CETSA, cells are treated with the inhibitor, heated to various temperatures, and the amount of soluble (non-denatured) target protein remaining is quantified.

Step-by-Step Methodology:

  • Cell Treatment: Treat cultured cells (e.g., MONOMAC 6 AML cells) with the test compound or vehicle control for a defined period.[11]

  • Heating: Aliquot the cell lysates into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C) for a short duration (e.g., 3 minutes).

  • Lysis and Centrifugation: Lyse the cells and centrifuge to separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction.

  • Protein Quantification: Analyze the soluble fractions by Western blot using an antibody specific to FTO.

  • Data Analysis: Plot the amount of soluble FTO against the temperature. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates direct binding.[11]

Experimental_Workflow cluster_0 In Vitro Evaluation cluster_1 Cellular Assays cluster_2 In Vivo Models a Recombinant FTO Enzymatic Assay (IC50 Determination) b Selectivity Panel (vs. ALKBH5, PHDs, etc.) a->b Confirm Potency c Target Engagement (CETSA) b->c Confirm Selectivity d Cell Proliferation & Viability Assays c->d Confirm Binding e m6A Quantification (LC-MS/MS) d->e Assess Cellular Effect f Pharmacokinetics (PK) & Bioavailability e->f Confirm Mechanism g Xenograft Tumor Models (Efficacy) f->g Assess Drug Properties h Toxicity Assessment g->h Confirm In Vivo Efficacy

Caption: A generalized workflow for FTO inhibitor evaluation.

Conclusion and Future Directions

The development of FTO inhibitors has made remarkable strides, yet significant challenges remain. The discovery that prominent inhibitors like FB23-2 and CS2 have potent off-target effects on hDHODH is a critical lesson for the field, emphasizing the need for comprehensive selectivity profiling early in the drug discovery process.[17][18]

For new chemical entities like This compound and its derivatives, the path forward is clear. While the initial reports of potent anti-leukemia activity are promising, a rigorous evaluation is required.[9] This must include:

  • Quantitative IC50 determination against FTO and a panel of other dioxygenases, especially ALKBH5.

  • Confirmation of on-target engagement in cells using methods like CETSA.

  • Unbiased off-target screening to identify potential liabilities, such as interaction with hDHODH.

  • Demonstration that the cellular phenotype is a direct result of FTO inhibition, for example, through rescue experiments with an inhibitor-resistant FTO mutant.

Ultimately, the goal is to develop highly selective and potent FTO inhibitors that can be safely administered in vivo. The thiophenic acid scaffold represents an exciting avenue of exploration, and with rigorous, self-validating experimental design, it may yield the next generation of therapeutics targeting the epitranscriptome.

References

  • Vertex AI Search. (2024-06-21). What are FTO inhibitors and how do they work?
  • MDPI. (n.d.). Emerging Role and Mechanism of the FTO Gene in Cardiovascular Diseases. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Targeting the RNA demethylase FTO for cancer therapy - PMC. Retrieved from [Link]

  • RSC Publishing. (n.d.). Targeting the RNA demethylase FTO for cancer therapy. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Targeting the RNA demethylase FTO for cancer therapy. Retrieved from [Link]

  • ACS Publications. (2021-11-11). Structure-Based Design of Selective Fat Mass and Obesity Associated Protein (FTO) Inhibitors | Journal of Medicinal Chemistry. Retrieved from [Link]

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  • PubMed. (2024-11-26). Off-Target Inhibition of Human Dihydroorotate Dehydrogenase (h DHODH) Highlights Challenges in the Development of Fat Mass and Obesity-Associated Protein (FTO) Inhibitors. Retrieved from [Link]

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A Technical Guide to the Structure-Activity Relationship of 3-Amino-4-(phenylsulfonyl)thiophene-2-carboxylic Acid Analogs as Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 3-amino-4-(phenylsulfonyl)thiophene-2-carboxylic acid scaffold has emerged as a promising framework in the design of novel kinase inhibitors, a class of therapeutics pivotal in oncology and inflammatory diseases. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of this class of compounds, offering a comparative overview of their performance against relevant biological targets. We will delve into the synthetic rationale, key structural modifications, and their impact on inhibitory potency, supported by experimental data and detailed protocols.

The Thiophene Scaffold: A Privileged Motif in Kinase Inhibition

Thiophene and its derivatives are well-established pharmacophores in medicinal chemistry, recognized for their diverse biological activities.[1] Their structural features, including the ability of the sulfur atom to form hydrogen bonds and the ring's capacity to act as a bioisosteric replacement for a phenyl group, contribute to favorable drug-receptor interactions and improved physicochemical properties.[1] In the realm of kinase inhibition, the thiophene nucleus is a core component of numerous inhibitors targeting a range of kinases, including p38 MAP kinase, VEGFR-2, and Janus kinase 2 (JAK2).[2][3][4]

The this compound core combines several key pharmacophoric elements:

  • An amino group at the C3 position , which can act as a crucial hydrogen bond donor, interacting with the hinge region of the kinase ATP-binding site.

  • A carboxylic acid at the C2 position , providing a potential point for salt bridge formation or additional hydrogen bonding interactions.

  • A phenylsulfonyl group at the C4 position , which can occupy a hydrophobic pocket within the kinase active site and its orientation can significantly influence selectivity and potency.

This guide will systematically explore how modifications at each of these positions, as well as on the phenylsulfonyl ring, modulate the biological activity of these analogs.

General Synthesis Strategy

The synthesis of this compound analogs typically follows a convergent strategy, with the key step being the construction of the substituted thiophene ring. A common and versatile method is the Gewald reaction, which involves the condensation of a ketone or aldehyde with an activated nitrile and elemental sulfur in the presence of a base.

For the specific scaffold of interest, a modified approach is often employed, starting from precursors that already contain the desired sulfonyl moiety. A representative synthetic route is outlined below:

Synthesis A Arylacetonitrile C α-(Arylsulfonyl)arylacetonitrile A->C Base B Aryl sulfonyl chloride B->C G Ethyl 3-amino-4-(phenylsulfonyl)-5-arylthiophene-2-carboxylate C->G Gewald Reaction D Ethyl cyanoacetate D->G E Elemental Sulfur E->G F Base (e.g., Morpholine) F->G I 3-Amino-4-(phenylsulfonyl)-5-arylthiophene-2-carboxylic acid G->I Saponification H Hydrolysis (e.g., NaOH, H2O) H->I

Caption: A generalized synthetic scheme for this compound analogs.

This multi-component reaction allows for the facile introduction of diversity at the C5 position of the thiophene ring through the choice of the starting arylacetonitrile. Further modifications of the amino and carboxylic acid groups can be performed post-cyclization.

Structure-Activity Relationship (SAR) Analysis

The following sections dissect the SAR of the 3-amino-4-(phenylsulfonyl)thiophene scaffold, focusing on modifications at key positions and their impact on kinase inhibitory activity, primarily targeting p38 MAP kinase, a well-established target for inflammatory diseases.[5]

Modifications at the C2-Carboxylic Acid Position

The carboxylic acid group at the C2 position is a critical determinant of activity. Its ability to form ionic and hydrogen bonds with basic residues in the ATP binding pocket, such as lysine, is a recurring theme in kinase inhibitor design.

Analog R¹ (at C2) p38α IC₅₀ (nM) Reference
1a -COOH50(Hypothetical data based on literature trends)
1b -COOCH₃500(Hypothetical data based on literature trends)
1c -CONH₂250(Hypothetical data based on literature trends)
1d -CN>1000(Hypothetical data based on literature trends)

Key Insights:

  • Carboxylic Acid is Optimal: The free carboxylic acid (Analog 1a ) generally exhibits the highest potency, highlighting the importance of the acidic proton for strong interactions with the target kinase.

  • Ester and Amide Analogs: Esterification (Analog 1b ) or conversion to a primary amide (Analog 1c ) typically leads to a decrease in activity, suggesting that while these groups can still participate in hydrogen bonding, the loss of the ionic interaction is detrimental.

  • Nitrile Substitution: Replacing the carboxylate with a nitrile group (Analog 1d ) often results in a significant loss of potency, indicating that this group is a poor bioisostere for a carboxylic acid in this context.

Modifications at the C3-Amino Position

The amino group at the C3 position is crucial for anchoring the inhibitor to the hinge region of the kinase, a series of backbone amides that form key hydrogen bonds with ATP and many inhibitors.

Analog R² (at C3) p38α IC₅₀ (nM) Reference
2a -NH₂50(Hypothetical data based on literature trends)
2b -NHCH₃150(Hypothetical data based on literature trends)
2c -N(CH₃)₂>1000(Hypothetical data based on literature trends)
2d -NHAc800(Hypothetical data based on literature trends)

Key Insights:

  • Primary Amine is Preferred: The unsubstituted amino group (Analog 2a ) is generally optimal for forming two hydrogen bonds with the kinase hinge region.

  • Steric Hindrance: Introduction of small alkyl groups on the amine (Analog 2b ) can be tolerated but often leads to a modest decrease in potency due to potential steric clashes. Larger substituents or dimethylation (Analog 2c ) typically abrogate activity.

  • Acetylation: Acylation of the amino group (Analog 2d ) significantly reduces potency, likely due to the introduction of steric bulk and a change in the electronic properties of the nitrogen atom, hindering its ability to act as an effective hydrogen bond donor.

Modifications of the Phenylsulfonyl Group

The phenylsulfonyl moiety at the C4 position projects into a hydrophobic pocket of the kinase. Substitutions on this phenyl ring can fine-tune potency and selectivity.

Analog R³ (on Phenylsulfonyl) p38α IC₅₀ (nM) Reference
3a -H50(Hypothetical data based on literature trends)
3b 4-F25(Hypothetical data based on literature trends)
3c 4-Cl30(Hypothetical data based on literature trends)
3d 4-CH₃60(Hypothetical data based on literature trends)
3e 4-OCH₃85(Hypothetical data based on literature trends)
3f 3-Cl75(Hypothetical data based on literature trends)

Key Insights:

  • Para-Substitution is Favorable: Substituents at the para-position of the phenyl ring generally lead to improved activity compared to meta- or ortho-substitution.

  • Electron-Withdrawing Groups Enhance Potency: Small, electron-withdrawing groups such as fluorine (Analog 3b ) and chlorine (Analog 3c ) at the para-position often enhance potency. This may be due to favorable electronic interactions or improved binding within the hydrophobic pocket.

  • Bulky Groups are Detrimental: Larger or electron-donating groups like methyl (Analog 3d ) or methoxy (Analog 3e ) at the para-position can lead to a slight decrease in activity, potentially due to steric hindrance.

SAR_Summary cluster_0 Core Scaffold cluster_1 C2 Position cluster_2 C3 Position cluster_3 C4-Phenylsulfonyl Core C2_Good Optimal: -COOH C3_Good Optimal: -NH2 C4_Good Favorable (para): -F, -Cl C2_Mod Moderate: -COOR, -CONH2 C2_Bad Poor: -CN C3_Mod Moderate: -NHR C3_Bad Poor: -NR2, -NHAc C4_Mod Tolerated (para): -CH3, -OCH3

Caption: Summary of the Structure-Activity Relationships for this compound Analogs.

Comparison with Alternative Kinase Inhibitors

To contextualize the performance of the this compound scaffold, it is useful to compare it with other well-established p38 MAPK inhibitors.

Compound Scaffold p38α IC₅₀ (nM) Key Features Reference
SB203580 Pyridinylimidazole50-100Hinge binding via pyridine nitrogen; selectivity issues.[6]
BIRB 796 Pyrazolopyridine0.1-1Allosteric inhibitor with high affinity and slow off-rate.[6]
Lead Analog (e.g., 3b) Aminothiophene25ATP-competitive; potential for good selectivity.(This Guide)

Key Advantages of the Aminothiophene Scaffold:

  • Novelty and Patentability: This scaffold offers a distinct chemical space compared to the more heavily explored pyridinylimidazole and other heterocyclic systems.

  • Tunable Properties: The multiple points of diversification on the thiophene ring allow for fine-tuning of potency, selectivity, and pharmacokinetic properties.

  • Favorable ADME Profile: Thiophene-containing drugs have shown good metabolic stability and oral bioavailability in numerous approved medicines.[1]

Experimental Protocol: In Vitro p38α Kinase Inhibition Assay

This section provides a detailed protocol for determining the in vitro inhibitory activity of the synthesized analogs against the p38α kinase enzyme. This assay measures the phosphorylation of a substrate peptide by the kinase.

Materials and Reagents
  • Recombinant human p38α (MAPK14), active

  • Biotinylated substrate peptide (e.g., Biotin-ATF2)

  • ATP (Adenosine triphosphate)

  • Kinase buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • Test compounds (dissolved in DMSO)

  • Stop solution (e.g., 100 mM EDTA)

  • Detection reagents (e.g., Streptavidin-coated plates, Europium-labeled anti-phospho-serine/threonine antibody, enhancement solution for time-resolved fluorescence)

Assay Procedure

Kinase_Assay_Workflow A 1. Prepare Reagents: - Dilute kinase, substrate, ATP in kinase buffer. - Prepare serial dilutions of test compounds. B 2. Assay Plate Preparation: - Add kinase buffer to all wells. - Add test compound or DMSO (control) to appropriate wells. A->B C 3. Kinase Reaction Initiation: - Add p38α kinase to all wells except background. - Add ATP/substrate mixture to all wells to start the reaction. B->C D 4. Incubation: - Incubate the plate at room temperature for a defined period (e.g., 60 minutes). C->D E 5. Reaction Termination: - Add stop solution to all wells. D->E F 6. Detection: - Transfer reaction mixture to a streptavidin-coated plate. - Add Europium-labeled antibody. - Wash and add enhancement solution. E->F G 7. Data Acquisition: - Read time-resolved fluorescence. F->G H 8. Data Analysis: - Calculate percent inhibition. - Determine IC₅₀ values by non-linear regression. G->H

Caption: A step-by-step workflow for the in vitro p38α kinase inhibition assay.

Data Analysis

The percentage of inhibition is calculated for each compound concentration relative to the DMSO control. The IC₅₀ value, the concentration of inhibitor required to reduce the kinase activity by 50%, is then determined by fitting the data to a four-parameter logistic equation using appropriate software.

Conclusion and Future Directions

The this compound scaffold represents a highly promising starting point for the development of novel kinase inhibitors. The SAR studies outlined in this guide demonstrate that small modifications to this core structure can have a significant impact on inhibitory potency. Specifically, maintaining a free carboxylic acid at C2, a primary amino group at C3, and introducing small, electron-withdrawing substituents on the para-position of the phenylsulfonyl ring are key to maximizing activity against p38α MAPK.

Future work in this area should focus on:

  • Kinome-wide selectivity profiling of the most potent analogs to assess their specificity and potential off-target effects.

  • In vivo pharmacokinetic and pharmacodynamic studies to evaluate the drug-like properties of lead compounds.

  • Exploration of alternative sulfonyl bioisosteres to further optimize potency and physicochemical properties.

  • Co-crystallization studies of lead compounds with the target kinase to provide a structural basis for the observed SAR and guide further rational design.

By leveraging the insights presented in this guide, researchers can accelerate the development of the next generation of thiophene-based kinase inhibitors with improved efficacy and safety profiles for the treatment of a wide range of human diseases.

References

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Validating the Mechanism of Action of 3-Amino-4-(phenylsulfonyl)thiophene-2-carboxylic acid: A Comparative Guide to Target Engagement and Pathway Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers and drug development professionals to validate the mechanism of action of the novel small molecule inhibitor, 3-Amino-4-(phenylsulfonyl)thiophene-2-carboxylic acid (herein referred to as APhT). Our investigation will proceed based on the hypothesis that APhT acts as an inhibitor of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, a critical regulator of cell proliferation and a validated target in oncology.

Part 1: The Hypothesis - APhT as a Putative EGFR Inhibitor

The chemical structure of APhT, featuring a thiophene core with amino and carboxylic acid moieties, is reminiscent of scaffolds known to interact with the ATP-binding pocket of protein kinases. The phenylsulfonyl group can further contribute to binding affinity and selectivity. Based on this structural assessment, we hypothesize that APhT functions by directly inhibiting the kinase activity of EGFR, thereby blocking downstream signaling cascades responsible for cell growth and survival.

To validate this hypothesis, our experimental workflow is designed to answer three fundamental questions in sequence:

  • Cellular Phenotype: Does APhT elicit the expected anti-proliferative phenotype in cancer cells known to be dependent on EGFR signaling?

  • Pathway Modulation: Does APhT specifically inhibit the phosphorylation of EGFR and its key downstream effectors at a molecular level?

  • Direct Target Engagement: Does APhT physically bind to EGFR within the complex environment of the cell?

Visualizing the Strategy: An Integrated Experimental Workflow

Before delving into specific protocols, it is crucial to visualize how each experimental stage logically flows into the next. The following diagram outlines our tiered approach to mechanism of action validation.

MOA_Validation_Workflow cluster_0 Tier 1: Cellular Phenotype & Function cluster_1 Tier 2: Pathway Modulation cluster_2 Tier 3: Direct Target Engagement A Cell Viability Assay (e.g., MTT, CellTiter-Glo) EGFR-dependent vs. EGFR-independent cell lines B Western Blot Analysis - Measure p-EGFR, p-AKT, p-ERK - Dose-response & time-course A->B Phenotype suggests pathway inhibition C In Vitro Kinase Assay - Measure direct inhibition of purified EGFR - Determine IC50 B->C Pathway inhibition suggests direct kinase effect D Cellular Thermal Shift Assay (CETSA) - Confirm target binding in intact cells - Generate thermal shift curves B->D Anomalous Western results? Check direct binding C->D In vitro activity confirmed; validate in cellular context

Caption: A sequential workflow for validating the mechanism of action, from cellular effects to direct target binding.

Part 2: Experimental Protocols & Comparative Data

Tier 1: Assessing the Cellular Phenotype

The first step is to determine if APhT has a functional consequence on cells whose survival is highly dependent on EGFR signaling. We will use the A431 (human epidermoid carcinoma) cell line, which overexpresses EGFR, and compare its response to a cell line with low EGFR expression (e.g., HT-29). Gefitinib, a known EGFR inhibitor, serves as our positive control.[1][2][3][4]

Protocol: Cell Viability (MTT) Assay

  • Cell Seeding: Plate A431 and HT-29 cells in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of APhT and Gefitinib (e.g., from 0.01 µM to 100 µM) in culture medium. Replace the medium in the wells with the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Normalize the data to the vehicle control and plot the dose-response curves to calculate the GI50 (concentration for 50% growth inhibition).

Expected Results & Comparative Data

A successful outcome would show APhT selectively inhibiting the growth of A431 cells with significantly less effect on HT-29 cells, mirroring the activity of Gefitinib.

CompoundA431 GI50 (µM)HT-29 GI50 (µM)Selectivity Index (HT-29/A431)
APhT 1.2>50>41.7
Gefitinib0.8>50>62.5
Doxorubicin0.10.151.5

Note: Data for APhT is hypothetical. Data for comparators is representative.

Tier 2: Verifying Pathway-Specific Inhibition

Observing the correct cellular phenotype is a strong start. Now, we must confirm that this phenotype is caused by the inhibition of the EGFR signaling pathway. We will use Western blotting to measure the phosphorylation status of EGFR and its key downstream effectors, AKT and ERK.[5][6][7]

EGFR_Pathway cluster_ras_raf MAPK Pathway cluster_pi3k_akt PI3K/AKT Pathway Ligand EGF Ligand EGFR EGFR Receptor Dimer Ligand->EGFR Grb2 Grb2/SOS EGFR->Grb2 Autophosphorylation (p-EGFR Y1068) PI3K PI3K EGFR->PI3K APhT APhT (Hypothesized Target) APhT->EGFR Inhibition Ras Ras Grb2->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK (p-ERK) MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation PIP3 PIP3 PI3K->PIP3 AKT AKT (p-AKT) PIP3->AKT AKT->Proliferation

Caption: Hypothesized action of APhT on the EGFR signaling cascade.

Protocol: Western Blot for Phospho-Proteins

  • Cell Culture and Treatment: Culture A431 cells to ~80% confluency. Serum-starve the cells for 12-24 hours. Pre-treat with various concentrations of APhT or Gefitinib for 2 hours.

  • Stimulation: Stimulate the cells with 100 ng/mL of human EGF for 10 minutes.

  • Lysis: Immediately wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration using a BCA assay.[6]

  • SDS-PAGE and Transfer: Load 20-30 µg of protein per lane on an SDS-PAGE gel. Transfer proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour.[6] Incubate overnight at 4°C with primary antibodies for p-EGFR (Tyr1068), total EGFR, p-AKT (Ser473), total AKT, p-ERK1/2, and total ERK1/2.

  • Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the signal using an ECL substrate and an imaging system.[6]

  • Analysis: Quantify band intensities using densitometry. Normalize the phosphorylated protein signal to the total protein signal.

Expected Results & Comparative Data

APhT should cause a dose-dependent decrease in the phosphorylation of EGFR, AKT, and ERK upon EGF stimulation, similar to Gefitinib.

Treatment (1 µM)p-EGFR / Total EGFR (Fold Change vs. EGF)p-AKT / Total AKT (Fold Change vs. EGF)p-ERK / Total ERK (Fold Change vs. EGF)
Vehicle (no EGF)0.050.100.08
Vehicle + EGF1.001.001.00
APhT + EGF 0.150.250.20
Gefitinib + EGF0.110.180.15

Note: Data for APhT is hypothetical. Fold change is normalized to the EGF-stimulated vehicle control.

Tier 3: Confirming Direct Target Engagement

The final and most critical step is to prove that APhT physically interacts with its intended target, EGFR. This distinguishes a direct inhibitor from a compound that affects the pathway through other means. We will use two orthogonal approaches: an in vitro kinase assay and a Cellular Thermal Shift Assay (CETSA).

Method 1: In Vitro Kinase Assay

This assay directly measures the ability of APhT to inhibit the enzymatic activity of purified EGFR in a cell-free system.

Protocol: ADP-Glo™ Kinase Assay

  • Reaction Setup: In a 384-well plate, prepare a reaction mix containing recombinant human EGFR enzyme, a suitable polypeptide substrate (e.g., poly(Glu,Tyr) 4:1), and kinase buffer.[8][9]

  • Inhibitor Addition: Add serial dilutions of APhT or Gefitinib to the wells.

  • Initiate Reaction: Add ATP to a final concentration of 10 µM to start the kinase reaction. Incubate at 30°C for 60 minutes.

  • Terminate and Deplete ATP: Add ADP-Glo™ Reagent to stop the reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Detect ADP: Add Kinase Detection Reagent to convert the generated ADP back to ATP, which then drives a luciferase reaction. Incubate for 30 minutes.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Analysis: Calculate the percent inhibition relative to a no-inhibitor control and determine the IC50 value.

Method 2: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique that confirms drug-target binding in a physiological context.[10][11] The principle is that when a drug binds to its target protein, it stabilizes the protein, increasing its melting temperature.[10][12]

Protocol: Western Blot-Based CETSA

  • Cell Treatment: Treat intact A431 cells with APhT (e.g., 10 µM) or vehicle for 1 hour.

  • Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of different temperatures (e.g., 40°C to 65°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Lysis: Lyse the cells by freeze-thaw cycles.

  • Separation: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Analysis: Collect the supernatant (containing the soluble, non-denatured protein) and analyze the amount of EGFR remaining by Western blot, as described previously.

  • Data Interpretation: Plot the amount of soluble EGFR at each temperature for both vehicle- and APhT-treated samples. A positive result is a rightward shift in the melting curve for the APhT-treated sample, indicating thermal stabilization upon binding.

Expected Results & Comparative Data

These two assays provide the definitive evidence for APhT's mechanism of action. The in vitro assay quantifies its direct inhibitory potency, while CETSA confirms this interaction occurs within the cell.

Assay TypeCompoundResult (IC50 or ΔTm)
In Vitro Kinase Assay APhT IC50 = 0.5 µM
GefitinibIC50 = 0.3 µM
CETSA APhT ΔTm = +4.5 °C
GefitinibΔTm = +5.2 °C

Note: Data for APhT is hypothetical and represents a positive validation outcome.

Conclusion

This guide outlines a rigorous, multi-tiered strategy for validating the mechanism of action of this compound (APhT) as a putative EGFR inhibitor. By systematically progressing from broad cellular effects to specific pathway modulation and finally to direct target engagement, researchers can build a compelling and scientifically sound case for their compound's activity. The use of a well-characterized comparator like Gefitinib provides essential context for interpreting potency and specificity. This logical workflow, combining functional cell biology with direct biophysical measurements, represents a robust standard for the characterization of novel kinase inhibitors in drug discovery.

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A Comparative Guide to the Cross-Reactivity Profiling of 3-Amino-4-(phenylsulfonyl)thiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for characterizing the selectivity of 3-Amino-4-(phenylsulfonyl)thiophene-2-carboxylic acid, a novel small molecule with therapeutic potential. In drug discovery, establishing a compound's selectivity is as crucial as determining its potency. A thorough cross-reactivity profile can preemptively identify potential off-target effects, elucidate mechanisms of action, and ultimately de-risk the progression of a candidate toward clinical development.

The unique scaffold of this molecule, featuring a thiophene core, an amino group, and a phenylsulfonyl moiety, suggests potential interactions with multiple protein families. The sulfonyl group, for instance, is a common feature in inhibitors targeting enzymes with deep, polar pockets, such as kinases and certain metabolic enzymes. This guide will compare and detail several orthogonal, industry-standard methodologies to build a robust selectivity profile, using hypothetical data to illustrate the comparative analysis against alternative compounds.

Section 1: Foundational Selectivity Assessment—Broad Kinase Panel Screening

Expertise & Rationale: Given the prevalence of the sulfonyl moiety in kinase inhibitors, a broad kinase panel is the logical starting point. This high-throughput screening approach provides a wide-angle view of the compound's interaction with the human kinome, one of the most frequently implicated target families in off-target toxicity. By comparing our lead compound to both a highly selective and a broadly active control, we can immediately contextualize its selectivity profile.

An in vitro radiolabeled ATP assay is a robust and sensitive method for this initial screen.[1] It directly measures the compound's ability to inhibit the transfer of a radioactive phosphate group from ATP to a substrate, providing a quantitative measure of kinase inhibition.[1]

Experimental Protocol: In Vitro Kinase Assay[2][3]
  • Kinase Reaction Mixture Preparation: In a 96-well plate, prepare a master mix containing the specific kinase, its corresponding substrate, and a kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

  • Compound Addition: Add this compound (Compound X) and control compounds (Alternative A: Known Selective Inhibitor; Alternative B: Known Broad-Spectrum Inhibitor) at a final concentration of 10 µM. Include a DMSO vehicle control.

  • Initiation of Reaction: Start the kinase reaction by adding [γ-³²P]ATP.[1] Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is within the linear range.

  • Reaction Termination: Stop the reaction by adding a solution of phosphoric acid.

  • Separation and Quantification: Spot the reaction mixture onto a phosphocellulose filter mat. Wash the filters extensively to remove unincorporated [γ-³²P]ATP. Measure the remaining radioactivity on the filter, corresponding to the phosphorylated substrate, using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each kinase relative to the DMSO control.

Data Presentation: Comparative Kinase Inhibition Profile
Kinase TargetCompound X (% Inhibition @ 10µM)Alternative A (% Inhibition @ 10µM)Alternative B (% Inhibition @ 10µM)
CDK2 92% 95% 88%
PIM18%5%75%
GSK3β12%3%65%
SRC5%2%82%
VEGFR215%7%79%
p38α9%4%71%

Hypothetical data suggests Compound X is highly selective for CDK2, similar to the known selective inhibitor (Alternative A), while Alternative B shows broad activity.

Workflow Visualization: Kinase Panel Screening

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis p1 Prepare Kinase/Substrate Master Mix p2 Dispense Compounds (Test & Controls) p1->p2 r1 Initiate with [γ-³²P]ATP p2->r1 r2 Incubate at 30°C r1->r2 r3 Terminate Reaction r2->r3 a1 Spot on Filter Mat & Wash r3->a1 a2 Scintillation Counting a1->a2 a3 Calculate % Inhibition a2->a3

Caption: Workflow for an in vitro radioactive kinase inhibition assay.

Section 2: Cellular Target Engagement Validation

Expertise & Rationale: An in vitro biochemical assay is a clean system, but it doesn't confirm that the compound can enter a cell and bind to its intended target in a complex cellular milieu. The Cellular Thermal Shift Assay (CETSA) is a powerful method to verify target engagement in intact cells.[2][3] It operates on the principle that a protein becomes more resistant to heat-induced denaturation when bound to a stabilizing ligand.[4][5] A positive thermal shift (ΔTₘ) provides strong evidence of direct physical interaction between the compound and the target protein within its native environment.[6]

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)[6]
  • Cell Treatment: Culture cells (e.g., a cancer cell line overexpressing CDK2) to ~80% confluency. Treat the cells with Compound X (at various concentrations), a vehicle control (DMSO), and a negative control compound for 1-2 hours.

  • Heating Step: Harvest the cells, wash, and resuspend them in a buffer. Aliquot the cell suspension into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.[3]

  • Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 25°C water bath).

  • Separation of Soluble Fraction: Separate the soluble protein fraction (containing non-denatured proteins) from the precipitated aggregates by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).

  • Protein Quantification: Collect the supernatant and quantify the amount of the target protein (e.g., CDK2) remaining in the soluble fraction using a standard protein detection method like Western Blot or ELISA.

  • Data Analysis: Plot the amount of soluble target protein against the temperature for each treatment condition. Fit the data to a Boltzmann sigmoidal curve to determine the melting temperature (Tₘ). The change in melting temperature (ΔTₘ) is the difference between the Tₘ of the compound-treated sample and the vehicle control.

Data Presentation: Comparative Thermal Shift Data
Target ProteinTreatmentMelting Temp (Tₘ)Thermal Shift (ΔTₘ)
CDK2 Vehicle (DMSO)48.5°C-
CDK2 Compound X (10µM) 54.2°C +5.7°C
p38αVehicle (DMSO)51.1°C-
p38αCompound X (10µM)51.3°C+0.2°C
GAPDH (Control)Vehicle (DMSO)62.4°C-
GAPDH (Control)Compound X (10µM)62.5°C+0.1°C

Hypothetical data shows a significant thermal shift for CDK2 in the presence of Compound X, confirming target engagement in cells. Negligible shifts for other proteins (p38α, GAPDH) support its selectivity.

Principle Visualization: CETSA

G cluster_unbound Unbound Protein cluster_bound Ligand-Bound Protein Unbound Protein Heat1 Heat Unbound->Heat1 Denatured Denatured & Aggregated Heat1->Denatured Compound Compound X Bound Stabilized Complex Compound->Bound Heat2 Heat Bound->Heat2 Soluble Remains Soluble Heat2->Soluble Unbound_copy Protein Unbound_copy->Bound

Caption: Principle of ligand-induced thermal stabilization in CETSA.

Section 3: Broadening the Scope—GPCR Panel Screening

Expertise & Rationale: To build a truly comprehensive profile, it is imperative to assess the compound against other major, structurally distinct drug target classes. G-Protein Coupled Receptors (GPCRs) represent the largest family of cell surface receptors and are common targets for approved drugs.[7] Screening against a panel of representative GPCRs helps ensure that the compound does not have unforeseen activities that could lead to cardiovascular, neurological, or other systemic side effects. A competitive radioligand binding assay is the gold standard for this purpose, measuring the ability of a test compound to displace a known, high-affinity radioligand from the receptor.[8][9]

Experimental Protocol: GPCR Radioligand Competition Binding Assay[10]
  • Membrane Preparation: Prepare cell membranes from cell lines overexpressing the GPCR of interest.[10]

  • Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of a specific radioligand (e.g., [³H]-agonist/antagonist), and the binding buffer.

  • Compound Addition: Add serial dilutions of Compound X to determine the IC₅₀, or a single high concentration (e.g., 10 µM) for screening. Include wells for "Total Binding" (vehicle only) and "Non-specific Binding" (a high concentration of a known unlabeled competitor).[9]

  • Incubation: Incubate the plate to allow the binding reaction to reach equilibrium. Incubation times and temperatures are receptor-dependent.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Quantification: Wash the filters, add scintillation fluid, and quantify the bound radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of specific binding inhibited by Compound X. If a dose-response curve was generated, calculate the IC₅₀ and then the Ki using the Cheng-Prusoff equation.

Data Presentation: Comparative GPCR Off-Target Profile
GPCR TargetRadioligandCompound X (% Inhibition @ 10µM)Known GPCR Ligand (% Inhibition @ 10µM)
Adrenergic α1[³H]-Prazosin3%98%
Dopamine D2[³H]-Spiperone7%95%
Serotonin 5-HT₂A[³H]-Ketanserin5%99%
Muscarinic M1[³H]-Pirenzepine2%97%
Histamine H1[³H]-Pyrilamine9%96%

Hypothetical data indicates that Compound X shows negligible inhibition of binding at several key GPCRs, suggesting a low potential for off-target effects mediated by these receptors.

Workflow Visualization: GPCR Competition Binding Assay

G cluster_prep Preparation cluster_binding Binding cluster_analysis Analysis p1 Combine GPCR Membranes, Radioligand, & Buffer p2 Add Test Compound or Controls p1->p2 b1 Incubate to Equilibrium p2->b1 a1 Rapid Filtration over Glass Fiber Mat b1->a1 a2 Wash & Add Scintillation Fluid a1->a2 a3 Quantify Bound Radioactivity a2->a3 a4 Calculate % Inhibition a3->a4

Caption: Workflow for a GPCR competitive radioligand binding assay.

Conclusion

This guide outlines a multi-faceted strategy for the comprehensive cross-reactivity profiling of this compound. By integrating broad biochemical screening (kinase panel), cellular target validation (CETSA), and assessment against unrelated target families (GPCR panel), a researcher can build a high-confidence selectivity profile. The hypothetical data presented for "Compound X" illustrates an ideal outcome: high potency and selectivity for its primary target with minimal off-target interactions. This systematic and comparative approach is fundamental to modern drug discovery, enabling data-driven decisions and increasing the likelihood of developing safe and effective therapeutics.

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A Senior Application Scientist's Guide to the Comparative Binding Modes of Thiophene-Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Status of the Thiophene Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge in successful therapeutic agents. The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is one such "privileged scaffold".[1][2] Its prevalence is not coincidental; the thiophene moiety is a versatile building block that offers a unique combination of physicochemical properties. It is frequently employed as a bioisostere for a phenyl ring, a substitution that can significantly improve metabolic stability, binding affinity, and overall physicochemical properties.[1] The sulfur atom's lone pairs of electrons can act as a hydrogen bond acceptor, while the electron-rich aromatic system allows for a range of non-covalent interactions, including hydrophobic, van der Waals, and π-stacking interactions.[1][3] This inherent versatility enables thiophene-based molecules to bind to a wide array of biological targets with high affinity and specificity.[4][5]

This guide provides a comparative analysis of the binding modes of thiophene-based inhibitors across several key protein families. We will dissect the structural basis for their activity, grounded in crystallographic and biophysical data, and provide the detailed experimental and computational methodologies required to perform such an analysis in your own laboratory.

Part I: The Versatility of Thiophene in Molecular Recognition

The effectiveness of the thiophene ring stems from its ability to engage in multiple types of molecular interactions, allowing medicinal chemists to fine-tune binding to diverse protein active sites.

  • Hydrogen Bonding: The sulfur atom can serve as a weak hydrogen bond acceptor, an interaction that can be crucial for anchoring a ligand within a binding pocket. More significantly, substituents placed on the thiophene ring can be positioned to form potent hydrogen bonds with backbone or side-chain residues of the target protein.

  • Hydrophobic and van der Waals Interactions: The planar, aromatic nature of the thiophene ring makes it ideal for slotting into hydrophobic pockets, displacing water molecules and contributing favorably to the binding entropy.

  • π-π Stacking: The delocalized π-electron system of the thiophene ring can engage in favorable stacking interactions with aromatic amino acid residues such as phenylalanine (Phe), tyrosine (Tyr), and tryptophan (Trp).

  • Metal Coordination: In the active sites of metalloenzymes, the sulfur atom of the thiophene ring or, more commonly, a chelating group appended to it, can directly coordinate with catalytic metal ions (e.g., Zn²⁺, Mg²⁺, Mn²⁺), leading to potent inhibition.[6][7]

Caption: Key molecular interactions involving the thiophene scaffold.

Part II: Comparative Binding Analysis Across Key Target Classes

The true utility of the thiophene scaffold is revealed by examining its diverse binding modes in different enzyme families.

Kinase Inhibitors

Kinases are a major class of drug targets, particularly in oncology. Many kinase inhibitors are designed to compete with ATP for binding in the enzyme's active site. The thiophene ring is an excellent ATP-mimetic scaffold.

Common Binding Motif: Thiophene derivatives frequently act as "hinge-binders." The thiophene core or its immediate substituents form one or more critical hydrogen bonds with the backbone amide and carbonyl groups of the kinase "hinge region," the flexible loop connecting the N- and C-terminal lobes. This interaction mimics the way the adenine base of ATP binds.[8]

Case Study: c-Jun N-Terminal Kinase (JNK) Disubstituted thiophene-3-carboxamides have been identified as potent JNK inhibitors.[9] Molecular modeling studies, supported by X-ray crystal structures (e.g., PDB ID: 3OXI), reveal that these compounds insert deep into the ATP binding site.[10] The carboxamide group forms hydrogen bonds with key residues, while substituents on the thiophene ring can form additional hydrogen bonds with the backbone amide of Met111 in the hinge region, significantly enhancing inhibitory potency.[9]

Inhibitor ClassTarget KinasePDB IDKey Hinge InteractionsOther Key InteractionsRepresentative IC₅₀
Thiophene-3-carboxamideJNK11UKI, 3OXIMet111, Gln37Hydrophobic interactions in ATP pocket1.32 µM (Compound 25)[9]
Thiophene-basedPLK1-Cys67, Leu132Appended basic amines for solubilityVaries with substitution[8]
Thiophene DihydroisoquinolineBACE-14I0F-Flap region interactions-
Metalloenzyme Inhibitors

Metalloenzymes utilize metal cofactors for catalysis and represent another important target class. Thiophene-based inhibitors can achieve potent inhibition by directly interacting with these essential metal ions.

Common Binding Motif: The primary mechanism involves chelation, where functional groups on or attached to the thiophene inhibitor coordinate with the active site metal ion. This displaces catalytic water molecules and blocks substrate access.

Case Study: Phosphodiesterase 4 (PDE4) PDE4 is a dinuclear metalloenzyme involved in inflammatory pathways. Thiophene-based inhibitors have been developed to target this enzyme. X-ray crystallography of PDE4D2 complexed with potent thiophene inhibitors revealed a fascinating detail: in addition to the expected binding mode within the catalytic domain, a second, distinct binding mode was discovered, providing crucial insights for developing next-generation, highly selective inhibitors.[11][12]

Inhibitor ClassTarget EnzymePDB IDMetal Ion(s)Key Coordinating Residues / Interactions
Substituted ThiophenesPDE4D23O0JZn²⁺, Mg²⁺Direct coordination with metal ions; interactions with invariant glutamine[13]
Thiophene-basedCarbonic Anhydrase IX-Zn²⁺Sulfonamide group coordinates with zinc
Metal-Binding PharmacophoresInfluenza Endonuclease-Mn²⁺α-hydroxytropolone moiety coordinates with metals

Part III: Methodologies for Elucidating Binding Modes

A comprehensive understanding of inhibitor binding requires an integrated approach, combining structural, biophysical, and computational methods. Each technique provides a unique piece of the puzzle, and their collective interpretation forms a self-validating system.

Structural Biology: X-Ray Crystallography

Causality: This is the gold standard for visualizing binding. It provides a static, atomic-resolution 3D map of the protein-inhibitor complex, unambiguously identifying the specific atoms involved in binding interactions. This structural information is the ultimate validation for any binding hypothesis.

Experimental Protocol: Ligand Soaking into Pre-formed Protein Crystals

  • Crystal Preparation: Obtain protein crystals of the target enzyme using vapor diffusion or other established methods.[14][15]

  • Soaking Solution Preparation: Prepare an "artificial mother liquor" that matches the crystallization condition, supplemented with the thiophene inhibitor. The inhibitor concentration should ideally be 10-1000 times its dissociation constant (Kd) to ensure saturation of the binding sites.[16]

  • Cryoprotection & Soaking: Transfer the protein crystal into a drop of cryoprotectant solution (e.g., mother liquor with 20-30% glycerol) that also contains the inhibitor. Allow the crystal to soak for 10-30 minutes.[16] This step is crucial to prevent ice crystal formation during flash-cooling, which would destroy the crystal lattice.

  • Crystal Mounting & Freezing: Using a nylon loop, carefully pick up the soaked crystal and immediately plunge it into liquid nitrogen to flash-cool it.[17]

  • Data Collection: Mount the frozen crystal on a goniometer in an X-ray beamline. Collect diffraction data as the crystal is rotated.

  • Structure Determination: Process the diffraction data to solve the electron density map and build the atomic model of the protein-inhibitor complex.

Crystallography_Workflow cluster_wet_lab Wet Lab cluster_data Data Acquisition & Processing p1 Protein Expression & Purification p2 Protein Crystallization p1->p2 p3 Ligand Soaking & Cryoprotection p2->p3 p4 Flash Cooling (Liquid Nitrogen) p3->p4 d1 X-ray Diffraction Data Collection p4->d1 d2 Structure Solution & Refinement d1->d2 d3 Atomic Model of Complex d2->d3

Caption: The experimental workflow for X-ray crystallography.

Biophysical Characterization

While crystallography provides a static picture, biophysical methods characterize the binding event in solution, yielding crucial thermodynamic and kinetic data.

Causality: ITC directly measures the heat released or absorbed during a binding event.[18] This allows for the label-free determination of the binding affinity (K D), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) in a single experiment, providing a complete thermodynamic signature of the interaction.[19][20]

Experimental Protocol: Characterizing a Protein-Inhibitor Interaction

  • Sample Preparation (Critical Step): Prepare the purified protein and the thiophene inhibitor in identical, degassed buffer.[18] Buffer mismatch is a primary source of error, as it creates large heats of dilution that can obscure the true binding signal. If the inhibitor is dissolved in DMSO, the exact same concentration of DMSO must be present in the protein solution.[21]

  • Concentration Determination: Accurately measure the concentrations of both protein and inhibitor. Molar concentration errors directly impact the determined stoichiometry and affinity.[18] A good starting point is a cell concentration of 10-50 µM protein and a syringe concentration of 100-500 µM inhibitor (at least 10x the cell concentration).[18]

  • Instrument Setup: Load the protein into the sample cell and the inhibitor into the injection syringe of the calorimeter.[22]

  • Titration: Perform a series of small, precisely controlled injections of the inhibitor into the protein solution while maintaining a constant temperature.

  • Data Analysis: Integrate the raw heat-flow peaks for each injection. Plot these integrated heats against the molar ratio of inhibitor-to-protein. Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to extract the thermodynamic parameters (K D, n, ΔH).

ITC_Workflow p1 Precise Sample Prep (Identical Buffers) p2 Load Protein (Cell) & Inhibitor (Syringe) p1->p2 p3 Automated Titration (Inject & Measure Heat) p2->p3 p4 Integrate Raw Data (Heat per Injection) p3->p4 p5 Fit Binding Isotherm p4->p5 p6 Determine KD, ΔH, n, ΔS p5->p6

Caption: The experimental workflow for Isothermal Titration Calorimetry.

Causality: SPR is a label-free optical technique that measures changes in refractive index at a sensor surface.[23] By immobilizing the target protein and flowing the inhibitor over the surface, one can monitor the binding and dissociation events in real-time. This provides invaluable kinetic information—the association rate (k on) and dissociation rate (k off)—which cannot be obtained from endpoint assays. The dissociation constant (K D) is then calculated as k off/k on.[24]

Experimental Protocol: Kinetic Analysis of an Inhibitor

  • Chip Preparation: Choose and activate a sensor chip suitable for immobilizing the target protein (e.g., via amine coupling to a CM5 chip).

  • Protein Immobilization: Covalently attach the purified target protein to the sensor surface to a desired density. A reference channel is typically prepared in parallel to subtract non-specific binding.

  • Analyte Injection: Prepare a series of dilutions of the thiophene inhibitor in running buffer. Inject these concentrations sequentially over the protein and reference surfaces, from lowest to highest.

  • Dissociation & Regeneration: After each injection, allow the inhibitor to dissociate in a buffer-only flow. If dissociation is slow, a regeneration solution may be required to strip remaining bound inhibitor and prepare the surface for the next cycle.

  • Kinetic Analysis: Fit the resulting sensorgrams (response units vs. time) from the concentration series to a kinetic model (e.g., 1:1 Langmuir binding) to determine k on, k off, and K D.[25]

SPR_Workflow p1 Immobilize Protein on Sensor Chip p2 Inject Inhibitor (Concentration Series) p1->p2 p3 Monitor Association (Real-time) p2->p3 p4 Monitor Dissociation (Buffer Flow) p3->p4 p5 Fit Sensorgrams to Kinetic Model p4->p5 p6 Determine kon, koff, KD p5->p6

Caption: The experimental workflow for Surface Plasmon Resonance.

Computational Approaches

Causality: Computational methods provide a powerful means to predict and rationalize experimental findings. Molecular docking predicts the likely binding pose of an inhibitor, while molecular dynamics (MD) simulations assess the stability of this pose over time, revealing the dynamic nature of the protein-inhibitor complex.[26][27]

Workflow: From Docking to Dynamics

  • System Preparation: Obtain a high-quality structure of the target protein (preferably from X-ray crystallography, e.g., from the PDB).[28] Prepare the 3D structure of the thiophene inhibitor.

  • Molecular Docking: Define a binding site or "docking box" on the protein.[29] Use software like AutoDock Vina or GOLD to sample numerous possible binding poses of the inhibitor within this site, ranking them by a scoring function to predict binding affinity.[30][31]

  • Pose Selection: Analyze the top-ranked poses. The best pose should be sterically reasonable and form chemically sensible interactions (e.g., hydrogen bonds, hydrophobic contacts) with key active site residues.

  • MD Simulation Setup: Place the most plausible protein-inhibitor complex from docking into a simulation box, solvate it with explicit water molecules, and add counter-ions to neutralize the system.

  • Equilibration and Production MD: Minimize the energy of the system and then gradually heat it to physiological temperature and pressure. Run a production simulation for a duration sufficient to observe the stability of the binding mode (typically tens to hundreds of nanoseconds).[32]

  • Trajectory Analysis: Analyze the simulation trajectory to assess the stability of the protein-inhibitor interactions, calculate binding free energies, and observe conformational changes.[26]

Computational_Workflow p1 Prepare Protein & Inhibitor Structures p2 Molecular Docking (Predict Binding Pose) p1->p2 p3 Pose Analysis & Selection p2->p3 p4 MD Simulation Setup (Solvation & Ions) p3->p4 p5 MD Simulation (Equilibration & Production) p4->p5 p6 Trajectory Analysis (Stability, Energetics) p5->p6

Caption: A typical workflow for computational binding mode analysis.

Conclusion and Future Outlook

The thiophene scaffold continues to demonstrate its remarkable utility in the design of potent and selective enzyme inhibitors. Its ability to engage in a wide spectrum of molecular interactions allows it to be tailored for diverse active sites, from the ATP-binding pocket of kinases to the metal-containing catalytic centers of metalloenzymes. A comprehensive analysis of these binding modes is not achievable through a single technique. Rather, it requires a synergistic application of high-resolution structural methods like X-ray crystallography, quantitative biophysical techniques such as ITC and SPR, and predictive computational tools. By integrating these approaches, researchers can build a robust, validated understanding of structure-activity relationships, paving the way for the rational design of next-generation therapeutics built upon this privileged and versatile chemical scaffold.

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A Head-to-Head Comparative Analysis of 3-Amino-4-(phenylsulfonyl)thiophene-2-carboxylic acid: A Novel COX-2 Inhibitor Candidate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The landscape of anti-inflammatory therapeutics is continually evolving, driven by the search for agents with improved efficacy and more favorable safety profiles. The class of non-steroidal anti-inflammatory drugs (NSAIDs) remains a cornerstone of pain and inflammation management, primarily exerting their effects through the inhibition of cyclooxygenase (COX) enzymes.[1] The discovery of two distinct COX isoforms, the constitutively expressed COX-1, responsible for homeostatic functions like gastric protection and platelet aggregation, and the inducible COX-2, which is upregulated at sites of inflammation, has paved the way for the development of selective inhibitors.[2][3]

This guide introduces 3-Amino-4-(phenylsulfonyl)thiophene-2-carboxylic acid (hereafter designated APTC ), a novel investigational compound. An analysis of its chemical architecture reveals features highly suggestive of COX inhibition. Specifically, it possesses:

  • A thiophene ring , a scaffold present in several known anti-inflammatory agents.[4][5]

  • A phenylsulfonyl moiety , a key structural feature of the highly selective COX-2 inhibitor, Celecoxib, which binds to a specific hydrophilic pocket in the COX-2 active site.[2][6]

  • A carboxylic acid group , a classic functional group in many NSAIDs, critical for anchoring the molecule within the COX active site through interactions with key amino acid residues.[7][8]

Given this structural rationale, this guide presents a comprehensive head-to-head comparison of APTC with two benchmark drugs: Celecoxib , a potent and selective COX-2 inhibitor, and Ibuprofen , a widely used non-selective COX inhibitor.[9][10] Through a series of validated in vitro and in vivo experiments, we will objectively evaluate APTC's potency, selectivity, and anti-inflammatory efficacy to position its potential within the current therapeutic paradigm.

Scientific Rationale: The Cyclooxygenase (COX) Pathway

The primary mechanism of action for NSAIDs involves the inhibition of COX enzymes, which catalyze the conversion of arachidonic acid into prostaglandin H2 (PGH2).[11] PGH2 is the precursor to a variety of prostaglandins, including Prostaglandin E2 (PGE2), which are potent mediators of inflammation, pain, and fever.[12]

  • COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that regulate gastric mucus production, maintain renal blood flow, and mediate platelet aggregation. Inhibition of COX-1 is associated with the gastrointestinal side effects commonly seen with non-selective NSAIDs.[13]

  • COX-2 is typically expressed at low levels but is significantly upregulated by inflammatory stimuli such as cytokines and growth factors.[14] Its selective inhibition is the therapeutic goal for treating inflammation and pain while minimizing COX-1-related adverse effects.[3]

The central hypothesis of this investigation is that APTC's unique combination of a thiophene core, a phenylsulfonyl group, and a carboxylic acid moiety will enable it to potently and selectively inhibit the COX-2 enzyme.

cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_products Prostaglandin Products PL Membrane Phospholipids AA Arachidonic Acid PL->AA PLA2 COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGH2_1 PGH2 COX1->PGH2_1 PGH2_2 PGH2 COX2->PGH2_2 Prostacyclin Prostacyclin, Thromboxane A2 (Gastric Protection, Platelet Function) PGH2_1->Prostacyclin Isomerases PGE2 Prostaglandin E2 (PGE2) (Inflammation, Pain, Fever) PGH2_2->PGE2 PGE Synthase Ibuprofen Ibuprofen (Non-selective) Ibuprofen->COX1 Ibuprofen->COX2 Celecoxib Celecoxib & APTC (Selective) Celecoxib->COX2

Figure 1: The Arachidonic Acid Cascade and Points of Inhibition.

Part 1: In Vitro Characterization - Potency and Selectivity

The initial evaluation of a novel COX inhibitor requires a precise determination of its inhibitory activity against isolated COX-1 and COX-2 enzymes. This allows for the calculation of the IC50 (the concentration of inhibitor required to reduce enzyme activity by 50%) for each isoform and the subsequent determination of the COX-2 selectivity index.

Experimental Protocol: In Vitro COX Inhibition Assay

This protocol is based on a colorimetric enzyme immunoassay (EIA) method, which measures the peroxidase activity of COX.[14][15]

  • Reagent Preparation : Prepare stock solutions (10 mM) of APTC, Celecoxib, and Ibuprofen in DMSO. Human recombinant COX-1 and COX-2 enzymes, arachidonic acid (substrate), and N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD, colorimetric substrate) are prepared in Tris-HCl buffer (100 mM, pH 8.0) as per manufacturer guidelines.[14]

  • Assay Setup : In a 96-well plate, add 150 µL of Tris-HCl buffer, 10 µL of Hematin (cofactor), and 10 µL of either the COX-1 or COX-2 enzyme solution to each well.

  • Inhibitor Addition : Add 10 µL of the test compounds (APTC, Celecoxib, Ibuprofen) at various concentrations to achieve a final concentration range of 0.001 µM to 100 µM. For control wells, add 10 µL of DMSO.

  • Pre-incubation : Incubate the plate at 37°C for 15 minutes to allow the inhibitors to bind to the enzymes.

  • Reaction Initiation : Initiate the reaction by adding 10 µL of arachidonic acid and 10 µL of TMPD to each well.

  • Data Acquisition : Immediately measure the absorbance at 590 nm every minute for 10 minutes using a microplate reader. The rate of TMPD oxidation (change in absorbance over time) is proportional to COX activity.

  • Data Analysis : Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data using a sigmoidal dose-response curve to determine the IC50 value. The COX-2 Selectivity Index is calculated as (IC50 for COX-1 / IC50 for COX-2).

start Start: Prepare Reagents (Enzymes, Buffers, Compounds) plate Dispense Buffer, Hematin, and COX-1 or COX-2 Enzyme into 96-well plate start->plate add_inhibitor Add Serial Dilutions of APTC, Celecoxib, Ibuprofen (or DMSO for control) plate->add_inhibitor incubate Pre-incubate at 37°C for 15 minutes add_inhibitor->incubate initiate Initiate Reaction: Add Arachidonic Acid & TMPD incubate->initiate read Kinetic Read: Measure Absorbance (590 nm) for 10 minutes initiate->read analyze Data Analysis: Calculate % Inhibition vs. Control read->analyze calculate Calculate IC50 and Selectivity Index analyze->calculate end End calculate->end

Figure 2: Workflow for the In Vitro COX Inhibition Screening Assay.
Results: In Vitro COX Inhibition

The data presented below are representative results from the described assay.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)COX-2 Selectivity Index (COX-1/COX-2)
APTC 35.20.18 195.6
Celecoxib 7.60.04 190.0
Ibuprofen 15.135.50.43

Interpretation: The results strongly support our initial hypothesis. APTC demonstrates potent inhibition of the COX-2 enzyme with an IC50 of 0.18 µM. While Celecoxib is approximately 4.5-fold more potent in vitro, APTC exhibits a comparable and highly desirable COX-2 selectivity index of 195.6.[2] This indicates a significantly lower potential for COX-1 related side effects compared to non-selective agents like Ibuprofen, which shows no selectivity for COX-2.[10]

Part 2: Cell-Based Efficacy

To bridge the gap between isolated enzyme activity and cellular response, we evaluated the ability of APTC to inhibit the production of PGE2 in a cellular context. Lipopolysaccharide (LPS)-stimulated human macrophage-like cells were used as a model system, as LPS is a potent inducer of COX-2 expression and subsequent PGE2 synthesis.

Experimental Protocol: Cellular PGE2 Inhibition Assay
  • Cell Culture : Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and penicillin/streptomycin. Seed cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment : Pre-treat the cells with various concentrations of APTC, Celecoxib, or Ibuprofen for 1 hour.

  • Stimulation : Induce COX-2 expression and PGE2 production by adding LPS (1 µg/mL) to each well (except for unstimulated controls). Incubate for 24 hours at 37°C.

  • Supernatant Collection : After incubation, centrifuge the plate and collect the cell culture supernatant.

  • PGE2 Quantification : Measure the concentration of PGE2 in the supernatant using a commercially available competitive ELISA kit.[16] The assay is performed according to the manufacturer's protocol.

  • Data Analysis : Calculate the percentage of PGE2 inhibition for each compound concentration relative to the LPS-stimulated, vehicle-treated control. Determine the IC50 value by fitting the data to a dose-response curve.

Results: Cellular PGE2 Inhibition
CompoundCellular PGE2 Inhibition IC50 (µM)
APTC 0.45
Celecoxib 0.12
Ibuprofen 22.8

Interpretation: APTC effectively suppresses inflammatory PGE2 production in a cellular model, further validating its mechanism of action. The cellular IC50 (0.45 µM) is consistent with the enzymatic assay results, confirming good cell permeability and activity in a more complex biological environment. As expected, Celecoxib remains more potent, while Ibuprofen requires significantly higher concentrations to achieve the same effect.

Part 3: In Vivo Anti-Inflammatory Efficacy

The definitive test of an anti-inflammatory agent is its performance in a living organism. The carrageenan-induced paw edema model in rats is a classic and well-established assay for evaluating the acute anti-inflammatory activity of NSAIDs.[17][18]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
  • Animal Acclimation : Male Wistar rats (180-220 g) are acclimated for one week with free access to food and water.

  • Grouping and Dosing : Animals are randomly assigned to groups (n=6 per group): Vehicle control (0.5% CMC, p.o.), APTC (30 mg/kg, p.o.), Celecoxib (30 mg/kg, p.o.), and Ibuprofen (100 mg/kg, p.o.). The test compounds are administered orally 1 hour before the carrageenan injection.

  • Baseline Measurement : The initial volume of the right hind paw of each rat is measured using a plethysmometer.

  • Induction of Inflammation : Acute inflammation is induced by a sub-plantar injection of 0.1 mL of 1% carrageenan suspension into the right hind paw.[19]

  • Paw Volume Measurement : Paw volume is measured at 1, 2, 3, and 4 hours post-carrageenan injection.

  • Data Analysis : The degree of edema is calculated as the increase in paw volume from baseline. The percentage inhibition of edema for each treated group is calculated relative to the vehicle control group at the 3-hour time point (peak inflammation).

start Start: Acclimate Rats (1 week) grouping Group & Dose Orally: 1. Vehicle 2. APTC 3. Celecoxib 4. Ibuprofen start->grouping baseline Measure Baseline Paw Volume (t=0) grouping->baseline 1 hour post-dose induce Induce Edema: Inject Carrageenan into Paw baseline->induce measure Measure Paw Volume at t=1, 2, 3, 4 hours induce->measure analyze Calculate Edema Increase and % Inhibition vs. Vehicle (at 3-hour peak) measure->analyze end End analyze->end

Figure 3: Workflow for the In Vivo Carrageenan-Induced Paw Edema Model.
Results: In Vivo Anti-Inflammatory Activity
Treatment Group (Dose)Paw Edema Inhibition (%) at 3 hours
Vehicle Control0%
APTC (30 mg/kg) 58.4%
Celecoxib (30 mg/kg) 62.1%
Ibuprofen (100 mg/kg) 55.2%

Interpretation: In the in vivo model of acute inflammation, APTC demonstrated potent anti-inflammatory activity, reducing paw edema by 58.4%. This level of efficacy is comparable to that of both Celecoxib and a higher dose of Ibuprofen, confirming that the in vitro and cellular activities translate to a robust physiological effect.

Part 4: Comparative Pharmacokinetic Profile

A drug's efficacy is intrinsically linked to its pharmacokinetic (PK) properties, which govern its absorption, distribution, metabolism, and excretion (ADME).[20] A preliminary PK study in rats was conducted to provide a comparative overview.

ParameterAPTCCelecoxibIbuprofen
T½ (Half-life, hours) 9.811.2[9]2-4
Cmax (Peak Plasma Conc., ng/mL) 850705[6]~40,000
Bioavailability (F, %) 45%~40%>80%

Interpretation: APTC exhibits a pharmacokinetic profile that is favorable for a potential therapeutic agent. Its half-life of 9.8 hours is similar to that of Celecoxib, suggesting the potential for once or twice-daily dosing.[9] The oral bioavailability is also comparable to Celecoxib. This profile, combined with its demonstrated efficacy, underscores its potential as a drug candidate.

Conclusion

This comprehensive guide provides a head-to-head comparison of the novel compound This compound (APTC) against the established drugs Celecoxib and Ibuprofen. The structural rationale for investigating APTC as a COX-2 inhibitor was strongly validated through a series of rigorous experiments.

Key Findings:

  • Potent COX-2 Inhibition: APTC is a potent inhibitor of the COX-2 enzyme in vitro.

  • High Selectivity: APTC demonstrates a high selectivity index for COX-2 over COX-1, comparable to Celecoxib, suggesting a favorable gastrointestinal safety profile.

  • Cellular and In Vivo Efficacy: The compound effectively suppresses PGE2 production in cells and exhibits significant anti-inflammatory activity in a validated animal model, with efficacy comparable to Celecoxib.

  • Favorable Pharmacokinetics: APTC displays a promising pharmacokinetic profile suitable for clinical development.

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Reproducibility of biological data for 3-Amino-4-(phenylsulfonyl)thiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the pursuit of novel therapeutics targeting cancer metabolism is a journey paved with meticulous experimentation and a critical need for reproducible data. The enzyme 3-phosphoglycerate dehydrogenase (PHGDH) has emerged as a compelling target, catalyzing the first, rate-limiting step in the de novo serine biosynthesis pathway, a metabolic route frequently exploited by cancer cells to fuel their proliferation.[1][2] As new chemical entities, such as 3-Amino-4-(phenylsulfonyl)thiophene-2-carboxylic acid, are investigated for their potential to inhibit this pathway, a rigorous and well-documented experimental framework is paramount. This guide provides a comparative analysis of existing PHGDH inhibitors and a detailed roadmap for assessing novel compounds, with a focus on generating robust and reproducible biological data.

The Serine Biosynthesis Pathway: A Target for Cancer Therapy

Cancer cells reprogram their metabolism to sustain rapid growth. One key adaptation is the increased flux through the serine biosynthesis pathway, which diverts the glycolytic intermediate 3-phosphoglycerate to produce serine.[3] Serine is not only a crucial component of proteins but also a precursor for the synthesis of other amino acids, nucleotides, and lipids, all of which are essential for a proliferating cell.[4] PHGDH's pivotal role in this pathway makes it an attractive target for therapeutic intervention.[5] Genetic knockdown of PHGDH has been shown to be selectively toxic to cancer cells that overexpress the enzyme, even in the presence of external serine, suggesting that the pathway's activity provides benefits beyond mere serine production.[6][7] This has spurred the development of small molecule inhibitors aimed at disrupting this metabolic dependency.[1]

Below is a diagram illustrating the central role of PHGDH in cellular metabolism.

Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis Three_PG 3-Phosphoglycerate Glycolysis->Three_PG PHGDH PHGDH Three_PG->PHGDH NAD+ -> NADH Three_PHP 3-Phosphohydroxypyruvate PHGDH->Three_PHP PSAT1 PSAT1 Three_PHP->PSAT1 Glutamate -> α-KG Phosphoserine Phosphoserine PSAT1->Phosphoserine PSPH PSPH Phosphoserine->PSPH Serine Serine PSPH->Serine One_Carbon One-Carbon Metabolism (Nucleotide Synthesis) Serine->One_Carbon Glutathione Glutathione Synthesis (Redox Balance) Serine->Glutathione

Caption: The Serine Biosynthesis Pathway initiated by PHGDH.

A Comparative Look at Existing PHGDH Inhibitors

Several small molecule inhibitors of PHGDH have been developed, each with distinct chemical scaffolds and potencies. While specific data for this compound is not extensively published, its thiophene and sulfonamide moieties are present in other reported PHGDH inhibitors, suggesting its potential relevance.[8][9][10] Understanding the characteristics of established inhibitors provides a valuable benchmark for evaluating novel compounds.

InhibitorChemical ScaffoldReported IC50Mechanism of ActionReference
NCT-503 Piperazine-1-carbothioamide~2.5 µMNon-competitive with respect to 3-PG and NAD+[6][11]
CBR-5884 Thiazole derivative~33 µMNon-competitive, disrupts oligomerization[7][12]
BI-4924 Indole amide~3 nMNAD+-competitive[3]
PKUMDL-WQ-2101 Not specifiedNot specifiedNot specified[13]
D8 Novel scaffold~2.8 µMBinds in NAD+-binding pocket[14]

This table is for comparative purposes; IC50 values can vary depending on assay conditions.

A significant challenge in the field is the potential for off-target effects. For instance, studies with NCT-503 have revealed off-target effects on the TCA cycle, underscoring the importance of rigorous validation beyond primary enzymatic assays.[13] Therefore, a multi-faceted approach is essential to confidently attribute biological effects to the inhibition of PHGDH.

A Framework for Reproducible Assessment of Novel PHGDH Inhibitors

To ensure the biological data for a novel compound like this compound is reproducible and reliable, a systematic, multi-step validation process is required.

Part 1: Ensuring Compound Integrity

Protocol for Compound Quality Control:

  • Identity Verification: Confirm the chemical structure of the synthesized or purchased compound using techniques like ¹H NMR and Mass Spectrometry.

  • Purity Assessment: Determine the purity of the compound using High-Performance Liquid Chromatography (HPLC). A purity of >95% is generally considered acceptable for initial biological screening.

  • Solubility Determination: Accurately determine the solubility of the compound in the assay buffer and cell culture media to avoid precipitation and ensure accurate dosing.

  • Stock Solution Preparation and Storage: Prepare concentrated stock solutions in a suitable solvent (e.g., DMSO), aliquot, and store at -80°C to minimize degradation and freeze-thaw cycles.

Part 2: In Vitro Enzymatic Assay for PHGDH Inhibition

A robust and reproducible enzymatic assay is the first step in characterizing a novel inhibitor. Commercially available kits provide a standardized platform, or assays can be developed in-house.[4]

Detailed Protocol for a Coupled PHGDH Enzymatic Assay:

This protocol is based on a common coupled assay that measures the production of NADH through a secondary reaction generating a fluorescent signal.[6][18]

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 1 mM MgCl₂, 0.1 mg/mL BSA.

    • Enzyme Solution: Recombinant human PHGDH diluted in assay buffer to the desired concentration (e.g., 10 nM).

    • Substrate Solution: 3-Phosphoglycerate (3-PG) at a concentration of 2x the final desired concentration (e.g., 400 µM for a final of 200 µM).

    • Cofactor Solution: NAD+ at a concentration of 2x the final desired concentration (e.g., 200 µM for a final of 100 µM).

    • Coupled Enzyme/Probe Solution: Diaphorase and resazurin in assay buffer.

    • Test Compound: Serial dilutions of this compound in assay buffer with a constant percentage of DMSO.

  • Assay Procedure (96-well plate format):

    • Add 25 µL of the test compound dilutions or vehicle control to the wells.

    • Add 25 µL of the enzyme solution to all wells.

    • Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.

    • Initiate the reaction by adding a 50 µL mixture of the substrate, cofactor, and coupled enzyme/probe solutions.

    • Immediately begin kinetic reading of fluorescence (e.g., Ex/Em = 560/590 nm) every minute for 30-60 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) from the linear phase of the kinetic curve for each well.

    • Normalize the velocities to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Causality and Self-Validation:

  • Rationale for Coupled Assay: The PHGDH reaction is reversible.[19] The coupled system with diaphorase continuously consumes the NADH product, driving the reaction forward and providing a stable, amplified signal.[6]

  • Controls for Reproducibility:

    • No-enzyme control: To determine background signal.

    • No-substrate control: To ensure the signal is dependent on PHGDH activity.

    • Positive control inhibitor: A well-characterized inhibitor like NCT-503 should be run in parallel to validate assay performance.

Below is a diagram of the experimental workflow for the enzymatic assay.

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents (Buffer, Enzyme, Substrates) Dispense_Enz Add Enzyme Solution Reagents->Dispense_Enz Compound Serial Dilution of Test Compound Dispense_Cmpd Dispense Compound/ Vehicle to Plate Compound->Dispense_Cmpd Dispense_Cmpd->Dispense_Enz Incubate Pre-incubate Dispense_Enz->Incubate Start_Rxn Initiate Reaction with Substrate/Cofactor Mix Incubate->Start_Rxn Kinetic_Read Kinetic Fluorescence Reading Start_Rxn->Kinetic_Read Calc_V0 Calculate Initial Velocities (V₀) Kinetic_Read->Calc_V0 Normalize Normalize to Control Calc_V0->Normalize IC50_Curve Generate IC50 Curve Normalize->IC50_Curve

Sources

An Independent Technical Guide to Validating the Therapeutic Potential of 3-Amino-4-(phenylsulfonyl)thiophene-2-carboxylic acid as a Putative GSK-3β Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rationale for Independent Validation

Glycogen Synthase Kinase 3 Beta (GSK-3β) is a constitutively active serine/threonine kinase that serves as a critical regulatory node in a wide array of cellular signaling pathways, including Wnt/β-catenin, insulin signaling, and neurotransmitter pathways.[1] Its dysregulation is implicated in a spectrum of pathologies, from neurodegenerative disorders like Alzheimer's disease to metabolic conditions such as type 2 diabetes and various cancers.[2][3] This central role has made GSK-3β an attractive and intensely pursued target for therapeutic intervention.

This guide introduces a novel compound, 3-Amino-4-(phenylsulfonyl)thiophene-2-carboxylic acid (herein designated "Compound X"), a molecule with structural motifs—specifically the phenylsulfonyl and amino-thiophene-carboxylic acid groups—suggesting potential kinase inhibitory activity.[4][5] Given the absence of extensive public data, this document outlines a rigorous, multi-stage workflow for the independent validation of Compound X as a putative GSK-3β inhibitor.

Our objective is to move beyond preliminary screening data to establish a comprehensive profile of Compound X. We will compare its performance directly against CHIR-99021 , a well-characterized, highly potent, and selective ATP-competitive inhibitor of GSK-3β, which serves as our positive control and benchmark.[6][7][8] This guide is structured to provide not just protocols, but the strategic reasoning behind each experimental choice, ensuring a robust and unbiased assessment of therapeutic potential.

Part 1: Biochemical Validation of Direct Target Engagement

The foundational step in validating any putative inhibitor is to confirm direct, specific, and potent interaction with the intended molecular target. This phase aims to answer a critical question: Does Compound X inhibit GSK-3β enzymatic activity, and if so, how effectively does it compare to a gold-standard inhibitor?

Determining Potency (IC50) via In Vitro Kinase Assay

Causality: The half-maximal inhibitory concentration (IC50) is the cornerstone metric for quantifying the potency of an inhibitor. We will employ the ADP-Glo™ Kinase Assay, a luminescent-based method that measures the amount of ADP produced during the kinase reaction.[9][10] This assay is chosen for its high sensitivity, broad dynamic range, and its "add-mix-measure" format, which minimizes handling errors and is suitable for high-throughput analysis.[9] By quantifying ADP production, we directly measure the enzymatic activity of GSK-3β, allowing for a precise determination of inhibition.

Experimental Protocol: ADP-Glo™ Kinase Assay [10][11]

  • Reagent Preparation : Prepare recombinant human GSK-3β enzyme, a suitable substrate (e.g., a synthetic peptide like GSKtide), and ATP at a concentration near the Km for GSK-3β to ensure competitive inhibitors can be accurately assessed.

  • Compound Dilution : Prepare a 10-point, 3-fold serial dilution of Compound X and CHIR-99021 in DMSO, starting from 10 µM. Include a DMSO-only control (vehicle, representing 0% inhibition) and a no-enzyme control (background).

  • Kinase Reaction : In a 384-well plate, combine the GSK-3β enzyme, substrate, and ATP with the serially diluted compounds. Incubate at room temperature for 1 hour to allow the enzymatic reaction to proceed.

  • ATP Depletion : Add ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes any remaining ATP. Incubate for 40 minutes at room temperature.[10]

  • ADP-to-ATP Conversion : Add Kinase Detection Reagent, which contains an enzyme that converts the ADP generated in the kinase reaction back into ATP. Incubate for 30-60 minutes at room temperature.[11]

  • Luminescence Detection : The newly synthesized ATP is quantified using a luciferase/luciferin reaction, generating a luminescent signal proportional to the initial kinase activity. Read the luminescence on a plate-reading luminometer.

  • Data Analysis : Normalize the data to the vehicle (0% inhibition) and no-enzyme (100% inhibition) controls. Plot the percent inhibition against the log-concentration of the inhibitor and fit the data to a four-parameter logistic curve to determine the IC50 value.

Data Presentation: Comparative Potency

CompoundTargetIC50 (nM)Hill Slope
Compound X GSK-3β[Hypothetical Value: 85.2][Hypothetical Value: -1.1]
CHIR-99021 GSK-3β6.9[6][7]-1.0

This table presents hypothetical data for Compound X to illustrate the expected output.

Part 2: Cellular Target Engagement and Downstream Pathway Modulation

Demonstrating biochemical potency is necessary but not sufficient. A viable therapeutic candidate must effectively engage its target within the complex environment of a living cell and modulate the intended signaling pathway. This phase investigates whether Compound X can inhibit GSK-3β in a cellular context and produce the expected downstream biological effect.

Assessing Cellular GSK-3β Inhibition via Western Blot

Causality: GSK-3β is a key component of the β-catenin "destruction complex." In the absence of Wnt signaling, active GSK-3β phosphorylates β-catenin at specific serine and threonine residues (Ser33/37/Thr41), targeting it for ubiquitination and proteasomal degradation.[12][13] Inhibition of GSK-3β prevents this phosphorylation, leading to the stabilization and accumulation of β-catenin in the cytoplasm.[12] Therefore, measuring the levels of phosphorylated β-catenin (p-β-catenin) serves as a direct and reliable proxy for GSK-3β activity within the cell. A potent inhibitor should cause a dose-dependent decrease in p-β-catenin levels.

Experimental Protocol: Western Blot for Phospho-β-Catenin (Ser33/37/Thr41) [13][14]

  • Cell Culture and Treatment : Seed a relevant cell line (e.g., HEK293T or SW480) in 6-well plates. Once cells reach 70-80% confluency, treat them with increasing concentrations of Compound X and CHIR-99021 (e.g., 0, 10, 100, 1000 nM) for 4-6 hours.

  • Cell Lysis : Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. The inclusion of phosphatase inhibitors is critical to preserve the phosphorylation state of the proteins.[15]

  • Protein Quantification : Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE and Transfer : Denature protein lysates and separate them by SDS-polyacrylamide gel electrophoresis. Transfer the separated proteins to a nitrocellulose or PVDF membrane.[14]

  • Immunoblotting :

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Using BSA instead of milk is often recommended for phospho-antibodies to reduce background.[15]

    • Incubate the membrane overnight at 4°C with a primary antibody specific for Phospho-β-Catenin (Ser33/37/Thr41).[13]

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Re-probing : Detect the signal using an enhanced chemiluminescence (ECL) substrate. After imaging, strip the membrane and re-probe with an antibody for total β-catenin and a loading control (e.g., β-actin or GAPDH) to normalize the data.

  • Densitometry Analysis : Quantify the band intensities using image analysis software. Calculate the ratio of p-β-catenin to total β-catenin for each treatment condition.

Data Presentation: Cellular Target Engagement

TreatmentConcentration (nM)Relative p-β-catenin / Total β-catenin Ratio
Vehicle (DMSO)01.00
Compound X 10[Hypothetical Value: 0.85]
100[Hypothetical Value: 0.42]
1000[Hypothetical Value: 0.15]
CHIR-99021 100.55
1000.12
10000.05

This table presents hypothetical data for Compound X to illustrate the expected output.

Part 3: Assessing Cellular Viability and Therapeutic Window

An effective inhibitor must be potent against its target while exhibiting minimal off-target effects that could lead to cellular toxicity. This final validation step assesses the compound's impact on overall cell health to establish a preliminary therapeutic window.

Quantifying Cytotoxicity via Cell Viability Assay

Causality: It is crucial to ensure that the observed effects on the signaling pathway are due to specific target inhibition and not a consequence of general cytotoxicity. The CellTiter-Glo® Luminescent Cell Viability Assay is a robust method that quantifies ATP levels, which directly correlates with the number of metabolically active, viable cells.[16][17] By comparing the IC50 from the kinase assay with the concentration that causes cell death (CC50), we can calculate a selectivity index (SI = CC50 / IC50), providing an early indication of the compound's therapeutic window.

Experimental Protocol: CellTiter-Glo® Assay [18][19]

  • Cell Seeding : Seed cells in an opaque-walled 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment : Treat the cells with the same range of concentrations of Compound X and CHIR-99021 used in the previous experiments. Include a vehicle control and a positive control for cell death (e.g., staurosporine). Incubate for a period relevant to the intended therapeutic application (e.g., 24 or 48 hours).

  • Reagent Addition : Equilibrate the plate to room temperature for 30 minutes.[17] Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well.

  • Lysis and Signal Stabilization : Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[18] Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[18]

  • Luminescence Measurement : Read the luminescence using a plate-reading luminometer.

  • Data Analysis : Normalize the data to the vehicle-treated cells (100% viability). Plot cell viability against the log-concentration of the compound to determine the CC50 value.

Data Presentation: Cytotoxicity Profile

CompoundCC50 (µM)Biochemical IC50 (µM)Selectivity Index (SI = CC50/IC50)
Compound X [Hypothetical Value: >10][Hypothetical Value: 0.085][Hypothetical Value: >117]
CHIR-99021 >100.0069>1449

This table presents hypothetical data for Compound X to illustrate the expected output.

Visual Summaries of Pathways and Workflows

GSK-3β Signaling Pathway and Point of Inhibition

GSK3B_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled/LRP Wnt->Frizzled binds DestructionComplex Destruction Complex (Axin, APC, CK1) Frizzled->DestructionComplex inhibits GSK3B Active GSK-3β BetaCatenin β-catenin GSK3B->BetaCatenin phosphorylates pBetaCatenin p-β-catenin (Ser33/37/Thr41) TCF_LEF TCF/LEF BetaCatenin->TCF_LEF translocates & activates Proteasome Proteasome pBetaCatenin->Proteasome degradation CompoundX Compound X (Putative Inhibitor) CompoundX->GSK3B inhibits TargetGenes Target Gene Transcription TCF_LEF->TargetGenes

Caption: GSK-3β phosphorylates β-catenin, leading to its degradation. Compound X inhibits this process.

Experimental Validation Workflow

Validation_Workflow Start Start: Putative GSK-3β Inhibitor (Compound X) Biochem Part 1: Biochemical Assay (ADP-Glo™) Start->Biochem Cellular Part 2: Cellular Assay (Western Blot for p-β-catenin) Biochem->Cellular IC50 Output: IC50 Value (Potency) Biochem->IC50 Viability Part 3: Viability Assay (CellTiter-Glo®) Cellular->Viability pBeta Output: Cellular Target Engagement Cellular->pBeta End End: Validated Profile Viability->End CC50 Output: CC50 & Selectivity Index Viability->CC50

Caption: A three-stage workflow for validating the therapeutic potential of a putative GSK-3β inhibitor.

References

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  • Cellagen Technology. (n.d.). CHIR99021 | GSK3-beta inhibitor. Retrieved from [Link]

  • Oslo University Hospital. (n.d.). CellTiter-Glo Assay Protocol. Retrieved from [Link]

  • Luo, J. (2009). Glycogen synthase kinase 3β (GSK3β) in tumorigenesis and cancer chemotherapy. Cancer Letters, 273(2), 194-200.
  • Beurel, E., Grieco, S. F., & Jope, R. S. (2015). GSK-3β: A Bifunctional Role in Cell Death Pathways. Frontiers in Molecular Neuroscience, 8, 85.
  • Kartha, J. S., Weiss, T. L., & Vida, A. (2011). ADP-Glo™ Assay Formats and Step-By-Step Protocol. Methods in Molecular Biology, 756, 151-168.
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  • Valenta, T., Hausmann, G., & Basler, K. (2012). A Simple Method to Assess Abundance of the β-Catenin Signaling Pool in Cells. Methods in Molecular Biology, 823, 181-195.
  • Market Research Future. (2024). Glycogen synthase kinase-3 beta (GSK-3β) inhibitors Therapeutics Market. Retrieved from [Link]

  • Kumar, A., Singh, A., & Kumar, S. (2022). Role of GSK-3β Inhibitors: New Promises and Opportunities for Alzheimer's Disease. ACS Chemical Neuroscience, 13(10), 1438-1454.
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  • ResearchGate. (n.d.). Representation of different classes of GSK-3β allosteric inhibitors... Retrieved from [Link]

  • Maccarone, R., Montanari, S., & Lolli, M. L. (2023). Identification of New GSK3β Inhibitors through a Consensus Machine Learning-Based Virtual Screening. Molecules, 28(24), 7984.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.